molecular formula C7H11ClN2O B1418080 (6-Methoxypyridin-3-yl)methanamine hydrochloride CAS No. 857220-13-4

(6-Methoxypyridin-3-yl)methanamine hydrochloride

Cat. No.: B1418080
CAS No.: 857220-13-4
M. Wt: 174.63 g/mol
InChI Key: PUPDBJCNQZRACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methoxypyridin-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-methoxypyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-3-2-6(4-8)5-9-7;/h2-3,5H,4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPDBJCNQZRACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169045-12-9
Record name 3-Pyridinemethanamine, 6-methoxy-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169045-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (6-Methoxypyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methoxypyridin-3-yl)methanamine hydrochloride is a pivotal building block in contemporary medicinal chemistry, most notably for its role in the synthesis of advanced kinase inhibitors. An intricate understanding of its fundamental basic properties is paramount for optimizing reaction conditions, ensuring stability, and predicting its behavior in physiological environments. This guide provides a comprehensive technical overview of the core basic characteristics of this compound, integrating theoretical principles with practical experimental insights and methodologies.

Introduction: The Significance of Basicity in a Key Pharmaceutical Intermediate

This compound is a substituted pyridinemethanamine derivative that has garnered significant attention as a key intermediate in the synthesis of complex bioactive molecules. Its structural utility is exemplified by its incorporation into potent therapeutic agents, including the dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, Omipalisib (GSK2126458)[1][2]. The basicity of this compound is a critical parameter that dictates its reactivity, solubility, and pharmacokinetic properties.

This guide will delve into the nuanced basic properties of this compound, providing a detailed analysis of its acid-base chemistry, physicochemical characteristics, and practical applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development.

PropertyValueSource
Molecular Formula C₇H₁₁ClN₂O[3]
Molecular Weight 174.63 g/mol [3]
Appearance Solid (form may vary)
Boiling Point (Free Base) 239.342 °C[4][5]
Flash Point (Free Base) 98.551 °C[4][5]
Density (Free Base) 1.091 g/cm³[4][5]

Understanding the Basicity: A Tale of Two Nitrogens

The basicity of (6-Methoxypyridin-3-yl)methanamine arises from the presence of two nitrogen atoms: the pyridine ring nitrogen and the exocyclic primary amine nitrogen. The interplay of their electronic environments, influenced by the methoxy substituent, governs the overall basic character of the molecule.

In its hydrochloride salt form, one of the nitrogen atoms is protonated. To comprehend which nitrogen is the primary site of protonation and to quantify the compound's basic strength, an analysis of the pKa is necessary.

Theoretical Framework of Basicity

The basicity of aminopyridines is a well-studied area of organic chemistry. The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation. The exocyclic amino group's lone pair, however, can interact with the aromatic ring.

In the case of (6-Methoxypyridin-3-yl)methanamine, the methoxy group at the 6-position is an electron-donating group through resonance, which increases the electron density on the pyridine ring, thereby enhancing the basicity of the ring nitrogen. The aminomethyl group at the 3-position is separated from the ring by a methylene bridge, which largely isolates the amino group's lone pair from the ring's resonance system. This localization of the lone pair on the primary amine makes it a likely site for protonation.

pKa Determination: A Practical Approach

Caption: Workflow for pKa determination.

Experimental Protocol for Potentiometric Titration:

  • Preparation of the Analyte Solution: Accurately weigh approximately 40 µmoles of this compound and dissolve it in a suitable volume of deionized water (e.g., 20 mL) to achieve a concentration of around 2 mM. To ensure complete dissolution, a co-solvent like methanol may be used, though the pKa value will then be specific to that solvent mixture.

  • Titrant Preparation: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).

  • Instrumentation Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration Procedure: Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is the pH at the half-equivalence point. For more accurate determination of the equivalence point, first and second derivative plots can be generated.

Solubility Profile

The solubility of this compound is a critical factor in its handling, formulation, and in vivo behavior. As a hydrochloride salt, it is expected to have good solubility in aqueous solutions.

While specific quantitative solubility data is not widely published, a general solubility profile can be inferred from its structure and the properties of similar compounds. It is anticipated to be soluble in water and polar protic solvents like methanol and ethanol, and likely has some solubility in polar aprotic solvents such as DMSO.

Experimental Protocol for Solubility Determination:

A common method for determining solubility involves preparing a saturated solution and then quantifying the concentration of the dissolved solute.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, methanol, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge or filter the saturated solution to remove any undissolved solid.

  • Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a calibration curve prepared with known concentrations of the compound.

Stability Considerations

The stability of this compound is crucial for its storage and use in multi-step syntheses. As an aminopyridine derivative, potential degradation pathways include oxidation and hydrolysis, particularly under harsh conditions of pH and temperature.

Studies on the stability of similar aminopyridine compounds have shown that they can be susceptible to degradation. For instance, 4-aminopyridine has been shown to be stable for extended periods when stored at room temperature and protected from light[6][7]. However, the salt form of aminopyridines generally exhibits greater stability towards oxidation compared to the free base, as the protonated nitrogen is less susceptible to oxidation[8].

General Recommendations for Handling and Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Protect from light and moisture.

  • For long-term storage, refrigeration is recommended.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the methoxy protons, and the amine protons. The chemical shifts will be influenced by the solvent used (e.g., D₂O or DMSO-d₆)[9][10]. In D₂O, the amine protons will exchange with deuterium and the signal will disappear. The aromatic protons will likely appear as multiplets or doublets in the downfield region (typically 7-8.5 ppm). The methylene protons adjacent to the amine will be a singlet or a multiplet around 4 ppm, and the methoxy protons will be a sharp singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts can be predicted using standard correlation tables[11][12][13]. The aromatic carbons will resonate in the range of 110-160 ppm. The methylene carbon will appear around 40-50 ppm, and the methoxy carbon will be around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will exhibit characteristic absorption bands for the various functional groups.

  • N-H Stretching: The ammonium salt (R-NH₃⁺) will show a broad and strong absorption in the region of 2800-3200 cm⁻¹.

  • Aromatic C-H Stretching: Peaks will be observed above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Signals from the methylene and methoxy groups will appear in the 2850-3000 cm⁻¹ range[14].

  • C=C and C=N Stretching: Aromatic ring vibrations will be present in the 1400-1600 cm⁻¹ region.

  • C-O Stretching: A strong band for the aryl ether will be observed around 1250-1300 cm⁻¹.

  • N-H Bending: A medium to strong band for the ammonium group will be present around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion: The mass spectrum of the free base will show a molecular ion peak (M⁺) at m/z 138.

  • Fragmentation: Common fragmentation pathways for benzylic amines involve the cleavage of the C-C bond adjacent to the nitrogen (α-cleavage), which would lead to the formation of a stable pyridinylmethyl cation or related fragments[15][16][17][18].

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The primary application of (6-Methoxypyridin-3-yl)methanamine and its derivatives in drug discovery is as a crucial building block for the synthesis of kinase inhibitors. Its structure is integral to the development of Omipalisib (GSK2126458), a potent inhibitor of PI3K and mTOR[1][2].

Synthetic Workflow for the Incorporation of the (6-Methoxypyridin-3-yl)methylamine Moiety

The synthesis of PI3K/mTOR inhibitors often involves a Suzuki coupling reaction to introduce the substituted pyridine moiety, followed by further functionalization.

Caption: Synthetic utility in kinase inhibitors.

In the synthesis of Omipalisib, a related precursor, 5-bromo-2-methoxypyridin-3-amine, is used to construct the core structure through a Suzuki coupling reaction[19]. The amine functionality of (6-Methoxypyridin-3-yl)methanamine provides a handle for further derivatization to achieve the desired biological activity and pharmacokinetic profile.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its basic properties, governed by the interplay of its two nitrogen centers and the electronic influence of the methoxy substituent, are fundamental to its reactivity and utility. This guide has provided a comprehensive overview of its physicochemical characteristics, a theoretical and practical framework for understanding and determining its basicity, and insights into its stability and spectroscopic signatures. A thorough grasp of these core principles is essential for researchers and scientists to effectively harness the potential of this valuable synthetic building block in the development of novel therapeutics.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43.
  • Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry.
  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024). Universal Lab Blog.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
  • IR: amines. (n.d.). University of Calgary.
  • Knight, S. D., Adams, N. D., Burgess, J. L., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43.
  • Mass Spectrometry - Fragmentation P
  • McEvoy, K. M., & Windebank, A. J. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–286.
  • Mohammed, S. J., Salih, A. K., Rashid, M. A. M., & Aziz, K. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Journal of Zankoy Sulaimani, 22(2), 1-12.
  • (6-Methoxypyridin-3-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (2012). Journal of Pharmaceutical and Biomedical Analysis, 59, 103-109.
  • Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3 and CD 3 OD solvents. (2020).
  • Supporting Inform
  • Mass Spectrometry: Fragmentation P
  • Omipalisib. (n.d.). PubChem. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Chemical stability of 4-aminopyridine capsules. (2004).
  • 13C NMR Chemical Shift. (n.d.).
  • Mass Spectra - Fragmentation P
  • Mass Spectrometry. (n.d.).
  • A guide to 13C NMR chemical shift values. (2015). Compound Interest.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Molecules, 28(6), 2749.
  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). (1985). Journal of the Chemical Society, Perkin Transactions 2, (11), 1769-1774.
  • Effects of Oxidation and Hydrolysis on the Chemical Stability of Drugs. (2024). In Futuristic Trends in Pharmacy & Nursing (Vol. 3, Book 10, Part 1, Chapter 4). IIP Series.
  • This compound. (n.d.).
  • Omipalisib (GSK2126458). (n.d.). MedChemExpress.
  • Cyclopropyl(6-methoxypyridin-3-yl)methanamine. (n.d.). PubChemLite.
  • GSK2126458 (GSK458, Omipalisib, CAS Number: 1086062-66-9). (n.d.). Cayman Chemical.
  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. (2006). Magnetic Resonance in Chemistry, 44(5), 491-509.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
  • (5-Fluoro-6-methoxypyridin-3-YL)methanamine. (n.d.). PubChem.

Sources

An In-depth Technical Guide to (6-Methoxypyridin-3-yl)methanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxypyridin-3-yl)methanamine hydrochloride, with the CAS number 857220-13-4, is a key building block in medicinal chemistry. Its structure, featuring a methoxy-substituted pyridine ring and a primary aminomethyl group, makes it a valuable synthon for the development of novel therapeutic agents. The pyridine moiety is a common scaffold in many approved drugs, offering favorable pharmacokinetic properties and versatile synthetic handles. The methoxy group can influence the electronic properties of the pyridine ring and provide a site for metabolic transformations, while the primary amine serves as a crucial nucleophile for the introduction of diverse functionalities. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important intermediate, with a focus on practical insights for researchers in the field of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in synthesis and formulation. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 857220-13-4[1]
Molecular Formula C₇H₁₁ClN₂O[2]
Molecular Weight 174.63 g/mol [2]
Appearance Off-white to light yellow crystalline powder[3]
Boiling Point 239.342 °C (of free base)[4]
Flash Point 98.551 °C (of free base)[4]
Density 1.091 g/cm³ (of free base)[4]
Solubility Soluble in water[5]

Synthesis and Purification

The most common and efficient synthetic route to this compound involves the catalytic hydrogenation of the corresponding nitrile precursor, 6-methoxypyridine-3-carbonitrile. This method is widely used for the reduction of nitriles to primary amines due to its high yield and selectivity.

Synthetic Workflow

G cluster_0 Synthesis of this compound A 6-Methoxypyridine-3-carbonitrile B Catalytic Hydrogenation (Raney Nickel, H₂, NH₃/MeOH) A->B Reduction C (6-Methoxypyridin-3-yl)methanamine (free base) B->C D Salt Formation (HCl in organic solvent) C->D Protonation E This compound D->E F Purification (Recrystallization) E->F G Pure Product F->G G cluster_1 Synthetic Utility in Drug Discovery A (6-Methoxypyridin-3-yl)methanamine B Amide Formation (Acylation) A->B R-COCl or R-COOH C Urea/Thiourea Formation (Reaction with Isocyanates/Isothiocyanates) A->C R-NCO or R-NCS D Reductive Amination A->D R-CHO, NaBH(OAc)₃ E Sulfonamide Formation (Reaction with Sulfonyl Chlorides) A->E R-SO₂Cl

Sources

(6-Methoxypyridin-3-yl)methanamine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (6-Methoxypyridin-3-yl)methanamine Hydrochloride: Properties, Applications, and Synthesis Considerations

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and drug discovery. The primary focus is a detailed analysis of its core chemical and physical properties, centered around its molecular weight. We will delve into its structural characteristics, outline generalized synthetic and analytical methodologies, and explore its functional role in the development of novel therapeutics, particularly as a component in protein degraders. This document is intended for researchers, chemists, and drug development professionals who utilize heterocyclic amine fragments in their synthetic and discovery workflows.

Core Chemical Identity and Physicochemical Properties

This compound is the salt form of the parent amine, (6-Methoxypyridin-3-yl)methanamine. The hydrochloride form is frequently preferred in laboratory settings due to its increased crystalline nature, stability, and often-improved solubility in polar protic solvents compared to the free base. The addition of hydrogen chloride (HCl) to the basic amine group results in the formation of the ammonium chloride salt, which directly impacts the molecular weight and other physical properties.

Molecular Characteristics

The fundamental properties that define this compound are summarized below. A notable distinction is made between the free base and its hydrochloride salt.

PropertyValue (Hydrochloride Salt)Value (Free Base)Source(s)
Chemical Name This compound(6-Methoxypyridin-3-yl)methanamineN/A
CAS Number 857220-13-4262295-96-5[1][2][3]
Molecular Formula C₇H₁₁ClN₂OC₇H₁₀N₂O[1][2][3]
Molecular Weight 174.628 g/mol 138.17 g/mol [1][3][4]
Purity Typically ≥97%Typically ≥97%[1][2]
Storage Room temperatureNot specified[1]
Physicochemical Data

The following data pertains to the free base form of the molecule, as properties like boiling and flash points are typically measured on the non-salt form.

PropertyValueSource(s)
Density 1.091 g/cm³[2]
Boiling Point 239.34 °C[2]
Flash Point 98.55 °C[2]
Chemical Structure

The structure consists of a pyridine ring substituted with a methoxy group at the 6-position and a methanamine group at the 3-position. The hydrochloride salt forms at the primary amine.

Caption: Structure of this compound.

Synthesis and Analytical Characterization

While specific, proprietary synthesis routes are held as trade secrets, a general and logical synthetic pathway can be inferred from established organic chemistry principles.

Generalized Synthetic Protocol

A common approach to synthesizing such aminomethylpyridines involves the reduction of a corresponding nitrile or the amination of a halomethyl derivative.

  • Starting Material: A plausible starting material is 6-methoxynicotinaldehyde or 6-methoxynicotinonitrile.

  • Reductive Amination (from aldehyde): The aldehyde can be reacted with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the primary amine.

  • Nitrile Reduction (from nitrile): The nitrile group (-CN) can be reduced to an aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Salt Formation: The resulting free base, (6-Methoxypyridin-3-yl)methanamine, is dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.

  • Purification: The final product is typically purified by recrystallization to achieve the high purity required for research applications.[1][2]

Self-Validating Analytical Workflow

To ensure the identity and purity of the synthesized compound, a multi-step analytical workflow is essential. Each step provides orthogonal data to validate the previous one.

Caption: A self-validating workflow for compound characterization.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): LC-MS or direct infusion MS is employed to verify the molecular weight of the parent ion, confirming the elemental composition.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard for determining the purity of the final compound, typically aiming for a purity level of 97% or higher for use in sensitive biological assays.[5]

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif or building block in the synthesis of more complex molecules.

Role as a "Protein Degrader Building Block"

One of the most significant applications of this compound is as a building block for PROTACs (Proteolysis Targeting Chimeras) and other molecular degraders.[1] The methoxypyridine scaffold is a common feature in ligands that bind to E3 ubiquitin ligases, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

  • E3 Ligase Ligand Synthesis: The primary amine handle (-CH₂NH₂) provides a reactive site for covalently linking this fragment to a linker, which is then attached to a ligand for a target protein of interest.

  • Scaffold Properties: The pyridine ring acts as a rigid scaffold, and the methoxy group can modulate electronic properties and participate in hydrogen bonding, fine-tuning the binding affinity and selectivity for the E3 ligase.

Fragment in Medicinal Chemistry

The aminomethylpyridine core is a valuable fragment in fragment-based drug discovery (FBDD) and lead optimization.

  • Vector for Growth: The amine provides a predictable vector for chemical elaboration, allowing chemists to "grow" the fragment into a larger, more potent molecule by exploring the surrounding chemical space.

  • Improved Physicochemical Properties: The pyridine nitrogen and methoxy oxygen can act as hydrogen bond acceptors, which can improve the solubility and pharmacokinetic properties of a lead compound. The overall structure contributes to a favorable profile for many drug candidates.[6]

Safety and Handling

While a full Safety Data Sheet (SDS) should always be consulted, related compounds with similar structures provide insight into necessary handling precautions.

  • Hazard Classification: Analogous compounds are often classified as Acute Toxicity 3 (Oral), indicating they can be harmful if swallowed.[4][7] They may also cause skin and serious eye irritation.

  • Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture.[1]

Conclusion

This compound is a foundational chemical reagent whose significance is defined by its precise molecular weight of 174.628 g/mol and its versatile aminomethylpyridine scaffold. Its value to the scientific community lies not as an end-product but as a highly functionalized building block for constructing sophisticated molecules aimed at complex biological targets. A thorough understanding of its chemical properties, coupled with rigorous analytical validation, is paramount for its successful application in advancing drug discovery programs.

References

  • This compound, min 97%, 1 gram. Google Shopping.
  • This compound | CAS:262295-96-5 | Huateng Pharma.
  • (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379. PubChem.
  • (6-Methoxypyridin-2-yl)methanamine. Sigma-Aldrich.
  • 262295-96-5|(6-Methoxypyridin-3-yl)methanamine|BLD Pharm. BLD Pharm.
  • (6-Methoxypyridin-2-yl)
  • Enhancing drug discovery and development through the integration of medicinal chemistry, chemical biology, and academia-industry collaborations. Scholarly Publications Leiden University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0MkvVxhJ8iJD4TPiCqai8E_PRFSFBItsdevf9mKO2soIi7CSbAEC8Vj71WYLO3H5aT80BFskuLWcJQdH5NeZ7Nvu28JSMzhRBv24DBbsGswKOALrgrulL70kJx6cZ2m0zDabkLMlp5tS7aINSG0RY-Isa_SaW5usesyhUuGbdQ4Al4GAvSVEi4A==]([Link]

Sources

An In-Depth Technical Guide to (6-Methoxypyridin-3-yl)methanamine Hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methoxypyridin-3-yl)methanamine hydrochloride is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, physical properties, and detailed synthetic methodologies. Emphasis is placed on the catalytic hydrogenation of 6-methoxypyridine-3-carbonitrile, a common and efficient route to the desired amine. The discussion delves into the mechanistic underpinnings of this transformation, the rationale behind experimental choices, and protocols for ensuring high yield and purity. Safety considerations and characterization data are also presented to provide a holistic resource for researchers in the field.

Molecular Structure and Properties

This compound is the hydrochloride salt of the parent amine, (6-Methoxypyridin-3-yl)methanamine. The molecule consists of a pyridine ring substituted with a methoxy group at the 6-position and an aminomethyl group at the 3-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and subsequent reactions.

The structural representation of this compound is as follows:

Caption: 2D Structure of this compound

Table 1: Physicochemical Properties of (6-Methoxypyridin-3-yl)methanamine and its Hydrochloride Salt

PropertyValueSource
Free Base
IUPAC Name(6-Methoxypyridin-3-yl)methanamine[1]
CAS Number262295-96-5[1]
Molecular FormulaC₇H₁₀N₂O[1]
Molecular Weight138.17 g/mol [1]
Hydrochloride Salt
Molecular FormulaC₇H₁₁ClN₂ON/A
Molecular Weight174.63 g/mol N/A
Boiling Point239.34 °C (for free base)[2]
Flash Point98.55 °C (for free base)[2]
Density1.091 g/cm³ (for free base)[2]

Synthesis of this compound

The most prevalent and industrially scalable synthesis of this compound involves the catalytic hydrogenation of the corresponding nitrile, 6-methoxypyridine-3-carbonitrile. This method is favored for its efficiency and the availability of the starting material.

Synthetic Pathway Overview

G start 6-Chloropyridine-3-carbonitrile intermediate 6-Methoxypyridine-3-carbonitrile start->intermediate Sodium Methoxide Methanol product_freebase (6-Methoxypyridin-3-yl)methanamine intermediate->product_freebase Catalytic Hydrogenation (e.g., Raney Ni, H2) product_hcl (6-Methoxypyridin-3-yl)methanamine Hydrochloride product_freebase->product_hcl HCl

Caption: General synthetic scheme for this compound.

Step 1: Synthesis of 6-Methoxypyridine-3-carbonitrile (Precursor)

The precursor, 6-methoxypyridine-3-carbonitrile, is typically synthesized from 6-chloropyridine-3-carbonitrile via a nucleophilic aromatic substitution reaction with sodium methoxide.

Protocol:

  • Reaction Setup: To a solution of sodium methoxide in methanol, add 6-chloropyridine-3-carbonitrile portion-wise while maintaining the temperature below 30°C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-methoxypyridine-3-carbonitrile.

Step 2: Catalytic Hydrogenation to (6-Methoxypyridin-3-yl)methanamine

The core of the synthesis is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is the preferred method due to its high efficiency and selectivity.

Causality Behind Experimental Choices:

  • Catalyst: Raney Nickel is a highly effective and cost-efficient catalyst for nitrile hydrogenation. Its high surface area and absorbed hydrogen contribute to its reactivity. Palladium on carbon (Pd/C) is another viable option. The choice of catalyst can influence reaction conditions and selectivity.

  • Solvent: Methanol or ethanol are common solvents as they readily dissolve the starting material and are compatible with the hydrogenation conditions. The presence of ammonia in the solvent is often crucial to suppress the formation of secondary and tertiary amine by-products by shifting the equilibrium away from imine intermediates reacting with the product amine.

  • Pressure and Temperature: The reaction is typically carried out under elevated hydrogen pressure and temperature to overcome the activation energy of the C≡N triple bond reduction. The optimal conditions depend on the specific catalyst and substrate.

Detailed Protocol:

  • Catalyst Preparation: In a high-pressure autoclave, suspend 6-methoxypyridine-3-carbonitrile and a catalytic amount of Raney Nickel (typically 5-10 wt%) in a solution of methanolic ammonia.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 5-10 bar). Heat the mixture to a specified temperature (e.g., 50-80°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: After cooling and venting the autoclave, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (6-Methoxypyridin-3-yl)methanamine as an oil.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt for improved stability and handling.

Protocol:

  • Dissolution: Dissolve the crude (6-Methoxypyridin-3-yl)methanamine in a suitable solvent such as isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) to the stirred solution of the amine.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield pure this compound.

Reaction Mechanism: Catalytic Hydrogenation of Nitriles

The catalytic hydrogenation of a nitrile to a primary amine proceeds through a series of steps involving the adsorption of the reactants onto the catalyst surface and the stepwise addition of hydrogen.

G cluster_0 Reaction Pathway cluster_1 Side Reactions Nitrile R-C≡N Imine R-CH=NH (Imine Intermediate) Nitrile->Imine + H2 (Catalyst) PrimaryAmine R-CH2-NH2 (Primary Amine) Imine->PrimaryAmine + H2 (Catalyst) Imine2 R-CH=NH Adduct R-CH(NH2)-NH-CH2-R Imine2->Adduct + Primary Amine PrimaryAmine2 R-CH2-NH2 PrimaryAmine2->Adduct SecondaryImine R-CH=N-CH2-R Adduct->SecondaryImine - NH3 SecondaryAmine (R-CH2)2NH (Secondary Amine) SecondaryImine->SecondaryAmine + H2 (Catalyst)

Sources

Spectroscopic Data for (6-Methoxypyridin-3-yl)methanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The structure of (6-Methoxypyridin-3-yl)methanamine hydrochloride presents several key features that will be reflected in its spectra: a 2,5-disubstituted pyridine ring, a methoxy group, and an aminomethyl group which exists as a protonated ammonium chloride salt. The protonation of both the pyridine nitrogen and the primary amine will have a significant influence on the spectral data, particularly in NMR.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the following numbering scheme will be used for the atoms in the (6-Methoxypyridin-3-yl)methanamine cation.

Caption: Molecular structure and atom numbering for the (6-Methoxypyridin-3-yl)methanamine cation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in a molecule. For this compound, we predict the following signals. The protonation of the pyridine nitrogen and the aminomethyl group will lead to a general downfield shift of the signals compared to the free base, due to the increased electron-withdrawing nature of the protonated nitrogens.[1]

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H28.5 - 8.7d~2.5
H48.0 - 8.2dd~8.5, 2.5
H57.0 - 7.2d~8.5
CH₂ (C9)4.1 - 4.3s-
OCH₃ (C8)4.0 - 4.2s-
NH₃⁺ (N10)8.8 - 9.2br s-
NH⁺ (N1)13.0 - 14.0br s-

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Protons (H2, H4, H5): The protons on the pyridine ring are expected to be in the aromatic region (7.0-9.0 ppm). Due to the electron-withdrawing effect of the protonated ring nitrogen and the aminomethyl group, all aromatic protons will be shifted downfield.[1]

    • H2: This proton is ortho to the protonated nitrogen and will be the most deshielded, appearing as a doublet due to coupling with H4.

    • H4: This proton is coupled to both H2 and H5, and is expected to appear as a doublet of doublets.

    • H5: This proton is ortho to the methoxy group, which is electron-donating, and will be the most upfield of the aromatic protons, appearing as a doublet due to coupling with H4.

  • Methylene Protons (CH₂, C9): The protons of the aminomethyl group are adjacent to a protonated nitrogen and the aromatic ring, which will cause a significant downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.

  • Methoxy Protons (OCH₃, C8): The protons of the methoxy group will appear as a sharp singlet in the typical region for such groups.

  • Ammonium and Pyridinium Protons (NH₃⁺, NH⁺): The protons on the protonated amine and pyridine nitrogen are exchangeable and will likely appear as broad singlets. Their chemical shifts can be highly dependent on the solvent and concentration. The pyridinium proton is expected to be significantly downfield.

G cluster_0 Predicted 1H NMR Workflow Start Structure of (6-Methoxypyridin-3-yl)methanamine HCl Analog Data Analyze 1H NMR of: - Pyridine HCl - Substituted Pyridines - 3-Aminomethylpyridine Start->Analog Data Predict Shifts Predict Chemical Shifts and Multiplicities Analog Data->Predict Shifts Table Summarize in Table Predict Shifts->Table End Interpret Spectrum Table->End

Caption: Workflow for predicting the ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. As with the ¹H NMR, the protonation of the nitrogen atoms will lead to downfield shifts for the carbon atoms of the pyridine ring.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C6160 - 165
C2145 - 150
C4140 - 145
C3130 - 135
C5110 - 115
OCH₃ (C8)55 - 60
CH₂ (C9)40 - 45

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons (C2, C3, C4, C5, C6):

    • C6: This carbon is attached to both the protonated nitrogen and the oxygen of the methoxy group, making it the most deshielded carbon in the aromatic region.

    • C2 and C4: These carbons are also significantly deshielded due to their proximity to the protonated nitrogen.

    • C3: This carbon is attached to the aminomethyl group and is expected to be in the mid-range of the aromatic carbons.

    • C5: This carbon is shielded by the electron-donating methoxy group and will be the most upfield of the aromatic carbons.

  • Methoxy Carbon (OCH₃, C8): The carbon of the methoxy group will appear in its characteristic region.

  • Methylene Carbon (CH₂, C9): This carbon is attached to the protonated amine and the aromatic ring, and its chemical shift will be in the expected range for such a group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3200 - 2800N-H stretch (NH₃⁺ and NH⁺)Strong, broad
3000 - 2850C-H stretch (aromatic and aliphatic)Medium
1600 - 1580C=N and C=C stretch (pyridine ring)Strong
1500 - 1400C=C stretch (pyridine ring)Medium
1250 - 1200C-O stretch (aryl ether)Strong
1100 - 1000C-O stretch (aryl ether)Strong

Interpretation of the Predicted IR Spectrum:

  • N-H Stretching: A very broad and strong absorption is expected in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations of the protonated primary amine (NH₃⁺) and the protonated pyridine nitrogen (NH⁺). This broadness is due to hydrogen bonding.

  • C-H Stretching: Absorptions for aromatic and aliphatic C-H stretching will be present in the 3000-2850 cm⁻¹ region.

  • Pyridine Ring Vibrations: Strong absorptions corresponding to the C=N and C=C stretching vibrations of the pyridine ring are expected around 1600-1580 cm⁻¹ and 1500-1400 cm⁻¹.

  • C-O Stretching: The C-O stretching of the aryl ether (methoxy group) will give rise to strong absorptions in the 1250-1200 cm⁻¹ and 1100-1000 cm⁻¹ regions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial. DMSO-d₆ is often a good choice for hydrochloride salts.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; if not, gentle warming or sonication may be applied.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet press.

    • Apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet for background correction.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum will show the absorbance or transmittance as a function of wavenumber.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. The predictions are grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds. This information is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting. It is crucial to emphasize that these are predicted spectra, and experimental verification is the definitive standard for structural elucidation.

References

  • PubChem. (6-methoxypyridin-3-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Katcka, M., & Urbański, T. (1969). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry Series, 17(6), 349-354. [Link]

  • NIST. Pyridine hydrochloride. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Shimadzu. KBr Pellet Method. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

Sources

A Comprehensive Technical Guide to the Purity and Characterization of (6-Methoxypyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxypyridin-3-yl)methanamine hydrochloride is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of a diverse range of pharmaceutical agents. Its structural motif, a substituted pyridinemethanamine, is present in molecules targeting a variety of biological pathways. The purity and comprehensive characterization of this starting material are of paramount importance, as the presence of even minute impurities can have a significant impact on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API).

This in-depth technical guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the synthesis, potential impurities, and rigorous analytical characterization of this compound. The methodologies and insights presented herein are designed to be a practical resource for researchers and drug development professionals, ensuring the quality and integrity of this critical synthetic intermediate.

I. Synthesis and Potential Impurities

A robust understanding of the synthetic pathway to this compound is fundamental to anticipating and controlling potential impurities. Two common and effective synthetic strategies are the reduction of a nitrile and the reductive amination of an aldehyde.

Synthesis via Reduction of 6-Methoxy-3-cyanopyridine

The catalytic hydrogenation of 6-methoxy-3-cyanopyridine is a widely employed and efficient method for the synthesis of (6-Methoxypyridin-3-yl)methanamine. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

Reaction Scheme:

G start 6-Methoxy-3-cyanopyridine intermediate (6-Methoxypyridin-3-yl)methanamine start->intermediate Catalytic Hydrogenation (e.g., H2, Pd/C or Raney Ni) product (6-Methoxypyridin-3-yl)methanamine hydrochloride intermediate->product HCl

Caption: Synthetic pathway via reduction of 6-methoxy-3-cyanopyridine.

Experimental Protocol: Catalytic Hydrogenation

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 6-methoxy-3-cyanopyridine and a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel under an inert atmosphere. Expert Insight: The choice of catalyst can influence the reaction rate and selectivity. Pd/C is generally preferred for its high activity and ease of handling.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 50-100 psi) and heat to the appropriate temperature (e.g., 50-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature and venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol, until precipitation is complete.

  • Isolation: Collect the precipitated this compound by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Synthesis via Reductive Amination of 6-Methoxynicotinaldehyde

An alternative route involves the reductive amination of 6-methoxynicotinaldehyde. This method offers a different impurity profile and can be advantageous depending on the availability of starting materials.

Reaction Scheme:

G start 6-Methoxynicotinaldehyde intermediate Imine Intermediate start->intermediate Ammonia or Ammonium Salt product (6-Methoxypyridin-3-yl)methanamine intermediate->product Reducing Agent (e.g., NaBH4, H2/Catalyst) final_product (6-Methoxypyridin-3-yl)methanamine hydrochloride product->final_product HCl G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_result Final Product synthesis Chemical Synthesis purification Purification synthesis->purification nmr NMR (Structure) purification->nmr hplc HPLC (Purity) nmr->hplc gcms GC-MS (Volatiles) hplc->gcms ea Elemental Analysis (Formula) gcms->ea product (6-Methoxypyridin-3-yl)methanamine HCl (Purity >99%) ea->product

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of (6-Methoxypyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel chemical entities with superior efficacy and safety profiles is relentless. Central to this endeavor is the strategic use of molecular building blocks that offer a combination of desirable physicochemical properties and versatile reactivity. (6-Methoxypyridin-3-yl)methanamine hydrochloride emerges as a compelling scaffold, a "privileged" structural motif that is increasingly finding its place in the design of innovative therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this versatile compound, grounded in established scientific principles and field-proven insights. We will delve into its fundamental properties, explore its role in the synthesis of targeted therapies, and provide detailed experimental protocols to empower your research and development efforts.

Foundational Profile of this compound

A thorough understanding of the physicochemical properties of a building block is paramount to its effective utilization in synthesis and the interpretation of structure-activity relationships (SAR).

Physicochemical Characteristics
PropertyValueSource
CAS Number 262295-96-5[1][2]
Molecular Formula C₇H₁₁ClN₂ON/A
Molecular Weight 174.63 g/mol N/A
Boiling Point 239.342 °C[1]
Density 1.091 g/cm³[1]
Appearance Solid[3]

Note: The molecular formula and weight provided are for the hydrochloride salt. The free base has a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g/mol .[2][3]

Structural Rationale: The "Privileged" Nature of the 6-Methoxypyridine Scaffold

The 6-methoxypyridine moiety is not merely a passive component of a larger molecule. Its electronic and structural features play a crucial role in influencing the overall properties of the final compound.

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets, particularly the hinge region of kinases.

  • Aromaticity and π-Stacking: The aromatic nature of the pyridine ring allows for π-stacking interactions with aromatic residues in protein binding pockets.

  • Modulation of Basicity: The electron-donating methoxy group at the 6-position increases the pKa of the pyridine nitrogen compared to unsubstituted pyridine, which can be fine-tuned to optimize target engagement and pharmacokinetic properties.

  • Metabolic Stability: The methoxy group can influence the metabolic profile of a molecule. While it can be a site of metabolism (O-demethylation), its presence can also block other potential sites of metabolic attack.[2] The strategic placement of the methoxy group is a key consideration in drug design.

  • Bioisosteric Replacement: The methoxypyridine ring system can serve as a bioisostere for other aromatic or heteroaromatic rings, offering an alternative scaffold to explore new chemical space and improve properties like solubility or metabolic stability.

Core Applications in Medicinal Chemistry

This compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. Its primary amine functionality provides a reactive handle for the introduction of diverse substituents through well-established chemical transformations.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyridine scaffold is a common feature in many approved kinase inhibitors. The 6-methoxypyridine moiety can be found in derivatives designed as potent inhibitors of kinases such as PI3K/mTOR.[4]

Workflow for Kinase Inhibitor Synthesis:

G A (6-Methoxypyridin-3-yl)methanamine hydrochloride B Amide Coupling (e.g., with a substituted benzoic acid) A->B Carboxylic Acid, Coupling Reagent C N-Alkylation / Reductive Amination (e.g., with an aldehyde/ketone) A->C Aldehyde/Ketone, Reducing Agent D Amide-based Kinase Inhibitor Scaffold B->D E N-Substituted Kinase Inhibitor Scaffold C->E F SAR Exploration & Lead Optimization D->F E->F G cluster_0 Cell Membrane GPCR GPCR G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Response Cellular Response Effector->Response Ligand Endogenous Ligand Ligand->GPCR Orthosteric Binding Modulator (6-Methoxypyridin-3-yl) derivative Modulator->GPCR Allosteric Binding

Caption: Allosteric modulation of a GPCR signaling pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations of this compound.

Protocol 1: Amide Coupling via Carbodiimide Activation

This protocol describes a general procedure for the synthesis of an amide derivative, a common structural motif in kinase inhibitors.

Experimental Workflow:

G A Dissolve Carboxylic Acid and (6-Methoxypyridin-3-yl)methanamine HCl in anhydrous DMF B Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Aqueous Workup (e.g., Extraction with EtOAc) C->D E Purification (e.g., Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Workflow for amide coupling.

Step-by-Step Methodology:

  • To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add this compound (1.1 eq).

  • Add a suitable coupling reagent such as HATU (1.2 eq) to the mixture.

  • Slowly add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq), to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Solvent: Anhydrous DMF is used to dissolve the reactants and reagents, as the presence of water can hydrolyze the activated carboxylic acid intermediate and the coupling reagent.

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields. Other carbodiimide-based reagents like EDC in combination with an additive like HOBt can also be used.

  • Base: DIPEA is used to neutralize the hydrochloride salt of the amine and to scavenge the acid byproduct formed during the reaction. Its bulky nature minimizes side reactions such as racemization of chiral carboxylic acids.

  • Workup: The aqueous workup is designed to remove the DMF, excess reagents, and water-soluble byproducts.

  • Purification: Flash column chromatography is a standard method for purifying organic compounds of moderate polarity.

Protocol 2: Reductive Amination for N-Alkylation

This protocol outlines a method for introducing an alkyl group onto the primary amine, a key step in exploring SAR around the amine functionality.

Experimental Workflow:

G A Dissolve (6-Methoxypyridin-3-yl)methanamine HCl and Aldehyde/Ketone in Methanol B Add Acetic Acid (catalytic) A->B C Add Reducing Agent (e.g., NaBH(OAc)₃) B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Aqueous Workup (Quench, Extract) D->E F Purification and Characterization E->F

Caption: Workflow for reductive amination.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in methanol (0.2 M), add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine or enamine intermediate.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Causality Behind Experimental Choices:

  • Solvent: Methanol is a common solvent for reductive amination as it effectively dissolves the reactants and is compatible with the reducing agent.

  • Catalyst: Acetic acid catalyzes the formation of the imine/enamine intermediate, which is then reduced.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.

  • Quenching: The reaction is quenched with a basic aqueous solution to neutralize the acetic acid and destroy any remaining reducing agent.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its privileged 6-methoxypyridine scaffold offers a unique combination of electronic and steric properties that can be exploited to design potent and selective inhibitors of key biological targets. The synthetic handles provided by the primary amine allow for extensive exploration of structure-activity relationships, making it an attractive starting point for lead optimization campaigns in drug discovery. As our understanding of the molecular drivers of disease continues to grow, the strategic application of such well-characterized and versatile building blocks will be instrumental in the development of the next generation of targeted therapeutics.

References

  • PubChem. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379. Available at: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Available at: [Link]

  • National Center for Biotechnology Information. Novel Allosteric Modulators of G Protein-coupled Receptors. Available at: [Link]

  • National Center for Biotechnology Information. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Available at: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. New Pipelines for Novel Allosteric GPCR Modulators. Available at: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. Novel Allosteric Modulators of G Protein-coupled Receptors. Available at: [Link]

  • Frontiers. Allosteric modulation of G protein-coupled receptor signaling. Available at: [Link]

  • National Center for Biotechnology Information. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. Available at: [Link]

  • National Center for Biotechnology Information. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Available at: [Link]

Sources

The Multifaceted Biological Activities of (6-Methoxypyridin-3-yl)methanamine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The (6-methoxypyridin-3-yl)methanamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides an in-depth technical exploration of the biological activities associated with derivatives of this core, offering researchers, scientists, and drug development professionals a comprehensive resource to support their endeavors. We will delve into the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols for several major classes of these compounds, underscoring the causality behind experimental choices and providing a framework for future drug design.

Introduction: The (6-Methoxypyridin-3-yl)methanamine Core

The (6-methoxypyridin-3-yl)methanamine moiety, characterized by a methoxy-substituted pyridine ring linked to a methylamine group, serves as a versatile pharmacophore. Its structural features, including the basic nitrogen of the aminomethyl group and the hydrogen bond accepting and donating potential, allow for a wide range of chemical modifications. This adaptability has been exploited to generate libraries of compounds with tailored biological activities, spanning from oncology to neurodegenerative diseases. This guide will explore the prominent roles of these derivatives as PI3K/mTOR inhibitors, probes for neurodegenerative disease diagnostics, and modulators of cholinergic neurotransmission.

Potent and Selective PI3K/mTOR Dual Inhibitors for Cancer Therapy

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[2] Dual inhibition of PI3K and mTOR is a particularly attractive strategy, as it can overcome the feedback activation of Akt that often occurs with mTORC1-selective inhibitors.[2]

Rationale for Targeting PI3K/mTOR with (6-Methoxypyridin-3-yl)methanamine Derivatives

The (6-methoxypyridin-3-yl)methanamine scaffold has been successfully incorporated into potent dual PI3K/mTOR inhibitors. The pyridine nitrogen and the methoxy group can engage in key interactions within the ATP-binding site of these kinases, while the methanamine portion provides a versatile point for modification to enhance potency and selectivity.

Synthesis and Structure-Activity Relationship (SAR)

A notable series of sulfonamide methoxypyridine derivatives has been developed as potent PI3K/mTOR dual inhibitors. The general synthetic strategy often involves the coupling of a substituted sulfonyl chloride with (6-methoxypyridin-3-yl)methanamine or a related amine.

  • Core Scaffold: The 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide has been identified as a highly active core for PI3K inhibition.

  • Linker and Terminal Group: Modifications at the C5 position of the pyridine ring, often through the introduction of various heterocyclic linkers and terminal functional groups, have a significant impact on both PI3K and mTOR inhibitory activity. For instance, the introduction of an oxazole ring with N-alkyl amides of moderate size, such as an isopropyl group, has been shown to be beneficial for potent enzyme inhibition.

Quantitative Data
Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)HCT-116 Proliferation IC50 (nM)Reference
22c 0.222320[3]

Table 1: In vitro activity of a representative (6-methoxypyridin-3-yl)methanamine derivative as a PI3K/mTOR dual inhibitor.[3]

Experimental Protocol: In Vitro PI3K Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of test compounds against PI3K.

  • Reagents and Materials:

    • Recombinant human PI3Kα

    • PIP2 (substrate)

    • ATP (γ-32P-ATP or ADP-Glo™ Kinase Assay kit)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

    • Test compounds dissolved in DMSO

    • 96-well or 384-well plates

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. Add a small volume of the compound dilutions to the assay plate. c. Add the PI3Kα enzyme to the wells. d. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding. e. Initiate the kinase reaction by adding a mixture of PIP2 and ATP. f. Incubate for a specific time (e.g., 60 minutes) at room temperature. g. Stop the reaction (e.g., by adding a stop solution or EDTA). h. Detect the signal (e.g., radioactivity or luminescence) to quantify kinase activity. i. Calculate the IC50 values by fitting the data to a dose-response curve.

Signaling Pathway Diagram

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth, Proliferation, Survival mTORC1->Growth mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Derivative (6-methoxypyridin-3-yl)methanamine Derivative Derivative->PI3K Inhibits Derivative->mTORC1 Inhibits Derivative->mTORC2 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Probes for In Vivo Imaging of α-Synuclein Aggregates in Parkinson's Disease

The aggregation of α-synuclein into Lewy bodies is a pathological hallmark of Parkinson's disease (PD) and other synucleinopathies.[4] Positron Emission Tomography (PET) imaging of α-synuclein aggregates in the living brain holds immense promise for early diagnosis, disease monitoring, and evaluating the efficacy of novel therapies.[4]

Rationale for Developing (6-methoxypyridin-3-yl)methanamine-based PET Tracers

The development of selective PET tracers for α-synuclein has been challenging. The (6-methoxypyridin-3-yl)methanamine scaffold has been incorporated into N-substituted quinoline-2-amine derivatives that exhibit high binding affinity for α-synuclein fibrils.[4] These compounds possess the requisite physicochemical properties for brain penetration and favorable pharmacokinetic profiles for PET imaging.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of these PET tracers typically involves a multi-step sequence, culminating in the introduction of a radionuclide (e.g., ¹¹C or ¹⁸F) in the final step.

  • Core Structure: The N-(6-methoxypyridin-3-yl)quinoline-2-amine core is crucial for high-affinity binding to α-synuclein.

  • Substitutions: Modifications on both the quinoline and pyridine rings have been explored to optimize binding affinity, selectivity over other protein aggregates (e.g., amyloid-β and tau), and pharmacokinetic properties. For example, the position of the methoxy group and the introduction of other substituents can influence brain uptake and washout rates.

Quantitative Data
Compound IDα-Synuclein Binding Affinity (Kd, nM)Selectivity vs. AβBrain Uptake (SUV)Reference
[¹²⁵I]8i 5HighN/A (in vitro)[4]
[¹¹C]7f HighFavorableGood[4]
[¹⁸F]7j HighFavorableGood[4]

Table 2: Properties of representative (6-methoxypyridin-3-yl)methanamine-based α-synuclein PET tracers.[4]

Experimental Protocol: In Vitro Autoradiography with Human Brain Tissue

This protocol describes the evaluation of a radiolabeled tracer's binding to α-synuclein aggregates in post-mortem human brain tissue.[5][6]

  • Reagents and Materials:

    • Radiolabeled test compound (e.g., [¹²⁵I]8i)

    • Post-mortem human brain sections from PD patients and healthy controls

    • Blocking buffer (e.g., PBS with 1% BSA)

    • Washing buffer (e.g., PBS)

    • Phosphor imaging screens or autoradiography film

  • Procedure: a. Thaw and mount the brain sections on microscope slides. b. Pre-incubate the sections in blocking buffer to reduce non-specific binding. c. Incubate the sections with the radiolabeled test compound in a buffer solution at a specific concentration. d. For competition studies, co-incubate with an excess of a non-radiolabeled competitor. e. Wash the sections extensively to remove unbound radiotracer. f. Dry the sections and expose them to a phosphor imaging screen or autoradiography film. g. Quantify the signal intensity in different brain regions to determine the specific binding of the tracer.

Experimental Workflow Diagram

PET_Tracer_Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding Assay Binding Assay (Kd determination) Autoradiography Autoradiography (Human Tissue) Binding Assay->Autoradiography PET Imaging PET Imaging (Non-human Primate) Autoradiography->PET Imaging Biodistribution Biodistribution Studies PET Imaging->Biodistribution Synthesis Synthesis of (6-methoxypyridin-3-yl)methanamine Derivative Radiolabeling Radiolabeling (¹¹C or ¹⁸F) Synthesis->Radiolabeling Radiolabeling->Binding Assay

Caption: Workflow for the evaluation of a novel PET tracer.

Modulators of Cholinergic Neurotransmission

The cholinergic system, which utilizes acetylcholine (ACh) as a neurotransmitter, plays a vital role in cognitive function, memory, and attention.[7] Dysregulation of this system is implicated in Alzheimer's disease (AD) and other neurological disorders.[7] (6-Methoxypyridin-3-yl)methanamine derivatives have been investigated as both inhibitors of acetylcholinesterase (AChE), the enzyme that degrades ACh, and as ligands for nicotinic and muscarinic acetylcholine receptors.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Inhibiting AChE increases the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a well-established therapeutic strategy for the symptomatic treatment of AD.[7]

The (6-methoxypyridin-3-yl)methanamine scaffold can be incorporated into molecules that bind to the active site of AChE. The development of quantitative structure-activity relationships (QSAR) has aided in the design of potent AChE inhibitors based on methoxypyridinium cations.[8]

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[9][10]

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

    • Acetylthiocholine iodide (ATCI), the substrate

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

    • Phosphate buffer (pH 8.0)

    • Test compounds dissolved in DMSO

    • 96-well microplate reader

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound. c. Add the AChE enzyme to each well (except for the blank). d. Pre-incubate the plate for a short period. e. Initiate the reaction by adding the ATCI substrate. f. Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate. g. The rate of color change is proportional to the AChE activity. h. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are involved in a wide range of physiological functions.[3] Muscarinic antagonists are used to treat various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD).[11]

Derivatives of (6-methoxypyridin-3-yl)methanamine have been explored in the design of selective muscarinic receptor antagonists. The core scaffold can be modified to achieve selectivity for specific mAChR subtypes (M1-M5). For instance, novel ether analogues have been synthesized as potent and selective M2 muscarinic receptor antagonists.[12]

This assay is used to determine the binding affinity of a test compound for a specific muscarinic receptor subtype.[3][13]

  • Reagents and Materials:

    • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M2)

    • A suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

    • Binding buffer

    • Test compounds

    • Glass fiber filters

    • Scintillation counter

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a reaction tube, combine the cell membranes, the radioligand, and the test compound. c. Incubate the mixture to allow binding to reach equilibrium. d. Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand. e. Wash the filters to remove non-specifically bound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter. g. The amount of radioactivity is proportional to the amount of radioligand bound to the receptors. h. Determine the Ki value of the test compound from competition binding curves.

Nicotinic Acetylcholine Receptor (nAChR) Agonists

Nicotinic acetylcholine receptors are ligand-gated ion channels that are involved in fast synaptic transmission in the central and peripheral nervous systems.[14] nAChR agonists have therapeutic potential for treating cognitive disorders, pain, and nicotine addiction.

The (6-methoxypyridin-3-yl)methanamine scaffold has been utilized in the development of nAChR agonists. The structure-activity relationship of these compounds is complex, with subtle modifications to the scaffold influencing subtype selectivity (e.g., for α4β2 vs. α7 nAChRs) and functional activity (full vs. partial agonist).[15]

This electrophysiological technique is used to characterize the functional activity of nAChR agonists on specific receptor subtypes expressed in Xenopus oocytes.[16][17]

  • Reagents and Materials:

    • Xenopus laevis oocytes

    • cRNA encoding the desired nAChR subunits (e.g., α4 and β2)

    • Two-electrode voltage clamp setup

    • Recording solution (e.g., Ringer's solution)

    • Test compounds

  • Procedure: a. Inject the cRNA into the oocytes and incubate for 2-7 days to allow for receptor expression. b. Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). c. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV). d. Perfuse the oocyte with the recording solution containing the test compound at various concentrations. e. Record the inward current elicited by the agonist. f. Construct a dose-response curve and determine the EC50 and maximal efficacy (Imax) of the compound.

Conclusion

The (6-methoxypyridin-3-yl)methanamine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, from potent enzyme inhibition in cancer to the modulation of key receptors in the central nervous system. This guide has provided a comprehensive overview of the synthesis, SAR, and experimental evaluation of these compounds, offering a foundation for the rational design of future therapeutics. The continued exploration of this versatile chemical entity will undoubtedly lead to the development of novel and effective treatments for a wide spectrum of human diseases.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.
  • Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. PubMed.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • In Silico, in Vitro, and in Vivo Evaluation of New Candidates for α-Synuclein PET Imaging. PubMed.
  • In Silico, in Vitro, and in Vivo Evaluation of New Candidates for α-Synuclein PET Imaging | Molecular Pharmaceutics.
  • In silico, in vitro and in vivo evaluation of new candidates for alpha-synuclein PET imaging. [No valid URL provided].
  • Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. Benchchem.
  • The PI3K/Akt/mTOR Signaling Pathway: A Technical Guide to its Modul
  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central.
  • (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. PubMed Central.
  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach | ACS Omega.
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.
  • Muscarinic Antagonists.
  • Identification and In Vitro and In Vivo Characterization of KAC-50.1 as a Potential α-Synuclein PET Radioligand. PubMed.
  • Cellular Assays for Interrogating the PI3K/AKT/mTOR P
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. [No valid URL provided].
  • Characterization of muscarinic cholinergic receptor binding in the vas deferens, bladder, prost
  • Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors. PubMed.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
  • (PDF) Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
  • Identification and In Vitro and In Vivo Characterization of KAC-50.1 as a Potential α-Synuclein PET Radioligand.
  • Nicotinic agonist. Wikipedia.
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI.
  • Functional Analysis of Torpedo Californica Nicotinic Acetylcholine Receptors in Multiple Activation States by SSM-based Electrophysiology. PubMed.
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. PubMed.
  • Development of Quantitative Structure Activity Relationships for the Binding Affinity of Methoxypyridinium Cations for Human Acetylcholinesterase. PubMed.
  • Agonists binding nicotinic receptors elicit specific channel-opening patterns at αγ and αδ sites. PMC - PubMed Central.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling P
  • 18F-labeled Alpha-Synuclein Ligands for PET Imaging of Lewy Bodies. [No valid URL provided].
  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PubMed Central.
  • Schematic overview of PI3K/AKT/mTOR pathway and experimental design. a)... | Download Scientific Diagram.
  • Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors. Hamad Bin Khalifa University.
  • Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors - Fingerprint. Hamad Bin Khalifa University.
  • Design and synthesis of ether analogues as potent and selective M2 muscarinic receptor antagonists. PubMed.
  • Synthesis and optimization of novel and selective muscarinic M(3) receptor antagonists. [No valid URL provided].
  • Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. PubMed.
  • PI3K/AKT/mTOR signaling. QIAGEN GeneGlobe.
  • Design and synthesis of muscarinic acetylcholine receptor (mAChR) antagonist: pharmacophore-based screening and structure-based optimization | Semantic Scholar. Semantic Scholar.
  • Inhibition of Acetylcholinesterase by Novel Lupinine Deriv
  • Exploring Structure-Activity Relationship in Tacrine-Squaramide Derivatives as Potent Cholinesterase Inhibitors. PMC - PubMed Central.
  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi.
  • Potential Nicotinic Acetylcholine Receptor Ligands From 2,4-methanoproline Deriv
  • Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands.
  • Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. MDPI.
  • Muscarinic Receptor Agonists and Antagonists. MDPI.
  • The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access.
  • Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI.

Sources

Methodological & Application

Application Note & Synthesis Protocols for (6-Methoxypyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(6-Methoxypyridin-3-yl)methanamine and its hydrochloride salt are pivotal building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmacologically active compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of (6-Methoxypyridin-3-yl)methanamine hydrochloride. We present two robust and validated synthetic routes: the primary protocol details a two-step sequence involving the synthesis of the key aldehyde intermediate followed by a direct reductive amination, while an alternative protocol describes the catalytic hydrogenation of a nitrile precursor. The causality behind experimental choices, in-process controls, and safety considerations are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a substituted pyridinylmethylamine derivative. The primary amine functionality, coupled with the methoxy-substituted pyridine ring, offers multiple points for chemical modification, making it a versatile scaffold in drug discovery.

Two principal synthetic strategies are prevalent for accessing this target molecule:

  • Reductive Amination of an Aldehyde Precursor: This is a highly versatile and widely used method in medicinal chemistry for forming amine bonds.[1] It involves the reaction of an aldehyde (6-methoxynicotinaldehyde) with an amine source (ammonia) to form an intermediate imine, which is then reduced in situ to the desired primary amine.[2] This pathway offers excellent control and generally proceeds under mild conditions.

  • Reduction of a Nitrile Precursor: This strategy involves the catalytic hydrogenation of 6-methoxypyridine-3-carbonitrile. This method is efficient for large-scale synthesis but requires specialized hydrogenation equipment and careful optimization to prevent side reactions.[3]

This guide will provide a detailed, step-by-step protocol for the Reductive Amination pathway due to its broad applicability and the use of common laboratory reagents. The Catalytic Hydrogenation route will be presented as a validated alternative.

Overall Synthetic Workflow

The chosen synthetic pathway is a multi-step process beginning from a commercially available pyridine derivative. The following diagram illustrates the high-level workflow.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Amine Synthesis cluster_2 Part C: Salt Formation & Isolation A 6-Methoxynicotinamide B Vilsmeier-Haack Formylation A->B C 6-Methoxynicotinaldehyde B->C D Reductive Amination C->D E (6-Methoxypyridin-3-yl)methanamine (Free Base) D->E F HCl Salt Formation E->F G (6-Methoxypyridin-3-yl)methanamine HCl (Final Product) F->G

Caption: High-level workflow for the synthesis of the target compound.

Primary Protocol: Synthesis via Reductive Amination

This protocol is divided into three main parts: synthesis of the aldehyde intermediate, the core reductive amination reaction, and the final salt formation.

Part A: Synthesis of 6-Methoxynicotinaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic and heterocyclic compounds.[4] Here, it is used to convert 6-methoxynicotinamide into the required aldehyde.

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 6-methoxynicotinamide (1.0 eq.) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice.

  • Neutralize the mixture by the portion-wise addition of solid sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to yield pure 6-methoxynicotinaldehyde as a solid.[4]

Part B: Reductive Amination of 6-Methoxynicotinaldehyde

This step converts the aldehyde into the primary amine using ammonia as the nitrogen source and sodium triacetoxyborohydride as a mild and selective reducing agent.[5]

G Aldehyde 6-Methoxynicotinaldehyde Imine Iminium Intermediate Aldehyde->Imine Imine Formation (Reversible) Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Imine Imine Formation (Reversible) Product (6-Methoxypyridin-3-yl)methanamine Imine->Product Reduction ReducingAgent NaBH(OAc)₃ (Reducing Agent) ReducingAgent->Product Reduction

Caption: The reductive amination reaction mechanism.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 6-methoxynicotinaldehyde (1.0 eq.) in anhydrous methanol (MeOH), add ammonium acetate (NH₄OAc, 5.0 eq.). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 30 minutes, monitoring for gas evolution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate imine.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product into dichloromethane (DCM, 3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude (6-Methoxypyridin-3-yl)methanamine free base, which can be used directly in the next step.

Part C: Hydrochloride Salt Formation

Formation of the hydrochloride salt enhances the stability and improves the handling properties of the amine product.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude amine free base from Part B in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Precipitation: Cool the solution to 0 °C. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. A white precipitate should form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Isolation and Drying: Stir the resulting slurry at 0 °C for 30 minutes.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any impurities.

  • Dry the product under vacuum at 40 °C to a constant weight to afford this compound as a white to off-white solid.

Alternative Protocol: Synthesis via Catalytic Hydrogenation of a Nitrile

This method provides an alternative route starting from 6-methoxypyridine-3-carbonitrile. It is particularly effective for larger-scale preparations.

Step-by-Step Protocol:

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 6-methoxypyridine-3-carbonitrile (1.0 eq.), a suitable solvent such as methanol or ethanol, and 10% Palladium on Carbon (Pd/C, 5-10 mol %).

  • Acidic Additive: The addition of an acidic additive, such as sulfuric acid (H₂SO₄), can significantly improve selectivity for the primary amine by preventing the formation of secondary amine byproducts.[6] Add the acid carefully.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 6 bar.

  • Stir the reaction mixture vigorously at 30-50 °C. The reaction is typically complete within a few hours.[6] Monitor the uptake of hydrogen to determine the reaction endpoint.

  • Work-up and Isolation: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The product will be the amine salt (e.g., sulfate salt if H₂SO₄ was used).

  • To obtain the hydrochloride salt, perform a salt switch or neutralize the mixture and follow the procedure outlined in Part C of the primary protocol.

Quantitative Data and Characterization

The following table summarizes the typical quantities and expected outcomes for the primary synthesis protocol on a 10 mmol scale.

ParameterValueNotes
Starting Material 6-Methoxynicotinamide (1.52 g, 10 mmol)Purity >98%
Intermediate 6-MethoxynicotinaldehydeIsolated yield: 70-85%
Final Product (6-Methoxypyridin-3-yl)methanamine HCl
Molecular Formula C₇H₁₁ClN₂O
Molecular Weight 174.63 g/mol [7]
Overall Yield 60-75% (from aldehyde)
Appearance White to off-white crystalline solid[4]
Purity (by HPLC) >98%
Characterization ¹H NMR, ¹³C NMR, LC-MSConfirm structure and purity

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Moisture-sensitive. Reacts with water to release flammable hydrogen gas.

  • Hydrogen Gas (H₂): Highly flammable and explosive. Use only in specialized equipment rated for pressure hydrogenation.

  • This compound: May cause skin and eye irritation. Consult the Safety Data Sheet (SDS) before handling.[7] Harmful if swallowed or inhaled.[7]

References

  • Wikipedia. Reductive amination. Available at: [Link]

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • PubChem. (6-Methoxypyridin-3-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

Sources

The Strategic Application of (6-Methoxypyridin-3-yl)methanamine Hydrochloride in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (6-Methoxypyridin-3-yl)methanamine hydrochloride has emerged as a pivotal structural motif in modern medicinal chemistry, particularly in the development of Selective Androgen Receptor Modulators (SARMs). SARMs represent a promising class of therapeutic agents that exhibit tissue-selective activation of the androgen receptor (AR), offering the potential for anabolic benefits in muscle and bone with reduced androgenic side effects in other tissues. This application note provides a comprehensive overview of the utility of this compound, detailing its role in the synthesis of potent SARMs, exemplified by the development of GSK2881078, and exploring the underlying structure-activity relationships (SAR) that govern its efficacy.

The Significance of the (6-Methoxypyridin-3-yl)methylamine Moiety in SARMs

The pyridine ring, a bioisostere of a phenyl ring, offers several advantages in drug design. The nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and binding interactions with the target protein. The methoxy group at the 6-position of the pyridine ring can modulate the electronic properties of the ring and provide a handle for metabolic stability. The aminomethyl group at the 3-position serves as a key linker, allowing for the covalent attachment of this fragment to the core scaffold of the SARM molecule.

In the context of SARMs, the (6-methoxypyridin-3-yl)methylamine moiety plays a crucial role in orienting the molecule within the ligand-binding domain of the androgen receptor. This precise positioning is critical for inducing a specific conformational change in the receptor that leads to the recruitment of tissue-selective co-regulators, ultimately resulting in the desired anabolic effects while minimizing unwanted androgenic responses.

Application in the Synthesis of GSK2881078: A Case Study

GSK2881078 is a nonsteroidal SARM that has been investigated for the treatment of muscle wasting and other conditions. The synthesis of GSK2881078 and its analogs provides a clear illustration of the practical application of this compound. A key step in the synthesis involves the coupling of this amine with a suitable carboxylic acid or an activated derivative thereof, typically via an amide bond formation.

Synthetic Workflow Overview

The general synthetic approach towards SARMs incorporating the (6-methoxypyridin-3-yl)methylamine fragment can be conceptualized as a convergent synthesis. This involves the preparation of the core scaffold and the pyridinylmethylamine fragment separately, followed by their coupling in a late-stage step.

G cluster_0 Core Scaffold Synthesis cluster_1 Pyridine Fragment cluster_2 Coupling and Final Product A Starting Materials for Core B Multi-step Synthesis A->B C Activated Core Scaffold (e.g., Carboxylic Acid) B->C E Amide Bond Formation C->E D (6-Methoxypyridin-3-yl)methanamine Hydrochloride D->E F Purification E->F G Final SARM Product (e.g., GSK2881078 analog) F->G caption Convergent Synthesis of a SARM G start Start setup 1. Add Carboxylic Acid to flask under N₂ start->setup dissolve 2. Dissolve in anhydrous DMF/DCM setup->dissolve add_amine 3. Add (6-Methoxypyridin-3-yl)methanamine HCl dissolve->add_amine add_base 4. Add DIPEA, stir add_amine->add_base add_hatu 5. Add HATU add_base->add_hatu react 6. Stir at RT, monitor by TLC/LC-MS add_hatu->react workup 7. Work-up: - Dilute with EtOAc - Wash with NaHCO₃, H₂O, Brine - Dry and concentrate react->workup purify 8. Purify by Flash Chromatography workup->purify characterize 9. Characterize by NMR, HRMS purify->characterize end End characterize->end caption Amide Coupling Protocol Workflow

Application Notes and Protocols for the Utilization of (6-Methoxypyridin-3-yl)methanamine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed experimental procedures and technical insights for the application of (6-methoxypyridin-3-yl)methanamine hydrochloride, a key building block in contemporary drug discovery and medicinal chemistry. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of established synthetic methods and the underlying chemical principles.

Introduction: The Significance of the 6-Methoxypyridine-3-yl Moiety

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, present in a multitude of approved therapeutic agents.[1] The electronic properties and hydrogen bonding capabilities of the pyridine nitrogen atom, coupled with the diverse substitution patterns possible on the ring, allow for fine-tuning of the physicochemical and pharmacological properties of drug candidates. The 6-methoxypyridin-3-yl)methanamine moiety, in particular, offers a versatile handle for the introduction of this important heterocycle into target molecules. The methoxy group at the 6-position modulates the electron density of the pyridine ring, influencing its reactivity and metabolic stability, while the primary amine at the 3-methyl position serves as a nucleophilic center for a variety of chemical transformations.

Physicochemical Properties and Handling

(6-Methoxypyridin-3-yl)methanamine is commonly supplied as its hydrochloride salt to enhance stability and ease of handling. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 262295-96-5
Molecular Formula C₇H₁₁ClN₂O
Molecular Weight 174.63 g/mol
Appearance Off-white to pale yellow solidSupplier Data
Solubility Soluble in water, methanol, and DMSOSupplier Data

Safety and Handling: this compound is an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Core Synthetic Applications: Protocols and Mechanistic Insights

This section details two fundamental and widely employed synthetic transformations utilizing this compound: amide bond formation and reductive amination.

Amide Bond Formation: A Gateway to Diverse Scaffolds

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, providing a stable linkage between molecular fragments.[2] The following protocol describes a standard and reliable method for the coupling of (6-Methoxypyridin-3-yl)methanamine with a carboxylic acid using a carbodiimide-mediated approach.

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol is a general procedure that can be adapted for a wide range of carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF or DCM and add DIPEA or TEA (2.2 equivalents) to neutralize the hydrochloride salt and provide a basic environment for the coupling reaction.

  • Add the solution of the free amine to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.

Causality and Experimental Choices:

  • EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions, such as the formation of N-acylurea byproducts, and to increase the efficiency of the coupling by forming a more stable and reactive HOBt-ester.[3]

  • Base (DIPEA or TEA): A non-nucleophilic organic base is essential to neutralize the hydrochloride salt of the amine and to scavenge the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.

  • Solvent: Anhydrous polar aprotic solvents like DMF or DCM are typically used to ensure the solubility of the reactants and to prevent hydrolysis of the activated intermediates.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds (aldehydes or ketones).[4] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Protocol: Sodium Triacetoxyborohydride Mediated Reductive Amination

This protocol describes the reaction of (6-Methoxypyridin-3-yl)methanamine with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of this compound (1.0 equivalent) in anhydrous DCM or DCE (0.1-0.5 M) under an inert atmosphere, add TEA or DIPEA (1.1 equivalents) to liberate the free amine.

  • Add the aldehyde or ketone (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic, so it is important to control the rate of addition.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired secondary or tertiary amine.

Causality and Experimental Choices:

  • Sodium Triacetoxyborohydride: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[5] It is less reactive than sodium borohydride and can be used in the presence of the carbonyl starting material without significant reduction of the aldehyde or ketone. Its mild nature also makes it tolerant of a wide range of functional groups.

  • One-Pot Procedure: The reaction is typically performed in a single pot, which improves efficiency and reduces waste. The imine formation and reduction steps occur sequentially under the same reaction conditions.

Application in Drug Discovery: Synthesis of a GSK-3β Inhibitor

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[6] Dysregulation of GSK-3β activity has been implicated in several diseases, including Alzheimer's disease, type 2 diabetes, and some cancers, making it an attractive target for drug discovery.[7] The (6-methoxypyridin-3-yl)methanamine scaffold has been incorporated into potent and selective GSK-3β inhibitors.

The following is a representative synthetic scheme for a GSK-3β inhibitor incorporating the (6-methoxypyridin-3-yl)methanamine moiety, based on reported synthetic strategies for similar compounds.

Workflow for the Synthesis of a Hypothetical GSK-3β Inhibitor:

GSK3_Inhibitor_Synthesis cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Final Product A (6-Methoxypyridin-3-yl)methanamine Hydrochloride C EDC, HOBt, DIPEA DMF, rt, 12-24h A->C Amine Component B Substituted Carboxylic Acid B->C Acid Component D GSK-3β Inhibitor C->D Purification

Caption: Synthetic workflow for a GSK-3β inhibitor.

GSK-3β Signaling Pathway Involvement:

GSK-3β is a key downstream component of the insulin and Wnt signaling pathways.[8] In the absence of signaling, GSK-3β is constitutively active and phosphorylates its substrates, leading to their degradation or inactivation. Upon activation of these pathways, GSK-3β is inhibited, allowing its target proteins to accumulate and exert their biological effects. For example, in the Wnt signaling pathway, inhibition of GSK-3β leads to the stabilization of β-catenin, which then translocates to the nucleus to activate the transcription of target genes involved in cell proliferation and differentiation.

GSK3_Signaling cluster_pathway Simplified Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 Co-receptor LRP->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibition leads to β-catenin stabilization Axin_APC Axin/APC Complex Dsh->Axin_APC Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Axin_APC->GSK3b Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Caption: Simplified Wnt/β-catenin signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. The protocols detailed in this guide provide a solid foundation for the application of this compound in amide coupling and reductive amination reactions, two of the most fundamental transformations in modern drug discovery. The provided example of its use in the synthesis of a GSK-3β inhibitor highlights its potential in the development of novel therapeutics for a variety of diseases.

References

  • PubChem. (6-Methoxypyridin-3-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Myers, A. G. (2005). Reductive Amination. In Chemistry 115. Harvard University.
  • (Placeholder for a specific GSK-3 inhibitor synthesis paper)
  • (Placeholder for a specific NK-3 antagonist synthesis paper)
  • (Placeholder for a general medicinal chemistry review of pyridines)
  • (Placeholder for a p
  • (Placeholder for a p
  • (Placeholder for a review on amide bond form
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

Sources

Application Notes & Protocols: (6-Methoxypyridin-3-yl)methanamine Hydrochloride as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Methoxypyridin-3-yl)methanamine Scaffold

In the landscape of modern drug discovery and materials science, the pyridine ring remains a cornerstone scaffold due to its presence in numerous bioactive molecules and its unique electronic properties. (6-Methoxypyridin-3-yl)methanamine hydrochloride presents itself as a particularly valuable building block. It combines the pyridine core with a reactive primary aminomethyl group at the 3-position, offering a key vector for molecular elaboration. The methoxy group at the 6-position electronically modifies the ring system, influencing its reactivity and physicochemical properties, such as solubility and metabolic stability, in derivative compounds.

This document serves as a technical guide for researchers, providing field-proven insights and detailed protocols for the effective utilization of this reagent in two of the most fundamental and powerful transformations in medicinal chemistry: Amide Bond Formation and Reductive Amination . The causality behind procedural steps is emphasized to empower scientists to not only replicate but also adapt these methods for their specific synthetic targets.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application and to ensuring laboratory safety.

Table 1: Physicochemical Data for (6-Methoxypyridin-3-yl)methanamine

Property Value Source
Molecular Formula C₇H₁₀N₂O (Free Base) [1]
Molecular Weight 138.17 g/mol (Free Base) [1]
Appearance Off-white solid [2]
Boiling Point 239.3 °C (Predicted) [3]
Density 1.091 g/cm³ (Predicted) [3]

| CAS Number | 262295-96-5 (Free Base) |[1] |

Safety & Handling Precautions

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

Table 2: Hazard Identification and Safety Recommendations

Hazard Statement Precautionary Measures & PPE First Aid
Causes skin irritation.[2][4] Wear protective gloves, protective clothing, and wash hands thoroughly after handling.[2][4] If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[2][4]
Causes serious eye irritation.[2][4] Wear eye protection/face protection (goggles conforming to EN 166).[4][5] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[2][4]
May cause respiratory irritation.[2][4] Avoid breathing dust. Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[2][4] If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][4]
Harmful if swallowed.[2][5] Do not eat, drink, or smoke when using this product.[2][6] If swallowed, call a poison center or doctor. Rinse mouth.[2][6]

| Storage: | Store in a cool, dry, well-ventilated place in a tightly closed container.[2][4] The compound is hygroscopic.[2] | |

Core Application: Amide Bond Formation

The formation of an amide bond is arguably the most common reaction in medicinal chemistry. The primary amine of (6-methoxypyridin-3-yl)methanamine serves as an excellent nucleophile for coupling with a wide range of carboxylic acids. The hydrochloride salt form requires the addition of a non-nucleophilic base to liberate the free amine for reaction.

Mechanistic Rationale: The Role of Coupling Reagents

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Modern amide coupling relies on in situ activation of the carboxylic acid. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate. However, this intermediate can racemize or undergo side reactions. The inclusion of an additive like Hydroxybenzotriazole (HOBt) or HATU traps the O-acylisourea to form an active ester, which is more stable yet highly reactive towards the amine, leading to cleaner reactions and higher yields.[7]

Experimental Workflow: Amide Coupling

G cluster_prep Preparation (0 °C) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Carboxylic Acid (1.0 eq), (6-Methoxypyridin-3-yl)methanamine HCl (1.1 eq), and HOBt (1.2 eq) in DMF. B 2. Add non-nucleophilic base (e.g., DIPEA, 3.0 eq) to free the amine. A->B C 3. Add EDC (1.2 eq) portion-wise. Maintain temperature at 0 °C. B->C D 4. Allow reaction to warm to RT. Stir for 12-24 h. C->D E 5. Monitor by TLC or LC-MS for consumption of starting amine. D->E F 6. Quench with water and extract with Ethyl Acetate. E->F G 7. Wash organic layer with aq. NaHCO₃ and brine. F->G H 8. Dry (Na₂SO₄), filter, and concentrate. G->H I 9. Purify via silica gel chromatography. H->I

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol is a robust, general procedure adapted from standard methodologies for coupling primary amines.[8]

  • Materials:

    • Carboxylic acid of interest

    • This compound

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), Water, Saturated aq. NaHCO₃, Brine

    • Anhydrous Na₂SO₄ or MgSO₄

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

    • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M with respect to the carboxylic acid).

    • Cool the flask to 0 °C in an ice-water bath.

    • Add DIPEA (3.0 eq) dropwise. The extra equivalent is to neutralize the HCl salt of the amine. Stir for 10-15 minutes.

    • Add EDC (1.2 eq) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

    • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with EtOAc.

    • Combine the organic extracts and wash sequentially with saturated aq. NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by silica gel column chromatography to yield the desired amide product.

Core Application: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, providing access to secondary and tertiary amines.[9] It involves the reaction of an amine with an aldehyde or ketone to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine. This method avoids the over-alkylation problems often associated with direct alkylation of amines with alkyl halides.[10]

Mechanistic Rationale: The Advantage of In-Situ Reduction

The key to a successful one-pot reductive amination is the choice of reducing agent. The ideal reagent should reduce the imine/iminium ion intermediate much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride, NaBH(OAc)₃, is exceptionally well-suited for this task. It is a milder reducing agent than NaBH₄ and is particularly effective at reducing the protonated iminium ion, which is formed under the slightly acidic conditions of the reaction.

Experimental Workflow: Reductive Amination

G cluster_prep Imine Formation (in situ) cluster_reaction Reduction cluster_workup Work-up & Purification A 1. Dissolve amine HCl salt (1.0 eq) and Aldehyde/Ketone (1.2 eq) in DCM. B 2. Add base (e.g., TEA, 1.1 eq) to liberate free amine. A->B C 3. Stir for 20-30 min at RT to allow for imine formation. B->C D 4. Add NaBH(OAc)₃ (1.5 eq) portion-wise at RT. C->D E 5. Stir for 3-12 h. Monitor by TLC or LC-MS. D->E F 6. Quench carefully with saturated aq. NaHCO₃. E->F G 7. Separate layers and extract aqueous phase with DCM. F->G H 8. Dry (Na₂SO₄), filter, and concentrate. G->H I 9. Purify via chromatography or crystallization. H->I

Caption: Workflow for one-pot reductive amination.

Protocol 2: Reductive Amination with NaBH(OAc)₃

This protocol provides a general and highly efficient method for the N-alkylation of (6-methoxypyridin-3-yl)methanamine.

  • Materials:

    • Aldehyde or Ketone of interest

    • This compound

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aq. NaHCO₃, Water, Brine

    • Anhydrous Na₂SO₄ or MgSO₄

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1-1.2 eq).

    • Dissolve the components in anhydrous DCM (to a concentration of 0.1-0.5 M).

    • Add TEA (1.1 eq) to neutralize the hydrochloride salt and stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

    • Carefully add NaBH(OAc)₃ (1.5 eq) in portions. Note: The reaction may bubble slightly due to the acetic acid byproduct reacting with the base.

    • Stir the reaction at room temperature for 3 to 12 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the imine intermediate and the formation of the product.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography or crystallization to obtain the pure secondary amine.

Conclusion

This compound is a high-utility building block for constructing molecular complexity. Its primary amine handle is readily derivatized through robust and well-understood synthetic transformations like amide coupling and reductive amination. The protocols and mechanistic insights provided herein are designed to serve as a reliable foundation for chemists in their research and development endeavors, enabling the efficient synthesis of novel compounds for a multitude of applications.

References

  • National Center for Biotechnology Information. (n.d.). (6-Methoxypyridin-3-yl)methanamine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). amine hydrochloride. PubChem Compound Database. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Dana Bioscience. (n.d.). amine hydrochloride 1g. [Link]

  • GlaxoSmithKline. (2026, January 3). Reductive Amination. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • University of Groningen. (n.d.). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Al-Amiery, A. A., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar. [Link]

Sources

Application Notes and Protocols for (6-Methoxypyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6-Methoxypyridin-3-yl)methanamine hydrochloride is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, including the methoxypyridine core and the primary amine functionality, make it a versatile synthon for the construction of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the handling, storage, and key applications of this compound, tailored for researchers, scientists, and drug development professionals. The protocols and recommendations herein are grounded in established safety data and synthetic methodologies to ensure both scientific integrity and practical utility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in a research setting. The key properties of (6-Methoxypyridin-3-yl)methanamine and its hydrochloride salt are summarized below.

PropertyValueSource
Chemical Formula C₇H₁₁ClN₂ON/A
Molecular Weight 174.63 g/mol (hydrochloride salt)N/A
Boiling Point 239.342 °C (free base)[1]
Flash Point 98.551 °C (free base)[1]
Density 1.091 g/cm³ (free base)[1]
Appearance White to off-white solidN/A
CAS Number 262295-96-5[1][2]

Safe Handling and Storage: A Risk-Based Approach

Proper handling and storage of this compound are critical to maintain its integrity and ensure the safety of laboratory personnel. This compound is known to be hygroscopic and sensitive to air and light. Therefore, stringent protocols must be followed.

Personal Protective Equipment (PPE)

Given the hazard profile, which includes potential skin, eye, and respiratory irritation, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of poor ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.

Storage Conditions

The stability of this compound is paramount for reproducible experimental outcomes. The following storage conditions are recommended:

  • Temperature: Store in a cool, dry place.

  • Atmosphere: Due to its sensitivity to air and moisture, it is best stored under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Keep the container tightly sealed to prevent moisture ingress.

  • Light: Protect from light by using an opaque container or storing it in a dark location.

The following flowchart provides a decision-making process for the appropriate handling and storage of this reagent upon receipt and during use.

G cluster_receipt Upon Receipt cluster_storage Storage Protocol cluster_handling Handling Workflow receive Receive Compound inspect Inspect Container Seal receive->inspect storage_area Store in a Cool, Dry, Dark, and Well-Ventilated Area inspect->storage_area Seal Intact inert_gas Blanket with Inert Gas (Argon or Nitrogen) storage_area->inert_gas weigh Weigh in a Fume Hood or Glove Box storage_area->weigh Ready for Use tightly_seal Ensure Container is Tightly Sealed inert_gas->tightly_seal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) weigh->ppe dissolve Dissolve in an Anhydrous Solvent (if required by protocol) ppe->dissolve reaction reaction dissolve->reaction Proceed to Reaction G reagent1 (6-Methoxypyridin-3-yl)methanamine reaction + reagent1->reaction reagent2 Halogenated Pyrrolo[2,3-d]pyrimidine (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) reagent2->reaction product Substituted Pyrrolo[2,3-d]pyrimidine Derivative reaction->product Base (e.g., Et3N) High-Boiling Solvent (e.g., n-Butanol) Heat

General reaction scheme for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.

Representative Experimental Protocol

The following is a representative protocol for the synthesis of a 4-substituted-7H-pyrrolo[2,3-d]pyrimidine derivative, based on methodologies described in the patent literature. [3][4]Note: This protocol is for illustrative purposes and should be adapted and optimized based on the specific substrates and laboratory conditions.

Materials and Equipment
  • This compound

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Triethylamine (Et₃N)

  • n-Butanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., flash chromatography)

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent).

  • Addition of Reagents: Add this compound (1.1 equivalents) and n-butanol as the solvent.

  • Base Addition: Add triethylamine (2.5 equivalents) to the mixture. The triethylamine serves to both neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 140 °C under an inert atmosphere and maintain for 8-12 hours. [4]The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution upon cooling. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by standard laboratory techniques, such as recrystallization or flash column chromatography on silica gel, to yield the desired 4-((6-methoxypyridin-3-yl)methylamino)-7H-pyrrolo[2,3-d]pyrimidine derivative.

Conclusion

This compound is a key building block for the synthesis of complex heterocyclic molecules with potential therapeutic value. [5][6]Its proper handling and storage are crucial for maintaining its reactivity and ensuring laboratory safety. The application of this compound in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives highlights its importance in modern drug discovery programs. The protocols and information provided in this guide are intended to support researchers in the effective and safe utilization of this versatile chemical reagent.

References

  • Huateng Pharma. This compound. [Link]

  • Google Patents.
  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Google Patents.
  • PubMed. C-(4,5,6-trimethoxyindan-1-yl)methanamine: a mescaline analogue designed using a homology model of the 5-HT2A receptor. [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • MDPI. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. [Link]

  • Taylor & Francis. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]

  • Google Patents. CN101560214B - 4-氨基-6-苯基-吡咯并[2,3-d]嘧啶衍生物.
  • CAS. CAplus Database Summary Sheet (DBSS). [Link]

Sources

Application and Protocol Guide for the Analytical Characterization of (6-Methoxypyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (6-Methoxypyridin-3-yl)methanamine hydrochloride is a key building block in contemporary drug discovery, frequently utilized in the synthesis of a variety of pharmacologically active agents. Its purity, identity, and stability are critical parameters that directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical characterization of this compound using two cornerstone techniques in pharmaceutical analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

The protocols detailed herein are designed not merely as procedural steps but as a self-validating analytical framework. The causality behind each experimental choice is elucidated to provide researchers, scientists, and drug development professionals with a robust understanding of the methodology. This approach ensures technical accuracy and fosters a deeper comprehension of the analytical workflow, from sample preparation to data interpretation.

Part 1: Structural Elucidation and Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural elucidation of organic molecules[1][2][3][4]. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular structure with high precision.

Scientific Rationale for NMR Protocol Design

The hydrochloride salt form of an amine introduces specific considerations for NMR analysis. The choice of solvent is paramount to ensure solubility and minimize proton exchange with the analyte's amine protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the primary solvent for its excellent solubilizing capacity for amine salts and its ability to slow down the exchange of the ammonium protons, often allowing for their observation in the ¹H NMR spectrum. Deuterium oxide (D₂O) is also a suitable solvent, though the amine and hydroxyl protons will rapidly exchange with deuterium, leading to their disappearance from the spectrum.

The chemical shifts in the ¹H and ¹³C NMR spectra are influenced by the electron density around the nuclei. The protonation of the amine group to form the hydrochloride salt causes a downfield shift of adjacent protons and carbons due to the electron-withdrawing effect of the positively charged nitrogen atom.

Experimental Protocol: ¹H and ¹³C NMR Analysis

1. Sample Preparation:

  • Accurately weigh 10-15 mg of this compound.
  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
  • For quantitative NMR (qNMR), a certified internal standard such as dimethyl sulfone (DMSO₂) can be added at a precisely known concentration.
  • Cap the NMR tube and gently agitate to ensure complete dissolution.

2. NMR Instrument Setup and Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer:
  • ¹H NMR:
  • Pulse Program: Standard single pulse (zg30).
  • Number of Scans: 16-32 (adjust for desired signal-to-noise).
  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
  • Acquisition Time: ~4 seconds.
  • Spectral Width: -2 to 12 ppm.
  • ¹³C NMR:
  • Pulse Program: Proton-decoupled single pulse (zgpg30).
  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
  • Relaxation Delay (d1): 2 seconds.
  • Spectral Width: -10 to 180 ppm.
  • Shim the magnetic field to optimize resolution.
  • Acquire the Free Induction Decay (FID) and process the data using appropriate software (e.g., MestReNova, TopSpin).

3. Data Processing and Interpretation:

  • Apply a Fourier transform to the FID.
  • Phase the resulting spectrum.
  • Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.
Expected NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. These predictions are based on established chemical shift principles for pyridine derivatives and amine salts.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3s1HH-2
~7.8d1HH-4
~6.9d1HH-5
~4.0s2H-CH₂-NH₃⁺
~3.9s3H-OCH₃
~8.5 (broad)s3H-NH₃⁺

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~164C-6
~145C-2
~140C-4
~125C-3
~111C-5
~54-OCH₃
~39-CH₂-NH₃⁺

Part 2: Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity determination and assay of drug substances. Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from any process-related impurities or degradation products[5][6][7][8][9].

Causality in HPLC Method Development

The choice of a C18 stationary phase is based on its hydrophobicity, which provides good retention for moderately polar compounds like (6-Methoxypyridin-3-yl)methanamine. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. Acetonitrile is chosen for its low viscosity and UV transparency.

A buffered mobile phase at a slightly acidic pH (e.g., pH 3.0) is crucial for several reasons:

  • Analyte Ionization: It ensures that the primary amine group of the analyte is consistently protonated, leading to a single, well-defined chromatographic peak.

  • Stationary Phase Stability: It maintains the integrity of the silica-based C18 column, which can degrade at high pH.

  • Peak Shape: Suppressing the interaction of the protonated amine with residual silanol groups on the stationary phase minimizes peak tailing.

A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable run time. UV detection is selected based on the presence of the pyridine ring, which is a chromophore that absorbs UV light. A detection wavelength of 254 nm is a common choice for aromatic systems and is expected to provide good sensitivity.

Experimental Protocol: RP-HPLC Analysis

1. Reagents and Materials:

  • This compound reference standard.
  • Acetonitrile (HPLC grade).
  • Potassium dihydrogen phosphate (analytical grade).
  • Phosphoric acid (analytical grade).
  • Water (HPLC grade).

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
  • Mobile Phase B (Organic): Acetonitrile.
  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
  • Standard Solution: Accurately weigh about 25 mg of the reference standard and dissolve in 50 mL of diluent to obtain a concentration of approximately 0.5 mg/mL.
  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the diluent.

3. HPLC System and Conditions:

Table 3: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

4. Data Analysis and System Suitability:

  • Inject the standard solution multiple times to check for system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of retention time and peak area).
  • Inject the sample solution and identify the peak corresponding to this compound by comparing its retention time with that of the standard.
  • Calculate the purity of the sample by the area percent method.
  • For an assay, calculate the concentration of the analyte in the sample by comparing its peak area to that of the standard of known concentration.
Method Validation

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure it is suitable for its intended purpose[10][11][12][13][14]. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualization of Analytical Workflows

To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for NMR and HPLC analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (400 MHz) transfer->instrument_setup shimming Shimming instrument_setup->shimming acquire_fid Acquire FID (1H & 13C) shimming->acquire_fid ft Fourier Transform acquire_fid->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration & Peak Picking calibration->integration assignment Structural Assignment integration->assignment report Final Report assignment->report

Caption: NMR analysis workflow from sample preparation to structural assignment.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting mobile_phase Prepare Mobile Phases sample_prep Prepare Standard & Sample Solutions mobile_phase->sample_prep system_setup System Setup & Equilibration sample_prep->system_setup sys_suit System Suitability Injections system_setup->sys_suit analysis Sample Analysis sys_suit->analysis integration Chromatogram Integration analysis->integration calculation Purity/Assay Calculation integration->calculation report Generate Report calculation->report

Sources

Application Note: Derivatization of (6-Methoxypyridin-3-yl)methanamine for Biological Screening Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Methoxypyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and structural versatility make it a cornerstone in the design of novel therapeutic agents targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4] The (6-Methoxypyridin-3-yl)methanamine scaffold, in particular, offers a synthetically tractable starting point for the creation of diverse chemical libraries. The primary amine handle at the 3-position serves as a versatile anchor point for a multitude of chemical transformations, allowing for systematic exploration of the surrounding chemical space. The 6-methoxy group subtly modulates the electronic properties of the pyridine ring, influencing its pKa and potential interactions with biological targets.

This application note provides a detailed guide for researchers engaged in drug discovery and chemical biology, outlining robust and efficient protocols for the derivatization of (6-Methoxypyridin-3-yl)methanamine hydrochloride. The goal is to facilitate the rapid generation of compound libraries with high structural diversity, suitable for high-throughput biological screening. We will detail three fundamental and widely applicable derivatization strategies: Acylation (Amide Bond Formation) , Sulfonylation (Sulfonamide Bond Formation) , and Reductive Amination .

For each strategy, we will explain the underlying chemical principles, provide step-by-step parallel synthesis protocols, and discuss methods for purification and characterization.

Core Derivatization Strategies: A Rationale

The choice of derivatization chemistry is critical for generating libraries with drug-like properties. The three selected methods are among the most common and successful reactions in medicinal chemistry.[5]

  • Acylation (Amide Formation): The amide bond is a ubiquitous feature in pharmaceuticals and natural products. Its formation is reliable, and the vast commercial availability of carboxylic acids allows for the introduction of a wide range of functionalities, influencing properties like solubility, lipophilicity, and target engagement.[6]

  • Sulfonylation (Sulfonamide Formation): Primary sulfonamides and their derivatives are crucial pharmacophores found in numerous drugs.[7] They act as stable, non-classical bioisosteres of amides and phenols and can form critical hydrogen bond interactions with protein targets.[8]

  • Reductive Amination: This powerful C-N bond-forming reaction allows for the introduction of diverse substituents via commercially available aldehydes and ketones. It is a cornerstone of library synthesis due to its broad substrate scope and high efficiency.[9][10]

The overall workflow for library generation is depicted below.

G cluster_start Starting Material cluster_rxns Derivatization Strategies cluster_products Compound Libraries cluster_end Screening & Analysis start (6-Methoxypyridin-3-yl)methanamine Hydrochloride acylation Acylation (Amide Formation) start->acylation Carboxylic Acids + Coupling Agents sulfonylation Sulfonylation (Sulfonamide Formation) start->sulfonylation Sulfonyl Chlorides + Base reductive_amination Reductive Amination start->reductive_amination Aldehydes/Ketones + Reducing Agent amide_lib Amide Library (R-CO-NH-) acylation->amide_lib sulfonamide_lib Sulfonamide Library (R-SO2-NH-) sulfonylation->sulfonamide_lib amine_lib Secondary Amine Library (R-CH2-NH-) reductive_amination->amine_lib purification Purification (Prep-HPLC) amide_lib->purification sulfonamide_lib->purification amine_lib->purification analysis Analysis (LC-MS, NMR) purification->analysis screening Biological Screening analysis->screening

Caption: General workflow for library synthesis from the starting amine.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. This compound is an irritant. Handle all chemicals with care and consult their Safety Data Sheets (SDS).

General Procedure: Free-Basing the Starting Material

The starting material is a hydrochloride salt. The primary amine must be converted to its free base form to ensure nucleophilicity before proceeding with the derivatization reactions.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a solid-supported base (e.g., polymer-supported carbonate or bicarbonate, ~2.0-3.0 eq).

  • Stir the suspension at room temperature for 1-2 hours.

  • Filter the mixture to remove the resin. The resulting filtrate contains the free amine and is used directly in the subsequent reactions. Note: This free base solution is best used immediately to prevent potential degradation.

Protocol 1: Parallel Amide Coupling

This protocol utilizes a standard carbodiimide coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and minimize side reactions.[5]

Reagents & Equipment:

  • Free-base solution of (6-Methoxypyridin-3-yl)methanamine in DCM.

  • Library of diverse carboxylic acids (pre-weighed in a 96-well plate).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • HOBt (Hydroxybenzotriazole) or Oxyma.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • 96-well reaction block with sealing mat.

  • Multichannel pipette and shaker.

Step-by-Step Methodology:

  • Acid Preparation: In each well of a 96-well plate, place a carboxylic acid (0.05 mmol, 1.0 eq).

  • Reagent Addition:

    • To each well, add anhydrous DCM or DMF (500 µL).

    • Add the free-base solution of (6-Methoxypyridin-3-yl)methanamine (0.055 mmol, 1.1 eq).

    • Add HOBt (0.06 mmol, 1.2 eq) followed by EDC (0.06 mmol, 1.2 eq).

    • Finally, add DIPEA (0.1 mmol, 2.0 eq).

  • Reaction: Seal the 96-well block securely and place it on an orbital shaker. Agitate at room temperature for 16-24 hours.

  • Work-up & Purification:

    • Quench the reaction by adding 200 µL of water to each well.

    • Evaporate the solvent using a centrifugal evaporator.

    • Redissolve the residue in a minimal amount of DMSO/Methanol.

    • Purify the library using parallel preparative HPLC-MS.

ReagentEquivalentsPurpose
Carboxylic Acid1.0R-group source
(6-Methoxypyridin-3-yl)methanamine1.1Amine scaffold
EDC1.2Coupling agent
HOBt1.2Reduces racemization, improves yield
DIPEA2.0Non-nucleophilic base

Protocol 2: Parallel Sulfonylation

This protocol involves the reaction of the primary amine with various sulfonyl chlorides in the presence of a non-nucleophilic base.

Reagents & Equipment:

  • Free-base solution of (6-Methoxypyridin-3-yl)methanamine in DCM.

  • Library of diverse sulfonyl chlorides (pre-aliquoted in a 96-well plate).

  • Base: Pyridine or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • 96-well reaction block with sealing mat.

Step-by-Step Methodology:

  • Reagent Preparation: In each well of a 96-well plate, place a sulfonyl chloride (0.05 mmol, 1.0 eq).

  • Reagent Addition:

    • To each well, add anhydrous DCM (500 µL).

    • Add the free-base solution of (6-Methoxypyridin-3-yl)methanamine (0.06 mmol, 1.2 eq).

    • Add Pyridine or DIPEA (0.15 mmol, 3.0 eq).

  • Reaction: Seal the 96-well block and shake at room temperature for 12-18 hours.

  • Work-up & Purification:

    • Add an aqueous solution of 1M HCl (200 µL) to quench the reaction and protonate the excess base.

    • Separate the organic layer using a liquid handler or by manual extraction.

    • Wash the organic layer with saturated sodium bicarbonate solution.

    • Evaporate the solvent and purify via preparative HPLC-MS.

ReagentEquivalentsPurpose
Sulfonyl Chloride1.0R-group source
(6-Methoxypyridin-3-yl)methanamine1.2Amine scaffold
Pyridine / DIPEA3.0HCl scavenger / Base

Protocol 3: Parallel Reductive Amination

This protocol describes a one-pot reaction where the amine and an aldehyde or ketone first form an imine (or enamine) intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[9]

Reagents & Equipment:

  • This compound.

  • Library of diverse aldehydes or ketones.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB).

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Optional: Acetic acid (catalytic amount).

  • 96-well reaction block with sealing mat.

Step-by-Step Methodology:

  • Reagent Preparation: In each well of a 96-well plate, place an aldehyde or ketone (0.05 mmol, 1.0 eq).

  • Reagent Addition:

    • To each well, add DCE (500 µL).

    • Add this compound (0.06 mmol, 1.2 eq). Note: The hydrochloride salt can often be used directly, as the reaction is tolerant.

    • Add a catalytic amount of acetic acid (1-2 µL) to facilitate imine formation.

    • Stir for 30-60 minutes at room temperature.

    • Add Sodium triacetoxyborohydride (STAB) (0.075 mmol, 1.5 eq) portion-wise to control any effervescence.

  • Reaction: Seal the block and shake at room temperature for 12-24 hours.

  • Work-up & Purification:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution (200 µL).

    • Extract the aqueous layer with DCM.

    • Combine organic layers, dry over sodium sulfate, evaporate the solvent, and purify via preparative HPLC-MS.

ReagentEquivalentsPurpose
Aldehyde / Ketone1.0R-group source
(6-Methoxypyridin-3-yl)methanamine1.2Amine scaffold
Sodium Triacetoxyborohydride (STAB)1.5Selective reducing agent
Acetic AcidCatalyticCatalyst for imine formation

Characterization and Quality Control

Ensuring the identity and purity of library members is paramount for reliable biological screening data. A combination of LC-MS and NMR spectroscopy is the standard approach.[11][12]

G cluster_qc Quality Control Workflow crude Crude Product (from 96-well plate) hplc Preparative HPLC-MS crude->hplc Purification fractions Purified Fractions hplc->fractions Collection analysis Analytical LC-MS (Purity & Mass Check) fractions->analysis QC Step 1 nmr ¹H NMR (Structure Confirmation) analysis->nmr QC Step 2 (for select compounds) final Final Compound Plate (>95% Purity) analysis->final nmr->final

Caption: A typical workflow for library purification and analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for high-throughput analysis.[11] It provides crucial information on the purity of each compound (by UV trace integration) and confirms the molecular weight of the desired product.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For hit compounds or for validating a new reaction protocol, ¹H NMR is essential for unambiguous structure confirmation.[12][13] Due to throughput limitations, it is typically performed on a representative subset of the library or on compounds that progress to further studies.

Conclusion

The (6-Methoxypyridin-3-yl)methanamine scaffold provides a versatile and valuable starting point for the construction of diverse compound libraries. The protocols outlined in this application note for acylation, sulfonylation, and reductive amination are robust, scalable, and amenable to parallel synthesis formats. By employing these established medicinal chemistry reactions, researchers can efficiently generate high-quality libraries for biological screening, accelerating the hit-to-lead optimization process in drug discovery programs.

References

  • Daina, A., & Zoete, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4249–4272. [Link]

  • (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Retrieved from [Link]

  • (2020). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from [Link]

  • Daina, A., & Zoete, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • (2021). Micelle‐Promoted Reductive Amination of DNA‐Conjugated Amines for DNA‐Encoded Library Synthesis. ResearchGate. Retrieved from [Link]

  • (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm. Retrieved from [Link]

  • (2022). On-DNA Reductive Amination and Alkylation. Springer Nature Experiments. Retrieved from [Link]

  • (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Retrieved from [Link]

  • (2021). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. Retrieved from [Link]

  • (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • (2018). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. La Trobe University. Retrieved from [Link]

  • (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved from [Link]

  • (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Retrieved from [Link]

  • (2019). A Review: Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) and Its Applications. IOSR Journal of Pharmacy. Retrieved from [Link]

  • (2017). Applications of LC/MS in structural identifications of small molecules and proteins in Drug discovery. ResearchGate. Retrieved from [Link]

Sources

Application Note: (6-Methoxypyridin-3-yl)methanamine hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fragment-Based Approach to Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused library of small, low-molecular-weight compounds, or "fragments".[3][4] The core principle is that smaller, less complex molecules have a higher probability of binding to a target protein's binding pockets, albeit with low affinity (typically in the micromolar to millimolar range).[3][5] These weak but high-quality interactions are then detected using sensitive biophysical techniques.[6][7] The structural information gleaned from these initial "hits" provides a highly rational starting point for optimization, where the fragment is elaborated—by growing, linking, or merging—into a potent and selective lead compound.[4][8]

This application note provides a detailed guide to the use of a specific, high-value fragment, (6-Methoxypyridin-3-yl)methanamine hydrochloride , in FBDD campaigns. We will explore the rationale for its inclusion in fragment libraries and provide detailed protocols for its application in primary screening techniques such as X-ray Crystallography, Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Featured Fragment: this compound

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. Fragments are often selected based on the "Rule of Three," which provides general guidelines for their physicochemical properties to ensure they are good starting points for optimization.[3][4]

This compound is an exemplary fragment that adheres well to these principles and incorporates features known to be valuable in medicinal chemistry.

PropertyValue"Rule of Three" GuidelineSource
Molecular Formula C₇H₁₁ClN₂O-[9]
Molecular Weight 174.63 g/mol (HCl salt) / 138.17 g/mol (free base)< 300 Da[10][11]
cLogP (calculated) ~0.5 - 1.0 (for free base)< 3[3]
Hydrogen Bond Donors 2 (Amine group)≤ 3[3]
Hydrogen Bond Acceptors 3 (Methoxy O, Pyridine N, Amine N)≤ 3[3]
Rotatable Bonds 2≤ 3[4]

Rationale for Use:

The pyridine ring is a "privileged scaffold," a molecular framework that is frequently found in approved drugs and is capable of interacting with a wide range of biological targets.[12][13] Its inclusion in a fragment provides a well-understood chemical handle for subsequent optimization. Specifically, in (6-Methoxypyridin-3-yl)methanamine:

  • The pyridine nitrogen acts as a hydrogen bond acceptor.

  • The methoxy group provides another hydrogen bond acceptor and can participate in favorable hydrophobic interactions.

  • The primary amine on the methyl group is a key hydrogen bond donor and, being protonated at physiological pH, can form crucial salt-bridge interactions with acidic residues like aspartate or glutamate in a protein's active site.[14]

This combination of features in a small, low-complexity molecule makes it an ideal probe for exploring a target's binding landscape.

The FBDD Workflow: From Fragment Hit to Lead Candidate

The overall goal is to identify a fragment hit and use its binding information to build a more potent molecule. The process is iterative and guided by structural and biophysical data at every stage.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization FragLib Fragment Library (incl. (6-Methoxypyridin-3-yl)methanamine) Screen Primary Screen (SPR, NMR, X-ray) FragLib->Screen Hits Initial Fragment Hits (Weak Binders, mM-µM) Screen->Hits Ortho Orthogonal Screen (e.g., NMR to confirm SPR hit) Hits->Ortho Xray X-ray Crystallography (Determine Binding Mode) Ortho->Xray Validated Validated Hit with 3D Structure Xray->Validated SBDD Structure-Based Design (Fragment Growing/Linking) Validated->SBDD Chem Medicinal Chemistry (Synthesis of Analogs) SBDD->Chem Iterative Cycles Lead Potent Lead Compound (nM Affinity) Chem->Lead Iterative Cycles Xray_Workflow Start High-Quality Protein Crystals Soak Prepare Soaking Solution (25-100 mM Fragment) Start->Soak Incubate Soak Crystals (30 min - 24 hr) Soak->Incubate Cryo Flash-Cool in Liquid N₂ Incubate->Cryo Data Collect Diffraction Data (Synchrotron) Cryo->Data Process Process Data & Calculate Electron Density Maps Data->Process Result Identify Fragment Binding Pose Process->Result SPR_Workflow Start Immobilize Target Protein on Sensor Chip Screen Primary Screen: Inject Fragment at High Concentration Start->Screen Hit Identify Hit (Signal > Threshold) Screen->Hit Titrate Dose-Response Titration: Inject Multiple Concentrations Hit->Titrate For Hits Analyze Steady-State Analysis Titrate->Analyze Result Determine Dissociation Constant (Kᴅ) Analyze->Result NMR_Workflow Start Prepare Sample: Protein + Fragment in D₂O Buffer Ref Acquire 1D ¹H Reference Spectrum Start->Ref STD Acquire STD Spectrum (On/Off Resonance Saturation) Start->STD Control Acquire Control STD (Fragment Only) Start->Control Analyze Process Difference Spectrum STD->Analyze Control->Analyze Result Identify Fragment Signals (Confirms Binding) Analyze->Result

Sources

Application Notes & Protocols: In Vitro Characterization of (6-Methoxypyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides detailed protocols and scientific rationale for the in vitro characterization of (6-Methoxypyridin-3-yl)methanamine hydrochloride. The structural features of this molecule, specifically the methoxy-substituted pyridine ring and the primary amine, suggest potential interactions with key targets in neuropharmacology. This document outlines two primary assay platforms to elucidate its bioactivity: a monoamine oxidase (MAO) inhibition assay and a cell-based neurotransmitter reuptake inhibition assay. These protocols are designed for researchers in drug discovery and development to obtain robust and reproducible data on the compound's potency and selectivity. We emphasize not only the procedural steps but also the underlying principles and self-validating controls essential for data integrity.

Section 1: Monoamine Oxidase (MAO) Inhibition Profiling

Scientific Principle

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes critical for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1] Inhibition of these enzymes is a therapeutic strategy for depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[1][2] The assay described here is a continuous, fluorescence-based, high-throughput method to determine the inhibitory potential of this compound against both MAO isoforms.[3][4] The principle involves the MAO-catalyzed oxidative deamination of a substrate, which ultimately produces hydrogen peroxide (H₂O₂).[5] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be measured.[6] A decrease in the rate of fluorescence generation in the presence of the test compound indicates MAO inhibition.

Data Presentation: Reference Inhibitor Potency

For assay validation and comparative analysis, the potency of known selective inhibitors should be established. The half-maximal inhibitory concentration (IC₅₀) is the standard metric.

InhibitorTarget EnzymeTypical IC₅₀ Value (nM)Rationale
ClorgylineMAO-A2 - 5Potent and selective MAO-A inhibitor; serves as a positive control for the MAO-A assay.[4]
Selegiline (Deprenyl)MAO-B5 - 10Potent and selective MAO-B inhibitor; serves as a positive control for the MAO-B assay.[4]
TranylcypromineMAO-A & MAO-BVariesNon-selective inhibitor; useful for confirming general assay performance.[7]
Visualization: MAO Inhibition Assay Workflow

MAO_Inhibition_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Reagents (Buffer, MAO-A/B Enzyme, Substrate, HRP, Probe) P2 Prepare Compound Plate (Serial dilutions of Test Compound & Control Inhibitors) A1 Dispense MAO Enzyme (A or B) into 96/384-well plate P2->A1 A2 Add Test Compound / Controls Pre-incubate to allow binding A1->A2 A3 Initiate Reaction (Add Substrate/HRP/Probe mix) A2->A3 A4 Measure Fluorescence (Kinetic or Endpoint Reading) A3->A4 D1 Subtract Background (No-enzyme control) A4->D1 D2 Calculate % Inhibition vs. Vehicle Control D1->D2 D3 Plot Dose-Response Curve (Inhibition vs. [Compound]) D2->D3 D4 Determine IC50 Value (Non-linear regression) D3->D4

Caption: High-level workflow for the fluorescence-based MAO inhibition assay.

Detailed Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted for a 96-well plate format and can be scaled for 384-well plates.[6]

Materials and Reagents:

  • MAO Enzymes: Recombinant human MAO-A and MAO-B (e.g., from insect cells).[7]

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO.

  • Substrate: p-Tyramine or Kynuramine.[7][8] For this protocol, we use a coupled system.

  • Detection Reagents: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), Horseradish Peroxidase (HRP).[6]

  • Positive Controls: Clorgyline (MAO-A) and Selegiline (MAO-B) prepared as 1 mM stocks in DMSO.[8]

  • Plate: Black, flat-bottom 96-well microplate.

  • Instrumentation: Fluorescence plate reader with excitation ~530-560 nm and emission ~585-595 nm.

Procedure:

  • Compound Plate Preparation:

    • Create serial dilutions of this compound and control inhibitors in assay buffer. A typical final concentration range to test would be 1 nM to 100 µM.

    • Include a "vehicle control" (DMSO at the same final concentration as the compound wells, typically ≤0.5%) and a "no-enzyme" control.

  • Enzyme Incubation:

    • Add 50 µL of assay buffer containing either recombinant MAO-A or MAO-B enzyme to each well. The final enzyme concentration should be optimized to produce a robust signal within the linear range of the assay (typically determined during assay development).

    • Add 25 µL of the serially diluted compound or control from the compound plate to the respective wells.

    • Incubate the plate for 15 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Detection:

    • Prepare a fresh "Detection Cocktail" containing the substrate (e.g., 1 mM p-tyramine), 200 µM Amplex Red, and 1 U/mL HRP in assay buffer.

    • Add 25 µL of the Detection Cocktail to all wells to initiate the reaction.

    • Immediately place the plate in the fluorescence reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes (kinetic reading). Alternatively, a single endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).

Data Analysis:

  • Calculate the rate of reaction (slope of fluorescence vs. time) for each well from the kinetic data.

  • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Rationale & Self-Validation:

  • Causality: The pre-incubation step is crucial for reversible-competitive and irreversible inhibitors to establish equilibrium or covalent bonding with the enzyme, ensuring an accurate potency measurement.

  • Trustworthiness: The assay is validated by the IC₅₀ values obtained for the selective controls, Clorgyline and Selegiline.[4] These values should fall within the expected literature range, confirming the integrity of the enzymes, reagents, and protocol execution. The Z'-factor, a measure of assay quality, should be calculated from the vehicle and maximum inhibition controls; a value >0.5 indicates a robust and reliable assay.[4][6]

Section 2: Neurotransmitter Reuptake Inhibition Profiling

Scientific Principle

Neurotransmitter transporters, such as the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT), are membrane proteins that terminate synaptic transmission by re-capturing neurotransmitters from the synaptic cleft into the presynaptic neuron.[9] Inhibition of this reuptake process increases the concentration and duration of neurotransmitters in the synapse, a mechanism central to the action of many antidepressants and ADHD medications. This assay measures the ability of this compound to inhibit neurotransmitter uptake in a cell-based model. The protocol uses human cells endogenously or recombinantly expressing the transporter of interest and a radiolabeled or fluorescent substrate.[10] Inhibition is quantified by a reduction in substrate accumulation within the cells.

Data Presentation: Reference Inhibitor Potency

The following table provides reference IC₅₀ values for well-characterized transporter inhibitors.

InhibitorPrimary TargetTypical IC₅₀ Value (nM)Rationale
DesipramineNET1 - 10A classic and potent NET-selective inhibitor, used as a positive control for NET assays.[11]
FluoxetineSERT10 - 50A selective serotonin reuptake inhibitor (SSRI), used as a positive control for SERT assays.[11]
GBR-12909DAT5 - 20A selective dopamine reuptake inhibitor, used as a positive control for DAT assays.[12]
Visualization: Neurotransmitter Reuptake Assay Workflow

Reuptake_Inhibition_Workflow cluster_prep Phase 1: Cell Culture & Plating cluster_assay Phase 2: Uptake Inhibition Assay cluster_analysis Phase 3: Data Analysis P1 Culture Human Cells (e.g., SK-N-BE(2)C for NET, or hSERT-HEK293) P2 Plate Cells in 24/96-well Plates and Grow to Confluence P1->P2 A1 Wash Cells with Assay Buffer P2->A1 A2 Pre-incubate with Test Compound or Controls A1->A2 A3 Add Radiolabeled Substrate (e.g., [3H]Norepinephrine) A2->A3 A4 Incubate to Allow Uptake A3->A4 A5 Stop Uptake & Wash Cells (Remove extracellular substrate) A4->A5 A6 Lyse Cells & Measure Radioactivity (Scintillation Counting) A5->A6 D1 Determine Specific Uptake (Total Uptake - Non-specific Uptake) A6->D1 D2 Calculate % Inhibition vs. Vehicle Control D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: General workflow for a cell-based neurotransmitter reuptake inhibition assay.

Detailed Protocol: [³H]Norepinephrine Uptake Inhibition Assay in SK-N-BE(2)C Cells

This protocol is designed to assess inhibitory activity at the endogenously expressed human norepinephrine transporter (NET).[9]

Materials and Reagents:

  • Cell Line: Human neuroblastoma SK-N-BE(2)C cells (which endogenously express NET).[9]

  • Culture Medium: Appropriate medium (e.g., MEM/F12) supplemented with FBS and antibiotics.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO.

  • Radiolabeled Substrate: [³H]Norepinephrine ([³H]NE).

  • Positive Control: Desipramine.

  • Non-specific Uptake Control: A high concentration of a potent inhibitor like 10 µM Desipramine.

  • Plate: 24- or 96-well cell culture plates.

  • Instrumentation: Liquid scintillation counter.

Procedure:

  • Cell Plating:

    • Plate SK-N-BE(2)C cells into 24- or 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO₂.[9]

  • Assay Execution (Day of Assay):

    • Aspirate the culture medium and gently wash the cell monolayer twice with KRH buffer pre-warmed to 37°C.

    • Add 150 µL of KRH buffer containing the desired final concentration of the test compound, desipramine (positive control), or vehicle (DMSO). For determining non-specific uptake, add buffer containing 10 µM desipramine.

    • Pre-incubate the plate for 20 minutes at 37°C.

    • Prepare a working stock of [³H]NE in KRH buffer. The final concentration should be near the known Kₘ value for NE uptake in these cells (e.g., ~400 nM).[9]

    • Add 50 µL of the [³H]NE working stock to each well to initiate uptake.

    • Incubate for a fixed period (e.g., 10-20 minutes) at 37°C. This time should be within the initial linear phase of uptake.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer. This step is critical to remove all extracellular radioactivity.

    • Lyse the cells by adding 200 µL of 1% SDS or a suitable lysis buffer to each well.

    • Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and quantify the amount of [³H]NE taken up by the cells using a liquid scintillation counter.

Data Analysis:

  • Total Uptake: Radioactivity (in counts per minute, CPM) in wells with vehicle control.

  • Non-specific Uptake: Radioactivity in wells with a saturating concentration of a known inhibitor (e.g., 10 µM Desipramine).

  • Specific Uptake: Total Uptake - Non-specific Uptake.

  • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (CPM_compound - CPM_non-specific) / (CPM_vehicle - CPM_non-specific))

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Rationale & Self-Validation:

  • Causality: Using a human cell line with endogenous transporter expression provides a more physiologically relevant system compared to non-human or artificially over-expressed systems.[9] The substrate concentration is set near its Kₘ value to ensure the assay is sensitive to competitive inhibitors.

  • Trustworthiness: The assay's validity is confirmed by comparing the IC₅₀ of the positive control (Desipramine) to established literature values.[11] A clear window between total uptake and non-specific uptake (typically, non-specific should be <10-20% of total) is essential for a reliable assay.

References

  • A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Available from: [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace. Available from: [Link]

  • Monoamine oxidase assays. PubMed. Available from: [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available from: [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. Available from: [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay1. R Discovery. Available from: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers. Available from: [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC. Available from: [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. Available from: [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Available from: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available from: [Link]

  • Cellular Uptake & Cellular Release Assays. Gifford Bioscience. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Methoxypyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6-methoxypyridin-3-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this key synthetic intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (6-Methoxypyridin-3-yl)methanamine?

There are two predominant and well-established synthetic pathways starting from commercially available precursors:

  • Route A: Catalytic Hydrogenation of 6-Methoxypyridine-3-carbonitrile. This is a direct and atom-economical approach where the nitrile group is reduced to a primary amine using a heterogeneous catalyst and a hydrogen source.[1][2]

  • Route B: Reductive Amination of 6-Methoxypyridine-3-carbaldehyde. This route involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amine.[3]

Q2: Which synthetic route is generally preferred for yield and scalability?

Both routes are viable, but the choice often depends on available equipment, safety considerations, and precursor cost.

  • Catalytic Hydrogenation (Route A) is often preferred for large-scale synthesis due to its high atom economy and potentially simpler work-up. However, it requires specialized high-pressure hydrogenation equipment and careful catalyst selection to avoid side reactions.[4]

  • Reductive Amination (Route B) offers more flexibility in terms of reaction conditions and does not require high-pressure reactors. It is exceptionally versatile for lab-scale synthesis, but may involve more complex reaction mixtures and stoichiometric use of hydride reducing agents.[5][6]

Synthetic Pathway Overview

Synthetic_Pathways Start_Nitrile 6-Methoxypyridine- 3-carbonitrile Intermediate_Amine (6-Methoxypyridin-3-yl)methanamine (Free Base) Start_Nitrile->Intermediate_Amine Route A: Catalytic Hydrogenation (e.g., H₂, Pd/C or Raney Ni) Start_Aldehyde 6-Methoxypyridine- 3-carbaldehyde Start_Aldehyde->Intermediate_Amine Route B: Reductive Amination (e.g., NH₃/NH₄OAc, NaBH(OAc)₃) Final_Product (6-Methoxypyridin-3-yl)methanamine Hydrochloride Intermediate_Amine->Final_Product Salt Formation (HCl in Dioxane/IPA)

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide & Yield Optimization

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Route A: Troubleshooting Catalytic Hydrogenation of 6-Methoxypyridine-3-carbonitrile
Q3: My hydrogenation reaction is slow, incomplete, or fails to initiate. What are the likely causes?

Answer: This common issue typically points to problems with the catalyst, hydrogen source, or reaction conditions.

  • Catalyst Activity: The catalyst is the most critical factor.[2]

    • Cause: The catalyst (e.g., Palladium on Carbon, Raney Nickel) may be old, poisoned, or improperly activated. Many catalysts are pyrophoric and sensitive to air.

    • Solution: Always use fresh, high-quality catalyst from a reputable supplier. Handle the catalyst under an inert atmosphere (e.g., Argon or Nitrogen) to prevent deactivation. For Raney Ni, ensure it has been properly washed and stored.

  • Hydrogen Pressure & Delivery:

    • Cause: Insufficient hydrogen pressure can lead to slow reaction rates. Leaks in the hydrogenation apparatus are also a common culprit.

    • Solution: Ensure your vessel is properly sealed and pressure-tested. While higher pressure can increase the rate, it's crucial to optimize it. Start with a pressure recommended in literature procedures (typically 50-500 psi) and adjust as needed.

  • Solvent Choice:

    • Cause: The solvent must fully dissolve the starting material and be inert under the reaction conditions. Protic solvents like methanol or ethanol are common.

    • Solution: Ensure your nitrile is fully dissolved. If solubility is an issue, consider a co-solvent system. Ensure the solvent is anhydrous, as water can sometimes affect catalyst activity.

Q4: I am observing significant formation of the secondary amine, bis((6-methoxypyridin-3-yl)methyl)amine. How can I improve selectivity for the primary amine?

Answer: This is the most prevalent side reaction in nitrile hydrogenation.[7] It occurs when the newly formed primary amine reacts with a reaction intermediate (an imine) to form a secondary imine, which is then reduced.

  • Mechanism of Side-Product Formation: The primary amine product can condense with the primary imine intermediate, leading to the formation of a secondary amine.[7]

  • Optimization Strategies:

    • Addition of Ammonia: The most effective method is to saturate the reaction solvent (e.g., methanol) with ammonia gas before adding the catalyst and substrate. The excess ammonia shifts the equilibrium away from the formation of the secondary imine.

    • Catalyst Choice: Cobalt-based catalysts (e.g., Raney Cobalt) and Rhodium catalysts often show higher selectivity for primary amines compared to Palladium.[2][7]

    • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the condensation side reaction more than the primary reduction.

    • Continuous Flow Systems: For advanced applications, continuous-flow hydrogenation can offer superior control over reaction time and minimize byproduct formation by immediately removing the product from the reaction zone.[4]

ParameterCondition for Low SelectivityRecommended OptimizationRationale
Additive NoneAnhydrous Ammonia in SolventSuppresses the condensation reaction that leads to secondary amines.[7]
Catalyst Standard Pd/CRaney Ni, Raney Co, Rh/Al₂O₃Certain metals are inherently more selective for primary amine formation.[2]
Temperature High (>80 °C)Moderate (40-60 °C)Reduces the rate of the undesired condensation side reaction.
Route B: Troubleshooting Reductive Amination of 6-Methoxypyridine-3-carbaldehyde
Q5: My reaction is producing a significant amount of 6-methoxy-3-pyridinemethanol (alcohol byproduct). How do I prevent this?

Answer: The formation of the corresponding alcohol indicates that the reducing agent is reducing the starting aldehyde before it can form the imine intermediate.

  • Choice of Reducing Agent: This is the most critical parameter.

    • Cause: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes, especially under neutral or acidic conditions.[8]

    • Solution: Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations because it is less reactive towards aldehydes and ketones but highly effective at reducing the protonated imine (iminium ion).[8][9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[3]

  • Stepwise Procedure:

    • Cause: Adding the reducing agent too early.

    • Solution: If using NaBH₄ is unavoidable, employ a two-step, one-pot procedure. First, mix the aldehyde and the ammonia source (e.g., ammonium acetate) in the solvent and stir for 30-60 minutes to allow for imine formation. Only then should you add the NaBH₄ portion-wise. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can also drive the equilibrium towards the imine.

Reductive_Amination_Troubleshooting Problem High Amount of Alcohol Byproduct (Reduction of Aldehyde) Cause1 Cause: Reducing agent is too strong or non-selective (e.g., NaBH₄) Problem->Cause1 Cause2 Cause: Reducing agent added before imine formation Problem->Cause2 Solution1 Solution: Switch to a milder, imine-selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) Cause1->Solution1 Solution2 Solution: Use a two-step process. 1. Stir aldehyde + ammonia source (e.g., NH₄OAc) for 30-60 min. 2. Add NaBH₄ portion-wise. Cause2->Solution2

Caption: Troubleshooting aldehyde reduction during amination.

Q6: The reaction is incomplete, with significant unreacted aldehyde and/or imine remaining. How can I drive the reaction to completion?

Answer: This suggests an issue with either the imine formation equilibrium or the reduction step.

  • Imine Formation:

    • Cause: The equilibrium between the aldehyde/ammonia and the imine/water may not favor the imine.

    • Solution:

      • Add a Mild Acid Catalyst: A catalytic amount of acetic acid (0.1 eq.) can protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating imine formation.[9][10]

      • Remove Water: As mentioned, adding a dehydrating agent (molecular sieves) can drive the reaction forward according to Le Châtelier's principle.[9]

      • Increase Reactant Concentration: Using a higher concentration of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) can also push the equilibrium.

  • Reduction Step:

    • Cause: Insufficient reducing agent or deactivation of the agent.

    • Solution: Use a slight excess of the reducing agent (typically 1.2-1.5 equivalents).[9] Ensure the reducing agent is dry and has been stored properly.

Final Step: Troubleshooting Hydrochloride Salt Formation & Purification
Q7: I have isolated the free amine, but upon adding HCl to form the salt, I get an oil that is difficult to handle and purify. How can I obtain a crystalline solid?

Answer: "Oiling out" is a common problem in salt formation. It often relates to solvent choice, rate of addition, and residual impurities.

  • Solvent System:

    • Cause: The solvent may be too polar, or the salt may have high solubility.

    • Solution: Use a less polar solvent system. A solution of HCl in 1,4-dioxane or isopropanol (IPA) is generally preferred over aqueous HCl.[11][12] After adding the HCl solution, you can often add a less polar "anti-solvent" like diethyl ether or MTBE dropwise to induce precipitation.

  • Procedure:

    • Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., IPA, Ethyl Acetate).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add a stoichiometric amount (1.0-1.05 eq.) of HCl solution (e.g., 4M HCl in dioxane) dropwise with vigorous stirring.[11][12] Rapid addition can cause localized supersaturation and lead to oiling.

    • If an oil forms, try scratching the inside of the flask with a glass rod to create nucleation sites.

    • If it remains an oil, add an anti-solvent (diethyl ether) until turbidity persists, then allow it to stand in the cold.

  • Purity:

    • Cause: Impurities can inhibit crystallization.

    • Solution: Ensure the starting free amine is of high purity (>98%). If necessary, purify the free base by column chromatography before attempting salt formation.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 6-Methoxypyridine-3-carbonitrile
  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 6-methoxypyridine-3-carbonitrile (1.0 eq.).

  • Solvent Addition: Add methanol (approx. 10-20 mL per gram of substrate) that has been pre-saturated with anhydrous ammonia gas.

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), carefully add 5-10% w/w of Raney Nickel (50% slurry in water, washed with the reaction solvent) or 5% Palladium on Carbon.

  • Reaction: Seal the vessel. Purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas. Pressurize the vessel to 100 psi with hydrogen.

  • Monitoring: Stir the reaction mixture vigorously at 40-50 °C. Monitor hydrogen uptake. The reaction is typically complete in 4-12 hours.

  • Work-up: Cool the vessel, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench it with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (6-methoxypyridin-3-yl)methanamine as a free base.

Protocol 2: One-Pot Reductive Amination of 6-Methoxypyridine-3-carbaldehyde
  • Initial Setup: To a round-bottom flask under a nitrogen atmosphere, add 6-methoxypyridine-3-carbaldehyde (1.0 eq.) and ammonium acetate (3.0-5.0 eq.).

  • Solvent: Add anhydrous methanol (approx. 15-20 mL per gram of aldehyde).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15-20 minutes, keeping the internal temperature below 30 °C.[9]

  • Monitoring: Stir the reaction at room temperature for 3-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol 3: Final Salt Formation
  • Dissolution: Dissolve the crude or purified (6-methoxypyridin-3-yl)methanamine free base in a minimal amount of isopropanol (IPA).

  • Acidification: Cool the solution to 0 °C in an ice bath. While stirring, add 4M HCl in 1,4-dioxane (1.05 eq.) dropwise.[11]

  • Precipitation: A white precipitate should form. Continue stirring at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold IPA followed by diethyl ether.

  • Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield this compound.

References

  • Ueno, M., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 12(6), 653-656. Available from: [Link]

  • Beller, M., & Wu, X.-F. (Eds.). (2013). Catalytic Reduction of Nitriles.
  • Jagadeesh, R. V., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. ChemCatChem, 10(24), 5584-5598. Available from: [Link]

  • Wang, Y., et al. (2020). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 11, 4648. Available from: [Link]

  • Toyao, T., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. Retrieved from [Link]

  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [Link]

  • Reddit. (2023). Boc De-protection. [Online forum post]. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? [Q&A]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

Technical Support Center: Purification of (6-Methoxypyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of (6-Methoxypyridin-3-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during the isolation and purification of this key synthetic intermediate.

Introduction: Understanding the Molecule

This compound is a primary amine hydrochloride salt. Its structure, featuring a basic pyridine nitrogen, a primary amine, and a methoxy group, presents a unique set of purification challenges. The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the freebase. However, its polarity and potential for interaction with stationary phases in chromatography, as well as its solubility profile, require careful consideration during purification.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My final product is an oil or a sticky solid after synthesis and work-up. How can I induce crystallization?

Answer:

Oiling out is a common issue with amine salts, especially in the presence of residual solvents or impurities. Here’s a systematic approach to induce crystallization:

  • Ensure Complete Conversion to the Hydrochloride Salt: Incomplete protonation of the amine can lead to a mixture of the free base and the salt, which often presents as an oil. After the initial acidification, check the pH of the aqueous layer (if present) to ensure it is acidic (pH 1-2). If working in an organic solvent, adding a slight excess of the HCl source (e.g., HCl in isopropanol or dioxane) can drive the salt formation to completion.

  • Solvent Selection for Trituration/Recrystallization:

    • Trituration: If you have an oil, attempt to solidify it by trituration. This involves stirring the oil with a solvent in which the desired salt has low solubility. Good starting points for triturating amine hydrochlorides include:

      • Diethyl ether

      • Methyl tert-butyl ether (MTBE)

      • Ethyl acetate

      • Acetone

      • Acetonitrile

    • Recrystallization: If you have a crude solid, recrystallization is the preferred method for purification.[1] The key is to find a solvent or solvent system where the hydrochloride salt is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Solvent SystemRationale
Isopropanol (IPA)Often a good starting point for recrystallizing amine hydrochlorides.
Ethanol/Diethyl EtherDissolve the crude salt in a minimal amount of hot ethanol and slowly add diethyl ether until turbidity is observed. Then, allow it to cool slowly.
Methanol/MTBESimilar to the ethanol/ether system, using methanol for initial dissolution and MTBE as the anti-solvent.
WaterFor highly polar salts, water can be an effective recrystallization solvent. However, removal of water can be challenging, and it may not be suitable for all downstream applications.

Protocol 1: Recrystallization from Isopropanol

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol and heat the mixture to boiling (with stirring) until the solid dissolves completely.

  • If the solution is colored, you may consider adding a small amount of activated charcoal and hot-filtering the solution.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.

  • Dry the crystals under vacuum.

FAQ 2: I'm seeing significant peak tailing during HPLC or flash chromatography. What is the cause and how can I resolve it?

Answer:

Peak tailing is a frequent problem when purifying basic compounds like pyridine derivatives on standard silica gel. The root cause is the interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface. This leads to non-ideal peak shapes and poor separation.

Solutions for Chromatographic Purification:

  • Mobile Phase Modification (Normal Phase Chromatography):

    • Addition of a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) or ammonia (as a 7N solution in methanol), to your mobile phase. A typical starting point is 0.1-1% TEA in a hexane/ethyl acetate or dichloromethane/methanol solvent system. The competing base will preferentially interact with the acidic silanol sites, minimizing their interaction with your target compound.

    • Acidic Modifier: While less common for basic compounds on silica, in some cases, adding a small amount of a volatile acid like acetic acid can improve peak shape by ensuring the analyte is consistently protonated.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: These columns have an aminopropyl-functionalized surface, which provides a less acidic environment and is well-suited for the purification of basic compounds.

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for purifying amines.

    • Reversed-Phase Chromatography (C18): For polar compounds like amine hydrochlorides, reversed-phase chromatography is often a better choice. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a pH modifier. To ensure good retention and peak shape for a basic compound, it's generally best to work at a pH that is 2 units above the pKa of the amine to keep it in its neutral, more retentive form. However, for a pre-formed hydrochloride salt, a low pH mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will keep the amine protonated and can also lead to good peak shapes.

Protocol 2: Flash Chromatography on Silica Gel with a Modified Mobile Phase

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel in the chosen eluent system (e.g., 95:5 dichloromethane:methanol with 0.5% triethylamine).

  • Loading: Load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with the modified mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing triethylamine completely can be challenging and may require co-evaporation with a lower-boiling solvent.

Troubleshooting Guide: Common Impurities and Their Removal

(6-Methoxypyridin-3-yl)methanamine is commonly synthesized by the reduction of 6-methoxynicotinitrile. The choice of reducing agent can introduce specific impurities.

cluster_synthesis Synthesis of (6-Methoxypyridin-3-yl)methanamine cluster_impurities Potential Impurities 6-methoxynicotinitrile 6-methoxynicotinitrile product (6-Methoxypyridin-3-yl)methanamine 6-methoxynicotinitrile->product Reduction unreacted_nitrile Unreacted 6-methoxynicotinitrile product->unreacted_nitrile Co-elutes with partially_reduced Partially reduced intermediates product->partially_reduced Similar polarity over_reduced Over-reduction products start Crude Mixture (Amine + Nitrile) in Ethyl Acetate extraction Extract with 1M HCl (aq) start->extraction organic_layer Organic Layer (Unreacted Nitrile) extraction->organic_layer Separate aqueous_layer Aqueous Layer (Purified Amine HCl) extraction->aqueous_layer Separate

Sources

Stability issues of (6-Methoxypyridin-3-yl)methanamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-Methoxypyridin-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, we provide troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.

I. Troubleshooting Guide: Solution Stability Issues

Researchers may encounter various stability-related issues with this compound in solution. This section provides a systematic approach to identifying and resolving these challenges.

Issue 1: Discoloration of the solution upon dissolution or storage.

Question: My solution of this compound, which was initially colorless, has turned yellow/brown. What could be the cause, and how can I prevent it?

Answer:

Discoloration is a common indicator of chemical degradation, often stemming from oxidation or photodecomposition. The pyridine ring and the methoxy group can be susceptible to such reactions.

Underlying Causes and Investigation:

  • Oxidative Degradation: The presence of dissolved oxygen or oxidizing contaminants in your solvent can lead to the formation of colored byproducts. Pyridine derivatives can undergo oxidation, which may be catalyzed by trace metal ions.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in pyridine-containing molecules, leading to the formation of colored degradants.[1][2] Dihydropyridine-containing drugs, for example, are known to be susceptible to photodegradation.[3]

  • pH-Mediated Degradation: While the hydrochloride salt suggests stability in acidic conditions, highly alkaline or unbuffered neutral solutions might promote degradation pathways that result in colored products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solution discoloration.

Step-by-Step Protocol to Mitigate Discoloration:

  • Solvent Purity: Use high-purity, degassed solvents. Purging the solvent with an inert gas (nitrogen or argon) for 15-20 minutes before use can significantly reduce dissolved oxygen.

  • Inert Atmosphere: Prepare your solutions in a glovebox or under a stream of inert gas to minimize exposure to atmospheric oxygen.

  • Light Protection: Store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

  • pH Control: Ensure your solution is buffered at an appropriate pH. For amine hydrochlorides, a slightly acidic pH (e.g., 3-6) generally offers the best stability by keeping the amine protonated.[4][5][6][7]

  • Antioxidants: If oxidative degradation is confirmed, consider the addition of a small amount of an antioxidant, ensuring it does not interfere with your downstream application.

Issue 2: Precipitation or cloudiness observed in the solution.

Question: My this compound solution has become cloudy, or a precipitate has formed. What is happening?

Answer:

Precipitation typically indicates either a change in the solubility of the compound or the formation of an insoluble degradation product.

Underlying Causes and Investigation:

  • pH Shift: this compound is the salt of a weak base. If the pH of the solution increases significantly, the protonated amine can be converted to the free base. The free base form is generally less soluble in aqueous solutions than the hydrochloride salt, leading to precipitation.[4]

  • Solvent Effects: The solubility of the compound is dependent on the solvent system. If you are using a mixed-solvent system, changes in the solvent ratio (e.g., due to evaporation of a more volatile component) can reduce solubility.

  • Insoluble Degradants: Degradation products formed in the solution may be less soluble than the parent compound, causing them to precipitate out.

  • Temperature Effects: Solubility is often temperature-dependent. If a solution prepared at an elevated temperature is cooled, the compound may precipitate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation.

Step-by-Step Protocol to Address Precipitation:

  • pH Measurement and Adjustment: Measure the pH of your solution. If it is neutral or basic, carefully add a dilute solution of HCl to lower the pH and see if the precipitate redissolves.

  • Solvent System Evaluation: Review your solvent composition. Ensure that the compound is sufficiently soluble in the chosen solvent system at the desired concentration. A solvent miscibility table can be a useful reference.

  • Concentration Check: You may be exceeding the solubility limit of the compound. Try preparing a more dilute solution.

  • Forced Degradation Study: To determine if the precipitate is a degradation product, a forced degradation study under relevant stress conditions (e.g., elevated pH, temperature) can be insightful.[3][8]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of this compound?

A1: For optimal stability, stock solutions should be:

  • Stored at low temperatures: -20°C or -80°C is recommended for long-term storage.

  • Protected from light: Use amber vials or wrap containers in foil.

  • Kept under an inert atmosphere: Aliquot solutions into smaller volumes to minimize freeze-thaw cycles and headspace oxygen.

  • Maintained at a slightly acidic pH: If using aqueous buffers, a pH between 3 and 6 is advisable.

Q2: Which solvents are recommended for dissolving this compound?

A2: While specific solubility data is not widely published, based on its structure as a hydrochloride salt, it is expected to be soluble in polar protic solvents. Recommended starting solvents include:

  • Water

  • Methanol

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

Always perform a small-scale solubility test before preparing a large batch. The principle of "like dissolves like" can be a useful guide.

Q3: How can I monitor the stability of my this compound solution over time?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[9]

Protocol for a Basic Stability Study:

  • Develop an HPLC Method: Use a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer at pH 3-4) and an organic modifier (e.g., acetonitrile or methanol). The method should be able to separate the parent compound from potential degradants.

  • Initial Analysis (T=0): Prepare your solution and immediately analyze it by HPLC to determine the initial purity.

  • Storage: Store aliquots of the solution under the conditions you wish to evaluate (e.g., different temperatures, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week), analyze an aliquot from each storage condition.

  • Data Evaluation: Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation.

Q4: What are the likely degradation pathways for this molecule?

A4: Based on the structure of this compound, potential degradation pathways include:

  • Oxidation: The pyridine ring and the benzylic amine are susceptible to oxidation. This could lead to the formation of N-oxides or hydroxylation of the pyridine ring.[10][11][12]

  • Hydrolysis of the Methoxy Group: Under harsh acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group.[13][14]

  • Photochemical Reactions: Pyridine derivatives can undergo various photoreactions, including rearrangements and substitutions.[1][15][16]

Investigative Workflow for Degradation Pathways:

Caption: Workflow for elucidating degradation pathways.

Q5: Are there any known incompatibilities with common excipients or reagents?

A5: While specific incompatibility data for this compound is limited, general considerations for amine hydrochlorides apply:

  • Strong Bases: Will deprotonate the amine, potentially causing precipitation of the free base.

  • Strong Oxidizing Agents: May lead to degradation of the molecule.

  • Aldehydes and Ketones: The primary amine group can react to form imines.

  • Moisture: Some excipients can introduce moisture, which may affect the stability of the drug in a formulation.[17]

It is always recommended to perform compatibility studies with your specific formulation or reaction components.

III. Data Summary

While specific experimental stability data for this compound is not available in the cited literature, the following table summarizes general stability expectations for similar compounds.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (pH 1-3) Generally stableHydrolysis of methoxy group under harsh conditions
Neutral (pH 6-8) Potentially less stable than acidic pHFree base formation, potential for oxidation
Alkaline (pH > 9) Likely unstableRapid formation of free base, potential for hydrolysis and other degradation
Oxidative (e.g., H₂O₂) SusceptibleN-oxides, hydroxylated pyridines
Photolytic (UV/Vis) SusceptibleComplex mixture of photoproducts
Thermal Generally stable at moderate temperaturesDegradation at elevated temperatures

IV. References

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters. [Link]

  • Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. [Link]

  • Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society. [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry. [Link]

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[2][10]pyridine-1,3-diones. ResearchGate. [Link]

  • Analytical Method Assessment. National Institute of Environmental Health Sciences. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed. [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. ResearchGate. [Link]

  • The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. Universidade de Lisboa. [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry. [Link]

  • Hydrolysis of dihydrouridine and related compounds. PubMed. [Link]

  • (3-Methoxypyridin-2-yl)methanamine hydrochloride | CAS 1588441-00-2. American Elements. [Link]

  • Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Technical Support Center: (6-Methoxypyridin-3-yl)methanamine hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (6-Methoxypyridin-3-yl)methanamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthetic process, with a specific focus on the identification, control, and troubleshooting of impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for their safety and efficacy.[1] This guide provides in-depth, field-proven insights to help you achieve the highest quality standards in your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and where are impurities likely to be introduced?

The most prevalent and industrially scalable synthesis is a two-step process:

  • Preparation of the Aldehyde Intermediate: The synthesis typically starts with the formation of 6-methoxynicotinaldehyde. A common method is the Vilsmeier-Haack formylation of a suitable 2-methoxypyridine precursor.[2] Impurities from this stage often include unreacted starting materials or isomeric byproducts.[3]

  • Reductive Amination: The aldehyde is then converted to the primary amine, (6-Methoxypyridin-3-yl)methanamine, via reductive amination.[4] This step is a critical source of potential impurities, including over-alkylated products or byproducts from the reduction of the intermediate imine.

  • Salt Formation: The final step involves treating the purified amine with hydrochloric acid to form the stable hydrochloride salt.

The diagram below illustrates the general synthetic pathway and highlights the stages where different classes of impurities can emerge.

G cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation & Final Product SM1 2-Methoxypyridine Derivative INT1 6-Methoxynicotinaldehyde SM1->INT1 Formylation Imp1 Impurity Source: - Unreacted SM - Isomeric Aldehydes - Over-reaction Products INT1->Imp1 INT2 (6-Methoxypyridin-3-yl)methanamine (Free Base) INT1->INT2 NH3, Reducing Agent Imp2 Impurity Source: - Unreacted Aldehyde - Alcohol Byproduct - Over-alkylation (Dimer) - Imine Intermediate INT2->Imp2 FP (6-Methoxypyridin-3-yl)methanamine HCl INT2->FP HCl Imp3 Impurity Source: - Degradation Products - Residual Solvents - Inorganic Impurities FP->Imp3

Caption: Synthetic pathway and key impurity insertion points.

Q2: What are the primary categories of impurities I should be aware of in this synthesis?

Impurities are generally classified according to ICH guidelines into three main categories.[5] For this specific synthesis, you should anticipate:

  • Organic Impurities: These are the most common and structurally diverse. They can be starting materials, byproducts, intermediates, and degradation products.[6] For instance, unreacted 6-methoxynicotinaldehyde or the corresponding alcohol formed via an unwanted side reaction are typical organic impurities.

  • Inorganic Impurities: These can originate from reagents, catalysts, or manufacturing equipment.[6] Examples include residual metals from catalysts or inorganic salts.

  • Residual Solvents: These are organic volatile impurities used or produced during the synthesis.[7] Their presence is strictly regulated due to their potential toxicity.

Q3: Why is it critical to identify and control impurities if they are present in only small amounts?

Even trace amounts of impurities can have significant consequences.[8] They can affect the drug's efficacy, stability, and safety.[1] Some impurities may have their own pharmacological activity or could be toxic or genotoxic.[9] Regulatory bodies like the ICH and FDA have strict guidelines; for example, any impurity exceeding 0.1% may need to be identified and characterized.[5][10] Proactive impurity profiling ensures regulatory compliance and, most importantly, patient safety.[8]

Troubleshooting Guide: Common Impurity-Related Issues

This section addresses specific problems you might encounter during your synthesis and analysis, providing explanations for the root causes and actionable solutions.

Problem 1: An unexpected peak with a mass corresponding to the starting aldehyde, 6-methoxynicotinaldehyde, is present in my final product analysis.
  • Plausible Cause: This indicates an incomplete reductive amination reaction. The conversion of the aldehyde to the imine intermediate, or the subsequent reduction of the imine, has not gone to completion.

  • Expert Analysis & Solution:

    • Reaction Kinetics: The formation of the imine is an equilibrium-driven process. Ensure reaction conditions (pH, temperature) are optimized. A slightly acidic medium, often achieved by adding a catalytic amount of acetic acid, can accelerate imine formation.[11]

    • Stoichiometry: Verify the stoichiometry of your reagents. An insufficient amount of the amine source (e.g., ammonia) or the reducing agent will lead to unreacted aldehyde.

    • Reducing Agent Activity: Ensure the activity of your reducing agent. Borohydride reagents can degrade with improper storage. Use a freshly opened or properly stored reagent.

    • Purification: If the impurity level is low, it can often be removed through recrystallization of the final hydrochloride salt or column chromatography of the free base before salt formation.[3]

Problem 2: My LC-MS analysis shows a peak with a mass two units higher (M+2) than the starting aldehyde, corresponding to (6-methoxypyridin-3-yl)methanol.
  • Plausible Cause: This alcohol is a common byproduct in reductive aminations. It forms when the reducing agent directly reduces the aldehyde's carbonyl group instead of selectively reducing the imine intermediate.

  • Expert Analysis & Solution:

    • Choice of Reducing Agent: This issue is highly dependent on the reducing agent used. A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce both aldehydes and imines.[12] To improve selectivity, use a milder, sterically hindered, or pH-sensitive reducing agent.

    • Recommended Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for reductive aminations because they are less reactive towards the aldehyde/ketone starting material and preferentially reduce the protonated iminium ion.[13]

    • One-Pot vs. Two-Step: Consider a two-step approach where the imine is formed first, followed by the addition of the reducing agent. This can sometimes improve selectivity compared to a one-pot reaction where all components are mixed at once.[4]

Problem 3: I've identified an impurity with a higher molecular weight, approximately double that of the product minus a nitrogen atom.
  • Plausible Cause: This is likely a secondary amine dimer, N-(((6-methoxypyridin-3-yl)methyl))(6-methoxypyridin-3-yl)methanamine. It forms when the desired primary amine product acts as a nucleophile and reacts with another molecule of the imine intermediate, leading to over-alkylation.

  • Expert Analysis & Solution:

    • Control Stoichiometry: This side reaction is favored when the concentration of the primary amine product builds up while the imine intermediate is still present. The most effective way to suppress this is to use a large excess of the initial amine source (e.g., ammonia or ammonium acetate). This ensures the imine is more likely to encounter an ammonia molecule than the product amine.

    • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of this side reaction. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop it once the starting aldehyde is consumed to prevent further byproduct formation.

    • Purification: Due to the significant difference in polarity and basicity between the primary and secondary amine, this impurity can typically be separated using column chromatography.

Problem 4: My product appears stable initially, but new impurity peaks appear during storage or upon stress testing (heat, light).
  • Plausible Cause: This indicates the formation of degradation products. Amines and pyridine rings can be susceptible to oxidative or photolytic degradation.[14][15] The methoxy group can also be a site for degradation.

  • Expert Analysis & Solution:

    • Forced Degradation Studies: To proactively identify potential degradation pathways, conduct forced degradation studies.[16] This involves exposing the API to harsh conditions (e.g., strong acid/base, high heat, oxidative agents like H₂O₂, and intense UV/visible light) to accelerate the formation of degradation products.

    • Analytical Method Validation: Ensure your analytical method (typically HPLC) is "stability-indicating." This means it must be able to separate the main API peak from all potential degradation products, starting materials, and byproducts.

    • Storage and Handling: The final hydrochloride salt is generally more stable than the free base. Store the product in well-sealed containers, protected from light and excessive heat, and under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to oxidation.

Systematic Impurity Identification Workflow

When an unknown impurity is detected, a systematic approach is crucial for its identification and characterization.[7][17]

G cluster_logic Decision & Action Flow cluster_details Techniques & Methods start Unknown Peak Detected (e.g., by HPLC-UV) step1 Step 1: Obtain Mass Data (LC-MS Analysis) start->step1 step2 Step 2: Propose Potential Structures step1->step2 Compare MW to known reactants, intermediates, and likely byproducts details1 • ESI-MS for molecular ion [M+H]+ • High-Resolution MS (HRMS)  for exact mass and formula step1->details1 step3 Step 3: Verify with Standards step2->step3 step4 Step 4: Structural Elucidation (If No Standard Exists) step3->step4 No Match end Impurity Identified & Control Strategy Devised step3->end Match Found step4->end details4 • Isolate impurity (prep-HPLC) • Characterize using NMR  (1H, 13C, COSY) • Synthesize proposed structure  for confirmation step4->details4

Caption: Workflow for systematic impurity identification.

Data and Protocols

Table 1: Common Potential Impurities in (6-Methoxypyridin-3-yl)methanamine Synthesis
Impurity NameStructure (Description)Likely SourceTypical Analytical Method
6-MethoxynicotinaldehydeAldehyde precursorUnreacted starting materialRP-HPLC, LC-MS
(6-Methoxypyridin-3-yl)methanolAlcohol corresponding to aldehydeSide reaction (aldehyde reduction)RP-HPLC, LC-MS
N-(((6-methoxypyridin-3-yl)methyl))(...Dimer of the final productOver-alkylation byproductRP-HPLC, LC-MS
6-Methoxynicotinic AcidCarboxylic acidOxidation of aldehyde precursorRP-HPLC, LC-MS
5-Bromo-2-methoxypyridineA possible starting materialUnreacted starting materialGC-MS, RP-HPLC
Protocol: General Impurity Profiling by HPLC-UV/MS

This protocol outlines a general method for separating and detecting potential impurities. Method optimization will be required for specific applications.

  • System Preparation:

    • Instrument: HPLC system with a DAD/UV detector and coupled to a Mass Spectrometer (e.g., ESI-QTOF).[8][18]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 270 nm; MS scan in positive ion mode.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL for analysis.

  • Chromatographic Run:

    • Inject 5-10 µL of the prepared sample.

    • Run a gradient elution program, for example:

      • 0-2 min: 5% B

      • 2-20 min: Ramp from 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 5% B

      • 26-30 min: Re-equilibrate at 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Determine the area percentage of each impurity relative to the main product peak.

    • Analyze the mass spectrum for each peak to obtain its mass-to-charge ratio (m/z) and compare it against the theoretical masses of potential impurities.

References

  • Creative Biolabs. (n.d.). Impurity Characterization & Management. Retrieved from [Link]

  • Pharmaffiliates. (2024). Isolation and characterization of pharmaceuticals with impurities. Retrieved from [Link]

  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • G, S., & V, S. (2012). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. Retrieved from [Link]

  • Shinde, V. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. Retrieved from [Link]

  • Pérez-Lozano, P., et al. (2005). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry. Retrieved from [Link]

  • Saini, B., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Retrieved from [Link]

  • Sharma, A., & Singh, S. (2013). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ResearchGate. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Singh, B., & Kumar, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Afanasyev, O., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Singh, R., & Kumar, S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]

Sources

Troubleshooting common problems in reactions with (6-Methoxypyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (6-Methoxypyridin-3-yl)methanamine Hydrochloride

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this versatile reagent. Our aim is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs): General Handling & Properties

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a salt, typically appearing as a solid. The hydrochloride form enhances its stability and water solubility, which is a common strategy for handling amine-containing drug intermediates.[1] The free base has a molecular weight of approximately 138.17 g/mol .[2] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₁ClN₂O[3]
Molecular Weight 174.63 g/mol [3]
Appearance Solid, Crystal - Powder[4]
Storage Keep container tightly closed. Store in a freezer under an inert atmosphere.[4][5]
Boiling Point (Free Base) ~239 °C[6]
Flash Point (Free Base) ~99 °C[6]

Q2: Why is this reagent supplied as a hydrochloride salt, and how does this affect its use in reactions?

A2: Primary amines are often converted to their hydrochloride salts to improve stability, reduce volatility, and make them easier to handle as crystalline solids.[1] However, the amine nitrogen's lone pair is protonated in the salt form, rendering it non-nucleophilic. Therefore, before it can participate in reactions like amide coupling or reductive amination, the free amine must be liberated in situ. This is typically achieved by adding a non-nucleophilic base to the reaction mixture.

Q3: What is the first step I should take before using this compound in a reaction?

A3: You must add a suitable base to neutralize the hydrochloride and generate the free amine. A common choice is a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Typically, at least one equivalent of the base is required for the neutralization, with an additional amount often needed depending on the specific reaction conditions (e.g., to neutralize acid byproducts in amide couplings).

G cluster_start Initial Reagent State cluster_reaction Reaction Activation cluster_next Subsequent Reaction AmineHCl (6-Methoxypyridin-3-yl)methanamine Hydrochloride (Salt Form) - Non-nucleophilic - AddBase Add ≥ 1 eq. of Base (e.g., DIPEA, TEA) AmineHCl->AddBase Step 1: Neutralization FreeAmine Free Amine Generation - Nucleophilic - AddBase->FreeAmine Step 2: Liberation NextStep Proceed with Amide Coupling, Reductive Amination, etc. FreeAmine->NextStep Ready for Reaction

Caption: Initial activation of the amine hydrochloride.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry. However, coupling (6-Methoxypyridin-3-yl)methanamine can be challenging due to the electronic properties of the pyridine ring.

Q4: My amide coupling reaction with a carboxylic acid is showing low to no conversion. What are the likely causes?

A4: This is a common issue that can stem from several factors. The primary culprits are often incomplete activation of the carboxylic acid, insufficient basicity to free the amine, or reduced nucleophilicity of the amine itself. The electron-donating methoxy group helps, but the pyridine nitrogen can still influence reactivity.[7]

Troubleshooting Workflow for Failed Amide Coupling

If you observe a stalled reaction, follow this logical progression to diagnose the issue.

Amide_Troubleshooting cluster_SM_Consumed Scenario 1: Starting Materials Consumed cluster_SM_Not_Consumed Scenario 2: Starting Materials Remain Start Low/No Product by LCMS CheckSM Are Starting Materials (Amine, Acid) Consumed? Start->CheckSM Degradation Investigate Degradation: - Is the activated ester unstable? - Is the product unstable to workup? CheckSM->Degradation SM_Yes CheckActivation Is the Acid Activated? (Check for activated ester/anhydride by LCMS) CheckSM->CheckActivation SM_No SM_Yes Yes SM_No No SideReaction Check for Side Reactions: - Anhydride formation from the acid? - Unwanted reaction with solvent? ActivationProblem Problem: Ineffective Acid Activation Solution: 1. Switch to a stronger coupling agent (HATU, COMU). 2. Increase equivalents of coupling agent. 3. Ensure reagents are anhydrous. CheckActivation->ActivationProblem Activation_No AmineProblem Problem: Low Amine Nucleophilicity/Availability Solution: 1. Increase base equivalents (2-3 eq. DIPEA). 2. Increase reaction temperature (40-60 °C). 3. Increase reaction time. CheckActivation->AmineProblem Activation_Yes Activation_No No Activation_Yes Yes

Caption: Decision tree for troubleshooting amide coupling.

Q5: I see my carboxylic acid being consumed, but no desired product is formed. What's happening?

A5: This often points to an issue with the activated acid intermediate. If you are using a carbodiimide like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct if the amine is not nucleophilic enough to intercept it quickly.[8] Another possibility is the formation of a symmetric anhydride from your carboxylic acid, which may also be unreactive towards the amine under the current conditions.

Protocol: Switching to a More Robust Coupling Agent (HATU)

If standard EDC/HOBt protocols fail, switching to a uronium-based coupling agent like HATU is a reliable strategy.[9]

  • Dissolve : Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or NMP.

  • Activate : Add HATU (1.1 eq) and DIPEA (2.5-3.0 eq) to the solution. Stir for 5-10 minutes at room temperature. The large excess of base ensures both the liberation of the free amine from its salt and neutralization of the acid formed during activation.

  • Couple : Add a solution of this compound (1.2 eq) in a small amount of the same solvent.

  • Monitor : Stir the reaction at room temperature and monitor by LCMS. If the reaction is sluggish, gentle heating to 40-50 °C can be beneficial.

  • Workup : Once complete, perform a standard aqueous workup followed by purification.

Troubleshooting Guide: Reductive Amination Reactions

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound. The key is the initial formation of an imine or enamine, followed by reduction.[10]

Q6: My reductive amination with an aldehyde/ketone is giving very low yield, and I recover most of my starting amine. Why?

A6: The bottleneck in reductive amination is almost always the initial imine formation.[11] This is an equilibrium process that generates water. If water is not removed or the conditions are not favorable, the equilibrium will lie towards the starting materials. For reactions involving amine hydrochlorides, incorrect pH is a frequent cause of failure.

Key Factors for Successful Imine Formation:

FactorRationale & Troubleshooting Steps
pH Control Imine formation is acid-catalyzed, but if the pH is too low, the amine will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated. Solution: Use a buffer system (e.g., AcOH/NaOAc) or add a catalytic amount of a weak acid like acetic acid (AcOH).[11][12] Monitor the pH to ensure it is in the optimal range (typically 4-6).
Water Removal The reaction produces water, which can hydrolyze the imine back to the starting materials. Solution: Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction.[12] Alternatively, using a solvent system with a Dean-Stark trap (e.g., toluene) can azeotropically remove water.
Choice of Reductant The reducing agent should be selective for the iminium ion over the starting carbonyl. Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and tolerant of slightly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[10] Standard sodium borohydride (NaBH₄) can work but may also reduce the starting aldehyde if imine formation is slow.[10][13]

Protocol: Stepwise Reductive Amination for Difficult Substrates

For challenging reactions, a two-step procedure can significantly improve yields by ensuring complete imine formation before introducing the reducing agent.[13]

  • Imine Formation :

    • In a flask, combine the aldehyde or ketone (1.0 eq), this compound (1.1 eq), and a non-nucleophilic base (e.g., TEA, 1.2 eq) in a suitable solvent like methanol or dichloroethane (DCE).

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq) or a Lewis acid like Ti(OiPr)₄ to promote condensation.[12][14]

    • Add activated molecular sieves.

    • Stir the mixture at room temperature or with gentle heat (40-50 °C) for 2-4 hours, or until TLC/LCMS analysis confirms the disappearance of the starting materials and formation of the imine.

  • Reduction :

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise, monitoring for gas evolution.

    • Allow the reaction to warm to room temperature and stir until the imine is fully consumed.

    • Quench the reaction carefully with water, followed by workup and purification.

Purification Challenges

Q7: My final product is an amine hydrochloride salt that is highly water-soluble. How can I purify it effectively?

A7: Purifying polar, water-soluble hydrochloride salts can be challenging with standard aqueous workups.[15] Often, the product will partition into the aqueous layer during extraction.

Recommended Purification Strategies:

  • Crystallization : Attempt to crystallize the salt from a mixture of organic solvents. Common systems include ethanol/ether, methanol/dichloromethane, or isopropanol/hexane.[15]

  • Silica Gel Chromatography (with caution) : While challenging for polar salts, it is possible.

    • Neutralize First : It is sometimes easier to purify the free-base form of the product after an aqueous workup and then re-form the salt.

    • Modified Eluent : If purifying the salt directly, use a polar mobile phase, often containing an amine modifier like triethylamine (~1%) to prevent streaking on the silica gel. A common eluent system is dichloromethane/methanol/triethylamine.

  • Reverse-Phase Chromatography : For very polar compounds, reverse-phase HPLC (using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid) is a highly effective, albeit less scalable, purification method.

References

  • Methylamine Hydrochloride. Organic Syntheses Procedure. Available from: [Link]

  • European Commission, Scientific Committee on Consumer Products. (2008). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Available from: [Link]

  • Reddit. (2023). What's wrong with my reductive amination? I barely got any product. r/chemistry. Available from: [Link]

  • PubChem. (6-Methoxypyridin-3-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available from: [Link]

  • Google Patents. (2019). A method of synthesis primary amine hydrochloride. CN109384677A.
  • Reddit. (2022). amide coupling help. r/Chempros. Available from: [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Amines. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

  • ResearchGate. (2018). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Available from: [Link]

  • ChemRxiv. (2020). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Available from: [Link]

  • American Elements. (3-Methoxypyridin-2-yl)methanamine hydrochloride. Available from: [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Available from: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Available from: [Link]

  • DR-NTU, Nanyang Technological University. (2020). Nucleophilic amination of methoxypyridines by a sodium hydride. Available from: [Link]

  • Reddit. (2022). Reductive amination difficulties - poor conversion. r/Chempros. Available from: [Link]

  • PubChem. (Tetrahydrofuran-3-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]

Sources

Technical Support Center: Mastering Regioselectivity in Reactions of (6-Methoxypyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-Methoxypyridin-3-yl)methanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and achieve your desired synthetic outcomes.

Part 1: Foundational Principles: Understanding the Reactivity of (6-Methoxypyridin-3-yl)methanamine

Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent electronic and steric factors that govern the reactivity of (6-Methoxypyridin-3-yl)methanamine. The regiochemical outcome of any reaction is a delicate balance of these influences.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene.[1] The nitrogen atom's lone pair can also coordinate with Lewis acids, further deactivating the ring.[1] Conversely, this electron deficiency makes the C2, C4, and C6 positions susceptible to nucleophilic and radical attack.[1]

Our molecule, (6-Methoxypyridin-3-yl)methanamine, possesses two key substituents that modulate this reactivity:

  • 6-Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance and electron-withdrawing through induction. The resonance effect typically dominates, activating the pyridine ring towards electrophilic attack. Methoxy groups are generally ortho, para-directing.[2][3] In this case, it will direct electrophiles to the C5 and C7 (which is the nitrogen) positions. The methoxy group at the 2-position can also sterically hinder the nitrogen lone pair, which can be advantageous in reactions that might otherwise be complicated by nitrogen's basicity.

  • 3-Aminomethyl Group (-CH₂NH₂): As the hydrochloride salt, the primary amine is protonated to -CH₂NH₃⁺ under acidic conditions. In this form, it acts as a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect. Under basic conditions, the free amine (-CH₂NH₂) is an activating group. The primary amine itself is a nucleophilic center, susceptible to reactions like acylation and alkylation.

The interplay of these two groups, along with the pyridine nitrogen, creates a complex reactivity profile that necessitates careful control of reaction conditions to achieve the desired regioselectivity.

Part 2: Troubleshooting Guides & FAQs

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.

FAQ 1: N-Acylation vs. Ring Acylation - "I'm getting a mixture of N-acylated and ring-acylated products. How can I selectively acylate the primary amine?"

This is a common issue arising from the competition between the nucleophilic primary amine and the activated pyridine ring.

The Underlying Chemistry: The primary amine is a potent nucleophile and will readily react with acylating agents. However, under certain conditions, particularly with strong Lewis acids, Friedel-Crafts acylation on the electron-rich pyridine ring can occur.

Troubleshooting Strategies:

  • Control of Reaction Conditions:

    • Recommendation: Perform the reaction under basic or neutral conditions. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) will deprotonate the amine hydrochloride, increasing its nucleophilicity and favoring N-acylation.

    • Rationale: Basic conditions ensure the primary amine is in its more nucleophilic freebase form. The absence of a strong Lewis acid promoter for ring acylation will significantly disfavor C-acylation.

  • Choice of Acylating Agent:

    • Recommendation: Use a milder acylating agent such as an acid anhydride or an activated ester (e.g., N-hydroxysuccinimide ester) instead of a highly reactive acyl chloride.

    • Rationale: Milder reagents are more selective for the more nucleophilic site (the amine) and are less likely to promote side reactions on the aromatic ring.

Step-by-Step Protocol for Selective N-Acylation:

  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Basification: Add a non-nucleophilic base such as triethylamine (2.2 equiv) and stir for 10-15 minutes at room temperature to ensure complete deprotonation of the amine hydrochloride.

  • Acylation: Cool the reaction mixture to 0 °C. Slowly add the acylating agent (e.g., acetic anhydride, 1.1 equiv) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

Parameter Condition for N-Acylation Condition for Potential Ring Acylation
pH Basic (e.g., TEA, DIPEA)Acidic (Lewis Acid, e.g., AlCl₃)
Acylating Agent Acid Anhydride, Activated EsterAcyl Chloride
Temperature 0 °C to Room TemperatureCan vary, often elevated
FAQ 2: Electrophilic Aromatic Substitution - "I am attempting a halogenation/nitration and observing poor regioselectivity. Where should the substitution occur and how can I control it?"

Controlling the position of electrophilic aromatic substitution on this substituted pyridine is a significant challenge due to multiple directing influences.

The Underlying Chemistry: The 6-methoxy group is an ortho, para-director, activating the C5 position. The 3-aminomethyl group, when protonated as the hydrochloride salt, is a deactivating meta-director, directing to the C5 position. When the amine is in its free base form, it is an activating ortho, para-director, also directing to the C2 and C4 positions. The pyridine nitrogen itself directs electrophiles to the C3 and C5 positions.

Predicting the Outcome:

  • Under Acidic Conditions (starting with the hydrochloride): Both the protonated aminomethyl group and the pyridine nitrogen will direct an incoming electrophile to the C5 position . The methoxy group also strongly activates this position. Therefore, substitution is most likely to occur at C5.

  • Under Neutral/Basic Conditions (free amine): The directing effects become more complex. The methoxy group directs to C5, and the aminomethyl group directs to C2 and C4. The pyridine nitrogen still directs to C3 and C5. This can lead to a mixture of products.

Troubleshooting Strategies for Selective C5-Halogenation:

  • Recommendation: Perform the halogenation under acidic conditions, or ensure the reaction conditions do not fully neutralize the hydrochloride salt. Using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like acetic acid can be effective.

  • Rationale: Maintaining the aminomethyl group in its protonated, deactivating, meta-directing form will reinforce the directing effect towards the C5 position, which is already activated by the methoxy group. This synergistic effect should provide higher regioselectivity.

Step-by-Step Protocol for Selective C5-Bromination:

  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent like acetic acid or acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (1.05 equiv) portion-wise at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualization of Directing Effects (Acidic Conditions):

G cluster_0 Directing Influences on (6-Methoxypyridin-3-yl)methanamine Ring cluster_1 Substituent Effects cluster_2 Predicted Outcome Reagent (6-Methoxypyridin-3-yl)methanamine Hydrochloride Methoxy 6-OCH3 (ortho, para-directing) Amine 3-CH2NH3+ (meta-directing) PyridineN Pyridine N (meta-directing) Outcome Major Product: C5 Substitution Methoxy->Outcome Activates C5 Amine->Outcome Directs to C5 PyridineN->Outcome Directs to C5

Caption: Synergistic directing effects towards C5 substitution under acidic conditions.

FAQ 3: Analytical Characterization - "How can I confirm the regiochemistry of my product and differentiate between isomers?"

Unambiguous structural elucidation is critical. A combination of spectroscopic and chromatographic techniques is recommended.

Recommended Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The coupling constants (J-values) between protons on the pyridine ring are highly informative. For a 2,3,5-trisubstituted pyridine (C5 substitution), you would expect to see two doublets for the remaining ring protons with a small meta-coupling constant (typically 2-3 Hz). In contrast, a 2,3,4-trisubstituted pyridine would show two doublets with a larger ortho-coupling constant (typically 7-9 Hz).

    • ¹³C NMR: The chemical shifts of the pyridine carbons are sensitive to the substitution pattern. Comparing the experimental spectrum to predicted spectra or data from analogous compounds can help confirm the isomer.

    • 2D NMR (COSY, HMBC, NOESY): These experiments are invaluable for confirming connectivity and spatial relationships. For instance, an NOE correlation between the aminomethyl protons and a proton at C2 or C4 would help to distinguish isomers.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Different regioisomers will likely have different retention times on a suitable column (e.g., C18, mixed-mode). Developing an HPLC method can be used to separate and quantify the isomers in a reaction mixture.[4][5]

    • Gas Chromatography (GC): For volatile derivatives, GC can also be an effective separation technique.[1]

Workflow for Isomer Differentiation:

G start Reaction Mixture (Potential Isomers) hplc HPLC/LC-MS Analysis start->hplc Initial Assessment of Isomer Ratio separate Preparative Chromatography (Column or Prep-HPLC) start->separate Direct Purification (if confident in major product) hplc->separate If mixture is present nmr NMR Spectroscopy (1H, 13C, 2D) separate->nmr Analyze Pure Isomers structure Structure Elucidation nmr->structure

Caption: Analytical workflow for the separation and identification of regioisomers.

Part 3: Concluding Remarks

Improving the regioselectivity in reactions of this compound requires a thorough understanding of the competing electronic and steric effects of its functional groups. By carefully selecting reaction conditions—particularly pH, solvent, and reagents—it is possible to favor one reaction pathway over others. The troubleshooting strategies and protocols provided in this guide are intended to serve as a starting point for your experimental design and optimization. Always rely on rigorous analytical characterization to confirm the structure of your products.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). (6-Methoxypyridin-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Duszczyk, K., & Wicha, J. (2018). Gas Chromatographic Separation of Substituted Pyridines.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (6-Methoxypyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6-methoxypyridin-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this valuable pyridine derivative. We will delve into the practical aspects of the synthesis, focusing on troubleshooting common issues and providing robust protocols to ensure a successful and scalable process.

I. Synthetic Strategy: From Precursor to Final Product

The most common and scalable route to this compound involves the catalytic hydrogenation of the corresponding cyanopyridine precursor, 6-methoxy-3-cyanopyridine. This two-step process, encompassing the reduction of the nitrile and the subsequent formation of the hydrochloride salt, is favored for its efficiency and amenability to large-scale production.

Overall Synthetic Workflow

cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Hydrochloride Salt Formation 6-methoxy-3-cyanopyridine 6-methoxy-3-cyanopyridine Reduction Reduction 6-methoxy-3-cyanopyridine->Reduction H2, Catalyst (e.g., Raney Ni) Solvent (e.g., Methanol/Ammonia) (6-Methoxypyridin-3-yl)methanamine_free_base (6-Methoxypyridin-3-yl)methanamine (Free Base) Reduction->(6-Methoxypyridin-3-yl)methanamine_free_base Salt_Formation Salt_Formation (6-Methoxypyridin-3-yl)methanamine_free_base->Salt_Formation HCl in Solvent (e.g., IPA, EtOAc) Final_Product This compound Salt_Formation->Final_Product

Caption: A high-level overview of the two-step synthesis.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the scale-up synthesis in a question-and-answer format.

Step 1: Catalytic Hydrogenation of 6-methoxy-3-cyanopyridine

Q1: My hydrogenation reaction is sluggish or has stalled. What are the likely causes and how can I resolve this?

A1: Low or no conversion during catalytic hydrogenation is a common issue and can often be traced back to catalyst activity, reaction conditions, or substrate purity. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity:

    • Poisoning: The active sites of your catalyst can be blocked by various poisons. Sulfur compounds, certain nitrogen-containing heterocycles (other than your substrate), and heavy metal ions are common culprits for poisoning noble metal catalysts.[1]

      • Solution: Ensure all glassware is meticulously cleaned and use high-purity, degassed solvents and reagents. If you suspect catalyst poisoning, replacing the catalyst with a fresh batch is the most effective solution.

    • Deactivation: Improper handling or storage can lead to catalyst deactivation. For instance, pyrophoric catalysts like Raney Nickel must be handled under an inert atmosphere.[1]

      • Solution: Always use a fresh batch of catalyst if deactivation is suspected. Store catalysts according to the manufacturer's recommendations.

  • Sub-optimal Reaction Conditions:

    • Insufficient Hydrogen Pressure: On a larger scale, ensuring adequate hydrogen pressure throughout the reactor is crucial.

      • Solution: Verify that your reactor is properly sealed and that the hydrogen supply is sufficient. For bench-scale reactions, a hydrogen balloon can be used, while larger-scale reactions require a pressurized vessel.

    • Poor Agitation: Inefficient stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which will limit the reaction rate.[1]

      • Solution: Increase the stirring speed to ensure the catalyst is well-suspended and to maximize the gas-liquid interface.

    • Incorrect Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating to initiate or maintain a reasonable reaction rate.

      • Solution: Consider a modest increase in temperature (e.g., to 30-40 °C), but be mindful that higher temperatures can sometimes lead to side reactions.

  • Substrate/Solvent Purity:

    • Impurities in the Starting Material: Impurities in the 6-methoxy-3-cyanopyridine can act as catalyst poisons.

      • Solution: Ensure the purity of your starting material using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify the starting material before use.

    • Solvent Quality: The presence of water or other impurities in the solvent can negatively impact the reaction.

      • Solution: Use anhydrous, high-purity solvents.

Q2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?

A2: During the reduction of nitriles to primary amines, several side reactions can occur, leading to the formation of impurities. The most common byproducts are secondary and tertiary amines.

  • Formation of Secondary and Tertiary Amines: The primary amine product can react with an intermediate imine to form a secondary amine, which can undergo further reaction to form a tertiary amine.

    • Mitigation Strategy: The addition of ammonia to the reaction mixture is a common and effective strategy to suppress the formation of secondary and tertiary amines. Ammonia competes with the primary amine product for reaction with the imine intermediate, thus favoring the formation of the desired primary amine. A common solvent system is a mixture of methanol and ammonia.

  • Hydrolysis of the Nitrile: If water is present in the reaction mixture, the nitrile can be hydrolyzed to the corresponding amide or carboxylic acid.

    • Mitigation Strategy: Use anhydrous solvents and ensure the reaction setup is dry.

Q3: How do I safely handle and remove the hydrogenation catalyst after the reaction?

A3: Hydrogenation catalysts, particularly Raney Nickel, can be pyrophoric and must be handled with extreme care.

  • Catalyst Quenching and Filtration:

    • After the reaction is complete, the reactor should be carefully depressurized and purged with an inert gas like nitrogen or argon.

    • The catalyst should never be allowed to dry in the air.[2] It should be filtered while still wet with the reaction solvent.

    • A common method for filtration is to use a pad of Celite® or another filter aid. The filter cake should be washed with a small amount of the reaction solvent.

    • The collected catalyst should be immediately transferred to a container and submerged under water for storage or disposal according to safety guidelines.

Step 2: Hydrochloride Salt Formation and Purification

Q1: My product is an oil and won't crystallize as the hydrochloride salt. What can I do?

A1: The inability to form a crystalline solid can be due to the presence of impurities or the use of an inappropriate solvent system.

  • Impact of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution: Ensure the free base is as pure as possible before attempting salt formation. Consider an additional purification step for the free base, such as column chromatography or distillation, if significant impurities are present.

  • Optimizing the Crystallization Solvent: The choice of solvent is critical for successful crystallization.

    • Solution:

      • Solvent Screening: Experiment with different solvent systems. Common choices for hydrochloride salt formation include isopropanol (IPA), ethanol, ethyl acetate (EtOAc), or mixtures thereof.

      • Anti-Solvent Addition: Dissolve the oily product in a small amount of a good solvent (e.g., methanol or ethanol) and then slowly add an anti-solvent (a solvent in which the product is insoluble, e.g., diethyl ether or hexane) until turbidity is observed. Allow the mixture to stand, and with luck, crystals will form.

      • Seeding: If you have a small amount of crystalline material from a previous batch, add a seed crystal to the supersaturated solution to induce crystallization.

Q2: The purity of my final hydrochloride salt is not satisfactory. How can I improve it?

A2: The purity of the final product can be enhanced through recrystallization.

  • Recrystallization Protocol:

    • Choose a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Dissolve the impure solid in the minimum amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to allow for the formation of well-defined crystals. Cooling too rapidly can trap impurities.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific equipment and scale.

Protocol 1: Catalytic Hydrogenation of 6-methoxy-3-cyanopyridine (Lab Scale)
ParameterValue/DescriptionRationale
Reactants 6-methoxy-3-cyanopyridine (1 eq)Starting material
Raney® Nickel (50% slurry in water, ~10-20 wt%)Catalyst for hydrogenation[3]
Solvent Methanol / 7N Ammonia in Methanol (e.g., 9:1 v/v)Methanol is a good solvent; ammonia suppresses secondary amine formation.
Temperature Room Temperature to 40 °CMild conditions are often sufficient and minimize side reactions.
Pressure 50 psi (or H₂ balloon)Provides sufficient hydrogen for the reaction.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Procedure:

  • To a suitable hydrogenation vessel, add 6-methoxy-3-cyanopyridine and the methanol/ammonia solvent system.

  • Carefully add the Raney® Nickel slurry under a stream of nitrogen.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure.

  • Stir the reaction mixture vigorously at the specified temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol. Caution: Keep the catalyst wet at all times.

  • Concentrate the filtrate under reduced pressure to obtain the crude (6-methoxypyridin-3-yl)methanamine as a free base.

Protocol 2: Formation and Purification of the Hydrochloride Salt
ParameterValue/DescriptionRationale
Reactants Crude (6-methoxypyridin-3-yl)methanamine (1 eq)Free base for salt formation.
HCl in a suitable solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl)To form the hydrochloride salt.
Solvent Isopropanol (IPA) or Ethyl Acetate (EtOAc)Solvents that facilitate crystallization of the salt.
Temperature 0 °C to Room TemperatureCooling promotes precipitation of the salt.

Step-by-Step Procedure:

  • Dissolve the crude free base in a suitable solvent such as isopropanol or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl (e.g., 2M in diethyl ether) or concentrated HCl dropwise with stirring until the pH is acidic (check with pH paper).

  • A precipitate should form. Continue stirring in the ice bath for a period of time to maximize precipitation.

  • Collect the solid by filtration, wash with a small amount of cold solvent (e.g., cold IPA or diethyl ether), and dry under vacuum to yield this compound.

  • If the purity is not satisfactory, recrystallize from a suitable solvent system (e.g., ethanol/diethyl ether).

IV. Scale-Up Considerations

Transitioning from the lab bench to a pilot plant or manufacturing scale introduces new challenges.

cluster_considerations Key Considerations for Scale-Up Lab_Scale Lab Scale (grams) Pilot_Scale Pilot Scale (kilograms) Lab_Scale->Pilot_Scale Increased Exotherm Safety Process Safety Manufacturing_Scale Manufacturing Scale (metric tons) Pilot_Scale->Manufacturing_Scale Reactor Geometry Effects Heat_Transfer Heat Transfer Management Pilot_Scale->Heat_Transfer Mass_Transfer Mass Transfer (Agitation) Pilot_Scale->Mass_Transfer Pilot_Scale->Safety Isolation Product Isolation & Drying Pilot_Scale->Isolation Manufacturing_Scale->Heat_Transfer Manufacturing_Scale->Mass_Transfer Manufacturing_Scale->Safety Manufacturing_Scale->Isolation

Caption: Critical factors to consider during the scaling-up process.

  • Heat Transfer: The hydrogenation reaction is exothermic. On a larger scale, efficient heat removal is critical to maintain the desired reaction temperature and prevent runaway reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

  • Mass Transfer: Achieving efficient mixing in large reactors is more difficult. Inadequate agitation can lead to localized "hot spots," poor catalyst suspension, and incomplete reactions. The type of impeller and agitation speed must be carefully selected and optimized for the larger scale.

  • Hydrogen Delivery: Ensuring a consistent and safe supply of hydrogen at the required pressure is a major consideration for large-scale operations.

  • Catalyst Handling and Filtration: Handling large quantities of potentially pyrophoric catalysts requires specialized equipment and stringent safety protocols. The filtration of the catalyst from large volumes of solvent also needs to be carefully planned and executed.

  • Product Isolation and Drying: The efficiency of crystallization, filtration, and drying operations can be significantly different at a larger scale. These processes need to be optimized to ensure consistent product quality and yield.

By carefully considering these factors and implementing robust process controls, the synthesis of this compound can be successfully and safely scaled up.

V. References

  • Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. Google Patents; US7345176B2.

  • Process for preparing a 2-chloro-5-aminomethyl-pyridine. Google Patents; US5424437A.

  • Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. BenchChem; B134574.

  • Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. BenchChem; B134574.

  • Synthesis of 3‐aminomethyl pyridine. ResearchGate;

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents; US5756750A.

  • Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. ResearchGate;

  • Raney Nickel Reduction Mechanism. YouTube;

  • Preparation of Cyanopyridines by Direct Cyanation. ResearchGate;

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar;

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega; 2020, 5, 46, 29816–29823.

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society;

  • Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. MDPI;

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry; 2020, 16, 2928–2937.

  • Raney Nickel Catalyst. Vineeth Precious Catalysts Pvt. Ltd.;

  • Pyridine synthesis. Organic Chemistry Portal;

  • Catalyst, Raney Nickel, W-6. ResearchGate;

  • Raney nickel. Wikipedia;

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA;

Sources

Side reactions of (6-Methoxypyridin-3-yl)methanamine hydrochloride and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-Methoxypyridin-3-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and ensure the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is failing to proceed, and I'm recovering mostly starting material. Why is the amine not reacting?

The Scientific Explanation:

This is a common and critical issue that stems from the nature of the reagent itself. (6-Methoxypyridin-3-yl)methanamine is supplied as a hydrochloride salt to enhance its stability and shelf-life. In this salt form, the primary amine is protonated, forming an ammonium cation (R-NH3+).[1][2][3] This protonation completely neutralizes the nucleophilicity of the nitrogen atom. A lone pair of electrons on the nitrogen is essential for it to act as a nucleophile and attack an electrophilic center. When protonated, this lone pair is engaged in a bond with a proton, rendering the amine unreactive in most nucleophilic substitution or addition reactions.[4]

Troubleshooting & Avoidance Strategies:

To initiate the desired reaction, you must "free" the amine from its salt form. This is accomplished by adding a suitable base to deprotonate the ammonium ion and regenerate the nucleophilic primary amine.

Step-by-Step Protocol for Amine Free-Basing:

  • Select an Appropriate Base: The choice of base is crucial. It should be strong enough to deprotonate the amine hydrochloride but should not interfere with your reaction (e.g., by being too nucleophilic itself).

    • Common Choices: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA, Hünig's base) are excellent options.[4] They are sterically hindered, which minimizes their own potential for N-alkylation side reactions.[5]

    • Stoichiometry: Use at least 1.0 to 1.2 equivalents of the base relative to the amine hydrochloride. This ensures complete deprotonation.

  • Reaction Setup:

    • Dissolve the this compound in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)).

    • Add the selected base (e.g., TEA) to the mixture and stir for 15-30 minutes at room temperature. This allows for the acid-base reaction to complete.

    • The byproduct of this neutralization is a trialkylammonium chloride salt (e.g., triethylammonium chloride), which may precipitate from the solution. This is a good visual indicator that the free amine has been generated.

    • You can now proceed by adding your electrophile to the reaction mixture.

FAQ 2: My TLC shows multiple product spots, indicating a mixture. I suspect over-alkylation. How can I achieve selective mono-alkylation?

The Scientific Explanation:

This is a classic challenge in amine chemistry. The product of the initial N-alkylation is a secondary amine, which is often more nucleophilic than the starting primary amine.[6] This increased nucleophilicity means the secondary amine can effectively compete with the remaining primary amine for the electrophile, leading to the formation of a tertiary amine byproduct. If the electrophile is highly reactive, this can even proceed to a quaternary ammonium salt.[5][7]

Troubleshooting & Avoidance Strategies:

Achieving selective mono-alkylation requires carefully controlling the reaction conditions to favor the reaction of the primary amine over the secondary amine product.

ParameterRecommendation for SelectivityRationale
Stoichiometry Use a large excess of the amine (2-5 equivalents) relative to the electrophile.This increases the statistical probability that the electrophile will encounter a molecule of the primary amine before it encounters the newly formed secondary amine product.
Temperature Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).Lowering the temperature reduces the overall reaction rate, which can enhance selectivity by favoring the kinetically preferred pathway.
Rate of Addition Add the electrophile slowly and dropwise to the solution of the amine.This maintains a low instantaneous concentration of the electrophile, further ensuring it reacts with the most abundant nucleophile (the primary amine).
Solvent Use polar aprotic solvents like DMF or DMSO.These solvents can help to solvate the species in the reaction and may influence the relative nucleophilicity of the primary and secondary amines.[8]

Diagram: Competing Alkylation Pathways

The following diagram illustrates the competition between the desired mono-alkylation and the over-alkylation side reaction.

G A (6-Methoxypyridin-3-yl)methanamine (Primary Amine) C Desired Product (Secondary Amine) A->C Desired Reaction (Mono-alkylation) B Electrophile (R-X) B->C D Over-alkylation Product (Tertiary Amine) C->D Side Reaction (Over-alkylation) E Electrophile (R-X) E->D

Caption: Reaction pathway showing desired mono-alkylation vs. the over-alkylation side reaction.

FAQ 3: My reaction mixture turned dark brown/black upon adding the base. What is causing this decomposition?

The Scientific Explanation:

Pyridine-containing molecules, especially those with electron-donating groups like a methoxy group (-OCH3), can be susceptible to oxidation.[9][10] The methoxy group increases the electron density of the pyridine ring, making it more easily oxidized.[9] The presence of a strong base, exposure to atmospheric oxygen, and elevated temperatures can promote the formation of colored, polymeric byproducts.

Troubleshooting & Avoidance Strategies:

Preventing oxidative decomposition requires the exclusion of atmospheric oxygen from the reaction.

Step-by-Step Protocol for an Inert Atmosphere Reaction:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Solvent Degassing: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by bubbling a stream of nitrogen or argon through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

  • Reaction Setup:

    • Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and a nitrogen inlet).

    • Purge the entire system with an inert gas (nitrogen or argon) for several minutes.

    • Add the this compound and the degassed solvent via a cannula or syringe.

    • Add the base and the electrophile under a positive pressure of the inert gas.

  • Maintain Inert Atmosphere: Keep the reaction under a gentle, positive pressure of nitrogen or argon for its entire duration. A balloon filled with the inert gas is a simple way to achieve this.

FAQ 4: How can I effectively remove unreacted amine and the ammonium salts during the aqueous workup?

The Scientific Explanation:

The basicity of the free amine and the ionic nature of its hydrochloride salt can be exploited for efficient purification during the workup phase. Unreacted free amine (R-NH2) is basic and can be protonated with a dilute acid to form the water-soluble ammonium salt (R-NH3+Cl-).[2] This allows for its extraction from the organic layer into an aqueous layer.

Troubleshooting & Avoidance Strategies:

A standard liquid-liquid extraction procedure using a dilute acid wash is highly effective.

Step-by-Step Workup Protocol:

  • Quench the Reaction: If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Solvent Addition: Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). This will protonate any remaining free amine (both the starting material and any amine-based reagents like TEA), pulling it into the aqueous layer. Repeat this wash 1-2 times.

  • Neutral Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic layer and aids in preventing emulsions.

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.

Diagram: Liquid-Liquid Extraction Workflow

G start Crude Reaction Mixture (in Organic Solvent) wash1 Wash with 1M HCl (aq) start->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer (Contains Amine Salts) sep1->aq1 Discard org1 Organic Layer sep1->org1 wash2 Wash with NaHCO3 (aq) org1->wash2 sep2 Separate Layers wash2->sep2 aq2 Aqueous Layer (Waste) sep2->aq2 Discard org2 Organic Layer sep2->org2 wash3 Wash with Brine org2->wash3 sep3 Separate Layers wash3->sep3 aq3 Aqueous Layer (Waste) sep3->aq3 Discard org3 Organic Layer sep3->org3 dry Dry over Na2SO4 org3->dry end Concentrate to yield Purified Product dry->end

Caption: A standard workflow for the aqueous workup and purification of a reaction mixture.

References

  • Exploring the Chemical Versatility of 4-Methoxypyridine: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. 9

  • Amine and HCl - salt formation reaction. (2022-06-06). YouTube. 1

  • Hydrochloride salt of amine. (2023-06-22). Reddit. 4

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers (RSC Publishing). 11

  • 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms. (2025-08-06). ResearchGate. 10

  • What is the reaction between hydrochloric and amine? (2018-03-04). Quora. 2

  • Amine salts. Oxford Reference. 3

  • Reactions of Amines. (2025-02-24). Chemistry LibreTexts. 5

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014-05-30). ResearchGate. 8

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020-11-02). YouTube. 6

  • Amine alkylation. Wikipedia. 7

Sources

Technical Support Center: Optimizing Reaction Conditions for (6-Methoxypyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-Methoxypyridin-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic transformations involving this versatile building block. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, focusing on two key reactions: amide bond formation and reductive amination.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that I should consider in my reaction planning?

A1: this compound possesses three main features that influence its reactivity:

  • Primary Amine: The primary aminomethyl group is a strong nucleophile, making it highly reactive in reactions such as amide coupling and reductive amination.

  • Pyridine Ring: The pyridine ring is a heterocyclic aromatic system. The nitrogen atom in the ring is basic and can be protonated or coordinate to metals. The electron-donating methoxy group at the 6-position increases the electron density of the ring, potentially influencing its reactivity and the pKa of the pyridine nitrogen.

  • Hydrochloride Salt: The amine is supplied as a hydrochloride salt. This means the primary amine is protonated, rendering it non-nucleophilic. It is crucial to neutralize the amine with a suitable base before it can participate in most reactions.

Q2: How do I handle the hydrochloride salt in my reaction?

A2: The hydrochloride salt must be neutralized to the free amine for it to act as a nucleophile. This is typically achieved by adding a non-nucleophilic organic base to the reaction mixture. Common choices include:

  • Triethylamine (TEA)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

Generally, at least one equivalent of base is required to neutralize the hydrochloride salt. In many protocols, an excess of the base (2-3 equivalents) is used to also scavenge any acid generated during the reaction (e.g., in amide coupling).

Q3: What are the common solvents for reactions with this compound?

A3: The choice of solvent depends on the specific reaction. For amide coupling reactions, polar aprotic solvents are preferred. For reductive aminations, a range of aprotic and protic solvents can be used.

Reaction TypeRecommended Solvents
Amide Coupling N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)
Reductive Amination 1,2-Dichloroethane (DCE), Methanol (MeOH), Dichloromethane (DCM), Tetrahydrofuran (THF)

It is crucial to use anhydrous solvents, especially in amide coupling, to avoid hydrolysis of activated intermediates.

Q4: Are there any known stability issues with the 6-methoxy-pyridine moiety?

A4: The methoxy group on the pyridine ring is generally stable under most amide coupling and reductive amination conditions. However, under strongly acidic or certain reductive conditions (e.g., using powerful reducing agents like L-selectride), demethylation to the corresponding hydroxypyridine can occur. It is important to be aware of this potential side reaction, especially if your reaction conditions are harsh.

Troubleshooting Guide: Amide Bond Formation

Amide coupling is a fundamental transformation for (6-Methoxypyridin-3-yl)methanamine. Below are common issues and their solutions.

Q5: My amide coupling reaction is showing low or no yield. What are the likely causes?

A5: Low yields in amide coupling reactions with this amine can often be traced back to a few key factors. The following troubleshooting workflow can help identify and solve the problem.

Amide_Coupling_Troubleshooting start Low/No Amide Product check_amine Is the amine neutralized? (≥1 eq. of base added) start->check_amine check_reagents Are coupling reagents and solvents fresh and anhydrous? check_amine->check_reagents Yes solution_base Add ≥1 eq. of non-nucleophilic base (e.g., DIPEA, TEA). check_amine->solution_base No check_activation Is the carboxylic acid fully activated? check_reagents->check_activation Yes solution_reagents Use fresh, anhydrous solvents and coupling reagents. check_reagents->solution_reagents No check_sterics Is steric hindrance an issue? check_activation->check_sterics Yes solution_activation Increase pre-activation time or use a more potent coupling reagent (e.g., HATU, COMU). check_activation->solution_activation No solution_sterics Increase reaction temperature, switch to a more potent coupling reagent, or convert the carboxylic acid to an acyl fluoride. check_sterics->solution_sterics Yes

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

  • Incomplete Amine Neutralization: As mentioned in the FAQs, the primary amine must be deprotonated to become nucleophilic. Ensure at least one equivalent of a suitable base is added.

  • Reagent and Solvent Quality: Coupling reagents can be sensitive to moisture. Use fresh, high-quality reagents and anhydrous solvents.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid needs to be activated before the amine is added. This is typically done by pre-incubating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.

  • Steric Hindrance: If either your carboxylic acid or the amine has bulky substituents near the reaction center, the reaction rate can be significantly reduced.

Q6: I'm observing side products in my amide coupling reaction. What are they and how can I minimize them?

A6: Common side products include:

  • N-acylurea: This is a common byproduct when using carbodiimide coupling reagents like EDC or DCC. The activated O-acylisourea intermediate can rearrange to the more stable N-acylurea. To minimize this, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is often used. These additives trap the O-acylisourea to form an active ester, which is less prone to rearrangement.

  • Epimerization: If your carboxylic acid has a chiral center at the alpha-position (e.g., an amino acid), racemization can occur during activation. Using coupling reagents known to suppress racemization, such as HATU or COMU, and running the reaction at lower temperatures can mitigate this. The addition of HOBt or HOAt also helps.

  • Guanidinylation of the Amine: Uronium/aminium-based coupling reagents like HBTU or HATU can sometimes react with the amine to form a guanidinium byproduct, which consumes the amine and terminates the reaction. To avoid this, ensure the carboxylic acid is pre-activated with the coupling reagent before the amine is introduced.

Troubleshooting Guide: Reductive Amination

Reductive amination is an effective method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.

Q7: My reductive amination reaction is not going to completion or is giving me a mixture of products. What should I check?

A7: Incomplete reactions or complex product mixtures in reductive aminations often stem from issues with imine formation or the choice of reducing agent.

Reductive_Amination_Troubleshooting start Poor Reductive Amination Outcome check_imine Is imine formation favorable? start->check_imine check_reducing_agent Is the reducing agent appropriate? check_imine->check_reducing_agent Yes solution_imine Add a dehydrating agent (e.g., molecular sieves), use a protic solvent (e.g., MeOH), or add a catalytic amount of acid (e.g., AcOH). check_imine->solution_imine No check_overalkylation Is over-alkylation occurring? check_reducing_agent->check_overalkylation Yes solution_reducing_agent Use a mild and selective reducing agent like Sodium Triacetoxyborohydride (STAB). Ensure it is added after imine formation has begun. check_reducing_agent->solution_reducing_agent No solution_overalkylation Use a 1:1 stoichiometry of amine to carbonyl. A stepwise procedure (imine formation then reduction) may be necessary. check_overalkylation->solution_overalkylation Yes

Caption: Troubleshooting workflow for reductive amination reactions.

  • Inefficient Imine Formation: The first step of a reductive amination is the formation of an imine or iminium ion.[1] This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water. This can be achieved by using a dehydrating agent like molecular sieves or by performing the reaction in a solvent that allows for azeotropic removal of water. Alternatively, a catalytic amount of acid (e.g., acetic acid) can be used to promote imine formation.

  • Incorrect Reducing Agent: The ideal reducing agent for a one-pot reductive amination should reduce the iminium ion faster than it reduces the starting carbonyl compound.[2] Sodium triacetoxyborohydride (STAB) is an excellent choice for this due to its mildness and selectivity.[3] Harsher reducing agents like sodium borohydride can lead to the formation of alcohol byproducts from the reduction of the starting aldehyde or ketone.

  • Over-alkylation: Since the product of the reaction is a secondary amine, it can react with another molecule of the aldehyde to form a tertiary amine. This is more of a concern with unhindered primary amines and aldehydes. To minimize this, use a stoichiometry of 1:1 or a slight excess of the amine. In difficult cases, a two-step procedure (formation and isolation of the imine, followed by reduction) may be necessary.[4]

Q8: How do I purify my product after a reductive amination?

A8: The work-up and purification strategy will depend on the properties of your product. A common method is an acid-base extraction.[5]

  • Quench the reaction: Carefully add a saturated aqueous solution of sodium bicarbonate to quench any remaining reducing agent.

  • Extract with an organic solvent: Dilute the mixture with a suitable organic solvent like ethyl acetate or DCM and separate the organic layer.

  • Acid wash: Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind.

  • Basify and re-extract: Collect the aqueous layer, cool it in an ice bath, and basify it with a strong base (e.g., 2 M NaOH) to a pH > 10. This will deprotonate your amine.

  • Final extraction and isolation: Extract the free amine back into an organic solvent. The organic layer can then be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the purified product.

Experimental Protocols

The following are general, representative protocols that can be used as a starting point for your experiments. Optimization may be required for your specific substrates.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is suitable for coupling this compound with a variety of carboxylic acids.

  • To a stirred solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) at room temperature.

  • Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot protocol is effective for the reaction of this compound with aldehydes and ketones.[3]

  • To a stirred suspension of this compound (1.0 eq.) in 1,2-dichloroethane (DCE) (0.1-0.5 M), add the aldehyde or ketone (1.0-1.2 eq.) and triethylamine (1.1 eq.) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to the reaction mixture. A mild exotherm may be observed.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCE or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or via an acid-base extraction as described in Q8.

References

  • BenchChem. (2025).
  • Myers, A. G. (n.d.).
  • Wikipedia. (2023).
  • Scribd. (n.d.).
  • BenchChem. (2025). One-Pot Reductive Amination Using Sodium Triacetoxyborohydride.
  • PubChemLite. (n.d.). amine hydrochloride.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • ResearchGate. (2006). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • BenchChem. (2025).
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2017).
  • Sigma-Aldrich. (n.d.).
  • YouTube. (2023).
  • PubChem. (n.d.). (6-Methoxypyridin-3-yl)methanamine.
  • WordPress. (2026).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Growing Science. (2022).
  • ResearchGate. (2020).
  • Huateng Pharma. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Procedure.
  • YouTube. (2022).
  • Sigma-Aldrich. (n.d.). (6-Methoxypyridin-2-yl)methanamine.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (2016).
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • PubChem. (n.d.). amine.

  • Veeprho. (n.d.). N-methyl-N-(pyridin-4-ylmethyl)nitrous amide.
  • Google Patents. (n.d.).
  • IUPAC-NIST Solubility Data Series. (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.
  • Organic Chemistry Portal. (1999). A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • NIH. (n.d.).
  • CLEARSYNTH. (n.d.). (E)-N-methyl-N-(3-oxo-3-(pyridin-3-yl)prop-1-en-1-yl)nitrous amide.
  • BLD Pharm. (n.d.). 262295-96-5|(6-Methoxypyridin-3-yl)methanamine.
  • Sigma-Aldrich. (n.d.). (6-Methoxypyridin-3-yl)methanamine.
  • BenchChem. (2025). A Comparative Guide to Pyridine-2-carboxylic Anhydride and Other Peptide Coupling Reagents.
  • ResearchGate. (n.d.). New Trends in Peptide Coupling Reagents.

Sources

Technical Support Center: Analytical Method Development for (6-Methoxypyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6-Methoxypyridin-3-yl)methanamine hydrochloride is a primary amine and a key building block in the synthesis of various pharmaceutical compounds. The development of robust and reliable analytical methods is critical for ensuring its quality, purity, and stability, both as a raw material and throughout the drug development lifecycle. This guide provides practical, in-depth technical support for researchers, scientists, and drug development professionals engaged in the analytical method development for this compound. It is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding for initiating method development.

Q1: What are the key physicochemical properties of (6-Methoxypyridin-3-yl)methanamine to consider for HPLC method development?

A1: Understanding the compound's properties is the first step. (6-Methoxypyridin-3-yl)methanamine is a basic, hydrophilic compound.[1][2] Key considerations are:

  • pKa: As a primary amine, the molecule is basic and will be protonated (positively charged) at acidic to neutral pH. This is a critical factor for controlling retention and peak shape in reversed-phase HPLC.

  • UV Absorbance: The pyridine ring provides a chromophore, making UV detection a suitable and straightforward choice. A full UV scan of the analyte is recommended to determine the optimal wavelength for detection, typically around 270-280 nm where the pyridine moiety absorbs.

  • Solubility: The hydrochloride salt form ensures good solubility in aqueous mobile phases, which is advantageous for reversed-phase chromatography.

Q2: What is the recommended starting point for developing a reversed-phase HPLC method for this compound?

A2: A gradient reversed-phase HPLC method using a C18 column is the most common and effective starting point. The primary amine functional group can cause poor peak shape (tailing) due to interactions with silica-based column materials.[3][4]

Here is a recommended starting point, summarized in the table below:

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmGeneral-purpose column with good efficiency. A base-deactivated or end-capped column is highly recommended to minimize silanol interactions.[4][5]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterLow pH protonates the amine, improving solubility and minimizing silanol interactions by keeping surface silanols non-ionized.[5]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase HPLC.
Gradient 5% to 95% B over 15-20 minutesA broad gradient helps to elute the main compound and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at ~275 nmBased on the pyridine chromophore.
Injection Vol. 5-10 µLA small volume minimizes potential peak distortion from the sample solvent.

Q3: Is Gas Chromatography (GC) a viable technique for analyzing (6-Methoxypyridin-3-yl)methanamine?

A3: While possible, GC is generally less suitable than HPLC for this compound. Primary amines can be highly polar and may exhibit poor peak shape and thermal instability in the hot GC inlet. Derivatization is often required to increase volatility and reduce polarity, which adds complexity to the sample preparation process. For routine purity and assay testing, HPLC is the more robust and direct method.

Q4: Which international guidelines should be followed for the validation of the developed analytical method?

A4: The validation of the analytical procedure must be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7][8] This guideline details the validation characteristics required for different types of analytical procedures, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[8][9]

Section 2: Troubleshooting Guides for HPLC Method Development

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Workflow for General Method Development

The following diagram outlines a logical workflow for developing a robust analytical method.

MethodDevelopmentWorkflow start Define Analytical Target Profile lit_review Literature & Compound Property Review start->lit_review initial_method Select Initial Method (e.g., RP-HPLC) lit_review->initial_method screening Screen Key Parameters (Column, pH, Organic) initial_method->screening optimization Optimize Method (Gradient, Temp, Flow) screening->optimization Good initial separation? sst Define & Test System Suitability optimization->sst validation Perform Method Validation (ICH Q2(R1)) sst->validation SST criteria met? end_node Final Method & SOP validation->end_node

Caption: A typical workflow for analytical method development from conception to final SOP.

Issue 1: Poor Peak Shape (Tailing)

Q: My peak for (6-Methoxypyridin-3-yl)methanamine is showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like this is a classic problem in reversed-phase HPLC.[4] The primary cause is secondary interactions between the protonated amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based column packing material.[4][5]

Troubleshooting Decision Tree:

PeakTailingTroubleshooting start Problem: Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph lower_ph Action: Lower pH to 2.5-3.0 with 0.1% TFA or HCOOH check_ph->lower_ph No check_column Is column base-deactivated or end-capped? check_ph->check_column Yes lower_ph->check_column change_column Action: Switch to a modern, high-purity, end-capped C18 column. check_column->change_column No add_modifier Is tailing still present? check_column->add_modifier Yes change_column->add_modifier use_amine Action: Add a competing base (e.g., 0.05% Triethylamine) to the mobile phase. add_modifier->use_amine Yes solved Peak Shape Improved add_modifier->solved No use_amine->solved

Caption: A decision tree for troubleshooting peak tailing of basic compounds.

Detailed Solutions:

  • Lower Mobile Phase pH: Reducing the mobile phase pH to between 2.5 and 3.0 using an acid like TFA or formic acid is the first and most effective step.[5] At this low pH, the vast majority of surface silanol groups are not ionized, which significantly reduces the unwanted ionic interactions.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica that has a lower concentration of metal contaminants and are "end-capped" to block most residual silanol groups. If you are using an older column, switching to a modern, base-deactivated equivalent can dramatically improve peak shape.[4]

  • Add a Competing Base: If tailing persists, you can add a small amount of a "sacrificial base," such as triethylamine (TEA), to the mobile phase at a concentration of 0.05-0.1%.[5] The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions. Note that TEA can suppress ionization in MS detection.

  • Increase Buffer Concentration: If using a buffer (e.g., phosphate), increasing its concentration (e.g., to 25-50 mM) can help to mask the silanol interactions and improve peak symmetry.[5]

Issue 2: Poor Resolution Between the Main Peak and Impurities

Q: I am seeing a small impurity peak that is not fully resolved from the main analyte peak. How can I improve the resolution?

A: Achieving adequate resolution is crucial for accurate impurity profiling. Resolution can be improved by manipulating three key chromatographic factors: efficiency, selectivity, and retention.

Solutions to Improve Resolution:

  • Modify Mobile Phase Selectivity:

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution patterns and often improves the separation of closely eluting peaks.

    • Adjust pH: A small change in the mobile phase pH can change the ionization state of impurities, altering their retention time relative to the main peak.

  • Increase Column Efficiency:

    • Use a Longer Column: Moving from a 150 mm column to a 250 mm column will increase the number of theoretical plates and can improve resolution.

    • Use a Column with Smaller Particles: Switching from a 5 µm particle size column to one with 3.5 µm or sub-2 µm particles will significantly increase efficiency. Note that this will also increase backpressure.[10]

  • Optimize the Gradient:

    • Decrease the Gradient Slope: Make the gradient shallower around the elution time of your main peak. For example, if your peak elutes at 40% B, change the gradient from "5-95% B in 20 min" to "30-50% B in 15 min". This gives the peaks more time to separate.

Issue 3: Inconsistent Retention Times

Q: My retention times are shifting between injections or between different days. What could be the cause?

A: Retention time instability is a common issue that points to a lack of system equilibrium or variations in the mobile phase.

Checklist for Stabilizing Retention Times:

  • Ensure Proper System Equilibration: Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. For a 150 x 4.6 mm column at 1 mL/min, this is about 20-30 minutes.

  • Verify Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently every time. Use a calibrated pH meter and ensure components are fully dissolved. Premixing the aqueous and organic components for isocratic methods can improve consistency.

  • Check for Leaks: Inspect all fittings for any signs of leaks, as this can cause pressure fluctuations and affect the flow rate.

  • Control Column Temperature: Use a column thermostat. Fluctuations in ambient laboratory temperature can cause significant shifts in retention, especially for ionizable compounds.

  • Degas the Mobile Phase: Ensure mobile phases are adequately degassed to prevent air bubbles from forming in the pump, which can cause flow rate inconsistencies.

Section 3: Standard Protocol - HPLC-UV Method for Assay and Impurities

This section provides a robust, validated starting protocol that can be adapted for your specific needs. This method is designed to comply with general pharmacopeial standards.[11][12][13]

Method Parameters
ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with UV Detector
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent base-deactivated column
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient Program Time (min)
0.0
20.0
22.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 275 nm
Injection Volume 5 µL
Sample Diluent Mobile Phase A
Sample Concentration ~0.5 mg/mL
System Suitability Test (SST)

Before running any samples, the system's performance must be verified using a System Suitability Test (SST) as mandated by pharmacopeias and guidelines.[11][13]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 1.5 for the main peakEnsures good peak shape for accurate integration.
Theoretical Plates (N) ≥ 5000 for the main peakDemonstrates column efficiency and good packing.
Precision (%RSD) ≤ 1.0% for 5 replicate injections of the standardConfirms the precision of the injector and detector.

Procedure:

  • Prepare a standard solution of this compound at the target concentration (e.g., 0.5 mg/mL).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution five times.

  • Calculate the Tailing Factor, Theoretical Plates, and the Relative Standard Deviation (%RSD) of the peak area.

  • Proceed with sample analysis only if all SST criteria are met.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • European Compliance Academy (ECA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • DSDP Analytics. USP <621> Chromatography. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link]

  • PubChem. (6-Methoxypyridin-3-yl)methanamine. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Available at: [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of (6-Methoxypyridin-3-yl)methanamine Hydrochloride by Titration

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of reproducible science and the ultimate safety and efficacy of therapeutic agents. (6-Methoxypyridin-3-yl)methanamine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity must be rigorously controlled and validated. This guide provides an in-depth comparison of titrimetric methods against modern chromatographic techniques for the purity validation of this critical intermediate, grounded in established analytical principles and field-proven insights.

The Principle of Purity Assay by Titration

This compound possesses two key features relevant to titration: a weakly basic primary amine group and an associated hydrochloride salt. While a simple aqueous acid-base titration might seem feasible, the weakly basic nature of the pyridine nitrogen and the primary amine can result in a poorly defined titration endpoint in water.[1][2]

To overcome this, non-aqueous acid-base titration is the method of choice.[1][3] This technique enhances the basicity of the amine relative to the solvent, providing a sharp and discernible endpoint.

The core reaction involves:

  • Solvent System: The sample is dissolved in a protogenic solvent, typically glacial acetic acid. Acetic acid is sufficiently acidic to protonate the amine, but its own basicity is negligible, preventing it from competing with the analyte for the titrant. This is known as the leveling effect.[2][4]

  • Titrant: A very strong acid, such as perchloric acid (HClO₄) dissolved in glacial acetic acid, is used as the titrant.[1][3] The perchloric acid readily donates a proton to the weakly basic amine, ensuring a complete and stoichiometric reaction.

  • Chloride Interference: The hydrochloride (HCl) portion of the salt is a potential interference, as it can dissociate to liberate chloride ions. To prevent this, mercuric acetate is often added. It sequesters the chloride ions as a poorly dissociated mercuric chloride complex, allowing the amine to be titrated as a free base.[3]

The overall reaction can be summarized as: R-NH₂·HCl + Hg(OAc)₂ → R-NH₂ + HgCl₂ + 2HOAc R-NH₂ + HClO₄ → R-NH₃⁺ + ClO₄⁻

Endpoint detection is typically achieved potentiometrically, using a pH electrode suitable for non-aqueous media, which provides a clear voltage jump at the equivalence point.[1][5]

Experimental Protocol: Non-Aqueous Potentiometric Titration

This protocol is designed as a self-validating system, where the standardization of the titrant is a critical first step to ensure the accuracy of the sample assay.[6][7]

1. Reagent and Equipment Preparation:

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Standard: Potassium hydrogen phthalate (KHP), primary standard grade, dried at 120°C for 2 hours.

  • Solvent: Glacial acetic acid.

  • Additive: 5% w/v Mercuric acetate in glacial acetic acid.

  • Indicator Electrode: Combined pH glass electrode suitable for non-aqueous titrations (e.g., Solvotrode).[1]

  • Apparatus: Automated potentiometric titrator.[8]

2. Standardization of 0.1 M Perchloric Acid:

  • Accurately weigh approximately 350 mg of dried KHP into a titration vessel.

  • Dissolve in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator (optional, for visual confirmation) or rely solely on the potentiometric endpoint.

  • Titrate with the 0.1 M perchloric acid solution to the potentiometric endpoint. The color change for crystal violet is from violet (basic) to blue-green (acidic).[4]

  • Perform the standardization in triplicate and calculate the exact molarity of the titrant. The precision between replicates should be tight, typically with a relative standard deviation (RSD) of ≤ 0.2%.

3. Purity Assay of this compound:

  • Accurately weigh approximately 150 mg of the sample into a titration vessel.

  • Dissolve in 50 mL of glacial acetic acid.

  • Add 10 mL of 5% mercuric acetate solution and stir for 2 minutes.

  • Titrate with the standardized 0.1 M perchloric acid solution to the potentiometric endpoint.

  • Run a blank determination using all reagents except the sample and make any necessary corrections.

  • Calculate the purity based on the volume of titrant consumed, its molarity, and the sample weight.

Calculation: Purity (%) = (V_sample - V_blank) * M_titrant * MW_sample / W_sample * 100 Where:

  • V_sample = Volume of titrant for the sample (mL)

  • V_blank = Volume of titrant for the blank (mL)

  • M_titrant = Molarity of standardized perchloric acid (mol/L)

  • MW_sample = Molecular weight of this compound (174.64 g/mol )

  • W_sample = Weight of the sample (mg)

Argentometric Titration for Chloride Content

As an orthogonal check, the chloride content can be determined separately by argentometric titration. This involves titrating the sample with a standardized silver nitrate (AgNO₃) solution, which precipitates silver chloride (AgCl).[9] The Volhard method, an indirect back-titration, is often preferred for its robustness in acidic conditions.[10] This can confirm that the chloride content is stoichiometric with the amine content.

Method Validation Parameters

A validated titration method ensures reliable and robust results, a necessity for regulatory compliance in drug development.[11][12] Key validation parameters, as outlined by ICH Q2(R1) and USP <1225>, include:

  • Specificity: The ability to assess the analyte without interference. This is demonstrated by spiking the sample with potential impurities and showing that the endpoint is not affected.[6][13]

  • Linearity: Assessed by titrating at least five different sample weights (e.g., 50% to 150% of the target weight) and plotting titrant volume against sample weight. The coefficient of determination (R²) should be ≥ 0.999.[7][13]

  • Accuracy: Determined by the closeness of the result to the true value, often by assaying a certified reference material or by recovery studies on spiked samples.[11]

  • Precision: Evaluated at two levels: repeatability (multiple titrations of the same sample on the same day) and intermediate precision (analysis on different days with different equipment). The RSD should meet predefined acceptance criteria.[6]

Comparative Analysis: Titration vs. Chromatographic Methods

While titration is a powerful absolute method for determining total base content, it is not stability-indicating and may not distinguish the active pharmaceutical ingredient (API) from basic impurities.[14] High-Performance Liquid Chromatography (HPLC) is a highly specific alternative that separates and quantifies the main component from its impurities.[15]

FeatureNon-Aqueous TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Neutralization of total basicity. An absolute quantification method.[14]Separation based on differential partitioning between mobile and stationary phases. A relative quantification method requiring a reference standard.
Specificity Less specific. Measures total basicity, which may include basic impurities or degradation products.[15]Highly specific. Separates the main compound from impurities, providing a detailed purity profile and is stability-indicating.[14][15]
Precision Very high. Can achieve RSD < 0.1% with modern autotitrators.[16]High. Typically achieves RSD < 1.0%, though < 0.5% can be challenging.[16]
Sensitivity Lower sensitivity. Not suitable for trace impurity detection.[15]High sensitivity. Excellent for detecting and quantifying trace-level impurities.[17]
Throughput Lower throughput for manual methods, but can be automated.[15]Higher throughput, especially with an autosampler.
Cost & Complexity Lower initial instrument cost, simpler method development, less expensive reagents.[15]Higher instrument cost, more complex method development, uses more expensive solvents and columns.[15]
Best Use Case Rapid and cost-effective assay of bulk material, raw material testing, and determination of total basic content where impurity profile is known or controlled by other methods.In-depth purity analysis, stability studies, impurity profiling, and quality control requiring high specificity for regulatory submissions.[15]

Visualizing the Workflow

The following diagram illustrates the logical flow of the non-aqueous titration procedure, from preparation to final result.

Titration_Workflow cluster_prep 1. Preparation cluster_std 2. Standardization cluster_assay 3. Sample Assay cluster_analysis 4. Data Analysis prep_titrant Prepare 0.1M HClO₄ in Acetic Acid std_titration Titrate KHP with HClO₄ (n=3) prep_titrant->std_titration prep_std Dry KHP (Primary Standard) prep_std->std_titration prep_sample Weigh Sample & Dissolve in Acetic Acid add_hg Add Mercuric Acetate to Sample Solution prep_sample->add_hg calc_molarity Calculate Exact Molarity of Titrant std_titration->calc_molarity sample_titration Titrate Sample with Standardized HClO₄ calc_molarity->sample_titration Standardized Molarity add_hg->sample_titration calc_purity Calculate % Purity (Corrected for Blank) sample_titration->calc_purity run_blank Run Blank Titration run_blank->calc_purity report Report Final Result calc_purity->report

Sources

A Researcher's Guide to the Comparative Analysis of (6-Methoxypyridin-3-yl)methanamine Analogs for Neuromodulatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, serving as a critical scaffold in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for designing biologically active molecules. The specific scaffold, (6-Methoxypyridin-3-yl)methanamine, combines this heterocyclic core with a methoxy group and a primary aminomethyl substituent. This arrangement presents a compelling starting point for drug discovery, particularly in neuroscience. The methoxy group can influence the molecule's metabolic stability and electronic character, while the basic aminomethyl side chain bears a structural resemblance to endogenous monoamine neurotransmitters like dopamine and serotonin.[3]

This guide provides a comprehensive framework for the design, synthesis, and comparative evaluation of novel analogs of (6-Methoxypyridin-3-yl)methanamine hydrochloride. We will explore a rational design strategy for a focused library of analogs, present hypothetical but plausible comparative data, and provide detailed, field-tested protocols for key biological assays. Our objective is to equip researchers with the strategic and technical insights needed to investigate this promising chemical space for next-generation neuromodulatory agents.

Rational Design of a Focused Analog Library

To effectively probe the structure-activity relationship (SAR) of the (6-Methoxypyridin-3-yl)methanamine core, a small, diverse set of analogs is proposed. Each modification is designed to test a specific hypothesis regarding molecular interactions and physicochemical properties.

  • Parent Compound (A1): (6-Methoxypyridin-3-yl)methanamine serves as our baseline for activity and selectivity.

  • Analog 2 (A2): Halogenation. The introduction of a bromine atom at the 5-position—(5-Bromo-6-methoxypyridin-3-yl)methanamine—explores the impact of sterics and electronics. Halogens can alter binding affinity through halogen bonding and modify the pKa of the pyridine ring.

  • Analog 3 (A3): Isomeric Shift. Moving the methoxy group to the 4-position—(4-Methoxypyridin-3-yl)methanamine—probes the geometric requirements of the target's binding pocket and the influence of the methoxy group's position on the amine's basicity.

  • Analog 4 (A4): N-Alkylation. The addition of a methyl group to the primary amine—N-Methyl-(6-methoxypyridin-3-yl)methanamine—assesses how steric bulk and the change from a primary to a secondary amine affect target engagement and selectivity.

Below is a generalized synthetic scheme illustrating the potential pathways to these analogs.

G cluster_start Starting Material cluster_path1 Synthesis of Parent (A1) cluster_path2 Synthesis of N-Alkylated (A4) start 6-Methoxynicotinaldehyde reductive_amination Reductive Amination (e.g., NH4OAc, NaBH3CN) start->reductive_amination Step 1 A1 Analog A1 (Parent Compound) reductive_amination->A1 Step 2 n_methylation N-Methylation (e.g., HCHO, NaBH3CN) A1->n_methylation Step 3 A4 Analog A4 (N-Methyl) n_methylation->A4 Step 4

Caption: General synthetic pathway for analogs A1 and A4.

Comparative Physicochemical Properties

Before biological evaluation, an in-silico assessment of physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. Properties like molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors/acceptors are critical for predicting oral bioavailability and blood-brain barrier (BBB) penetration.

CompoundStructureMW ( g/mol )cLogPpKa (Predicted)
A1 (Parent) (6-Methoxypyridin-3-yl)methanamine138.17[4]0.458.9
A2 (Bromo) (5-Bromo-6-methoxypyridin-3-yl)methanamine217.071.158.5
A3 (Isomer) (4-Methoxypyridin-3-yl)methanamine138.170.309.2
A4 (N-Methyl) N-Methyl-(6-methoxypyridin-3-yl)methanamine152.200.809.3
Note: cLogP and pKa values are estimated for illustrative purposes.

Expert Insights: The addition of bromine in A2 significantly increases both MW and logP, which could enhance membrane permeability but may also increase non-specific binding. The N-methylation in A4 slightly increases logP while maintaining a similar pKa, potentially improving BBB penetration without drastically altering the compound's ionization state at physiological pH.

Biological Target Rationale & Screening Cascade

The structural similarity of the core scaffold to monoamines suggests that primary targets should include key proteins in neurotransmitter regulation. Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters, and their inhibition is a validated strategy for treating depression and Parkinson's disease.[5] Monoamine transporters, such as the dopamine transporter (DAT), are responsible for neurotransmitter reuptake and are targets for stimulants and other psychoactive drugs.[6]

Our proposed screening cascade prioritizes these targets to build a comprehensive pharmacological profile.

Caption: Proposed screening cascade for analog evaluation.

Comparative Biological Activity (Illustrative Data)

To demonstrate how SAR data would be analyzed, the following table presents hypothetical results from primary screening. The data is designed to be plausible and to highlight potential SAR trends.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)DAT Ki (µM)MAO-B/A Selectivity
A1 (Parent) 1.28.5> 107.1
A2 (Bromo) 0.80.5> 100.6
A3 (Isomer) 5.612.1> 102.2
A4 (N-Methyl) 2.51.14.80.4
Disclaimer: This data is hypothetical and for illustrative purposes only.

SAR Interpretation:

  • A1 (Parent): Shows modest, non-selective activity against MAO-A and MAO-B.

  • A2 (Bromo): The addition of bromine enhances potency against both MAO isoforms and, critically, shifts the selectivity profile towards MAO-B. This suggests the 5-position is a key area for modification to improve potency and tune selectivity.

  • A3 (Isomer): Moving the methoxy group is detrimental to activity, indicating that the 6-methoxy position is optimal for target engagement, likely involving a specific hydrogen bond or hydrophobic interaction.

  • A4 (N-Methyl): N-methylation reduces MAO-A activity but improves MAO-B activity, further enhancing selectivity for MAO-B. Interestingly, it also introduces moderate affinity for the dopamine transporter (DAT), making it a potential dual-acting ligand.[7]

Based on this illustrative data, analogs A2 and A4 would be prioritized for secondary screening due to their superior potency and selectivity for MAO-B.

Experimental Protocols

Reproducibility is paramount in drug discovery. The following protocols are detailed to ensure self-validation and consistency.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from established chemiluminescent and fluorometric methods.[5][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., Kynuramine or a luciferin-based probe).

  • Test compounds and reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • 96-well microplates (opaque for luminescence).

  • Plate reader with luminescence/fluorescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of test compounds in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final assay concentration range from 100 µM to 1 nM.

  • Enzyme Incubation: In a 96-well plate, add 50 µL of MAO-A or MAO-B enzyme solution (at a pre-determined optimal concentration) to each well.

  • Inhibitor Addition: Add 1 µL of the serially diluted test compound or reference inhibitor to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. Causality: This step is crucial for identifying time-dependent or irreversible inhibitors.

  • Reaction Initiation: Add 50 µL of the MAO substrate to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The exact time should be within the determined linear range of the reaction.

  • Signal Detection: Stop the reaction (if necessary, depending on the kit) and measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Convert raw signal data to percent inhibition relative to the "no inhibitor" control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

This protocol measures the ability of a test compound to displace a known radiolabeled ligand from the dopamine transporter, providing its binding affinity (Ki).[6]

Objective: To determine the inhibition constant (Ki) of test compounds for the human dopamine transporter (DAT).

Materials:

  • HEK293 cells stably expressing human DAT.

  • Radioligand: [³H]-WIN 35,428 (a potent DAT inhibitor).

  • Non-specific binding control: GBR 12909 or cocaine.

  • Assay Buffer (e.g., Krebs-Henseleit buffer, KHB).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters and a cell harvester.

Procedure:

  • Cell Preparation: Culture and harvest HEK-DAT cells. Prepare a cell membrane homogenate via centrifugation and resuspend in assay buffer.

  • Assay Setup: In test tubes, combine:

    • 100 µL of cell membrane preparation.

    • 50 µL of [³H]-WIN 35,428 at a final concentration near its Kd (e.g., 2-5 nM).

    • 50 µL of test compound across a range of concentrations (e.g., 1 nM to 100 µM).

  • Controls: Prepare tubes for:

    • Total Binding: Contains only membranes and radioligand.

    • Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a non-labeled DAT inhibitor (e.g., 10 µM GBR 12909).

  • Incubation: Incubate all tubes for 60-90 minutes at room temperature or 4°C to reach equilibrium. Causality: Incubation on ice can reduce ligand degradation and non-specific binding but may require longer to reach equilibrium.

  • Termination and Harvesting: Rapidly terminate the binding reaction by adding ice-cold assay buffer followed by vacuum filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ of the test compound by plotting the percentage of specific binding against the log concentration of the compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This guide outlines a systematic approach to the comparative analysis of (6-Methoxypyridin-3-yl)methanamine analogs. Through rational design, targeted biological screening, and rigorous data analysis, researchers can effectively navigate this chemical space. The illustrative SAR suggests that targeted modifications at the 5-position and on the primary amine can significantly enhance potency and modulate selectivity between key neurological targets like MAO-B and DAT.

Successful compounds identified through this cascade, such as the hypothetical analogs A2 and A4 , should be advanced to secondary screening, including selectivity panels against other monoamine transporters (SERT, NET), in vitro cytotoxicity assays, and ADME profiling (e.g., plasma stability, BBB permeability). This structured, data-driven methodology provides a robust pathway from initial scaffold selection to the identification of promising lead candidates for the treatment of complex neurological disorders.

References

  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. [Link]

  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. Retrieved January 19, 2026, from [Link]

  • Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Gautam, R., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. [Link]

  • Hernández-Vázquez, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Chen, Y., et al. (2023). Screening of Monoamine Oxidase Inhibitors from Seeds of Nigella glandulifera Freyn et Sint. by Ligand Fishing and Their Neuroprotective Activity. Molecules. [Link]

  • Wieczorkowska, A., et al. (2022). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules. [Link]

  • Hernández-Vázquez, E., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • Al-Ghorbani, M., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]

  • PubChem. (n.d.). (6-Methoxypyridin-3-yl)methanamine. Retrieved January 19, 2026, from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved January 19, 2026, from [Link]

  • Sarpong, R., et al. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Organic Letters. [Link]

Sources

(6-Methoxypyridin-3-yl)methanamine hydrochloride vs other methoxypyridine building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (6-Methoxypyridin-3-yl)methanamine Hydrochloride: A Comparative Analysis for Synthetic and Medicinal Chemists

Introduction: The Strategic Importance of the Methoxypyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring system stands out as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds.[1][2] Its ability to engage in hydrogen bonding, π-stacking, and dipole-dipole interactions makes it a versatile component for modulating the pharmacological and pharmacokinetic properties of a molecule. The introduction of a methoxy group to this scaffold further refines these properties, influencing the electronic nature of the ring and providing a handle for metabolic pathways.

This guide provides a detailed comparative analysis of this compound, a key building block for introducing this valuable scaffold. We will explore its reactivity, physicochemical properties, and synthetic utility in contrast to other methoxypyridine isomers and derivatives. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights to inform the strategic selection of building blocks in the synthesis of novel chemical entities.

Profile of the Core Building Block: this compound

(6-Methoxypyridin-3-yl)methanamine is a primary amine derivative of 2-methoxypyridine. The hydrochloride salt form enhances its stability and handling properties, making it a convenient starting material for a variety of synthetic transformations. Its structure features a primary aminomethyl group at the 3-position, which is meta to the ring nitrogen and para to the methoxy group. This specific arrangement dictates its reactivity and steric profile.

Physicochemical Properties

A fundamental understanding of a building block's physicochemical properties is crucial for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O (base)[3][4]
Molecular Weight 138.17 g/mol (base)[3][4]
CAS Number 262295-96-5 (base)[3][4]
Boiling Point 239.3 °C (Predicted)[3]
Density 1.091 g/cm³ (Predicted)[3]
Flash Point 98.6 °C (Predicted)[3]

Comparative Analysis: Strategic Selection of Methoxypyridine Building Blocks

The choice of a building block extends beyond simple availability; it is a critical decision that impacts reaction outcomes, purification strategies, and the properties of the final compound. Here, we compare (6-Methoxypyridin-3-yl)methanamine with key alternatives.

Positional Isomers: The Impact of Substitution Pattern

The placement of the aminomethyl group relative to the methoxy substituent significantly alters the electronic and steric properties of the molecule.

Building BlockStructureKey Distinctions
(6-Methoxypyridin-3-yl)methanamine (meta-isomer)Balanced Reactivity: The aminomethyl group is sterically accessible. Electronically, the methoxy group's influence is moderated by its position, resulting in predictable nucleophilicity.
(6-Methoxypyridin-2-yl)methanamine (ortho-isomer)Increased Steric Hindrance: The proximity of the aminomethyl group to both the ring nitrogen and the methoxy group can impede its reaction with bulky electrophiles. Altered Basicity: The inductive electron-withdrawing effect of the methoxy group can reduce the basicity of the nearby ring nitrogen.[5]

The meta-isomer, (6-methoxypyridin-3-yl)methanamine, often represents a synthetic "sweet spot," offering good reactivity with minimal steric hindrance. This makes it a robust choice for library synthesis where consistent performance across diverse substrates is required. The ortho-isomer may be selected when specific intramolecular interactions or a particular conformational constraint in the target molecule is desired.

Functional Group Alternatives: Expanding Synthetic Possibilities

The aminomethyl group is ideal for nucleophilic additions and substitutions. However, other functionalized methoxypyridines open doors to different classes of reactions.

Building BlockTypical ReactionResulting LinkageUtility
(6-Methoxypyridin-3-yl)methanamine Amide Coupling, Reductive AminationAmide, Secondary/Tertiary AmineIntroduces a basic nitrogen center, common in many pharmacophores.[6][7]
Bromo-methoxypyridines (e.g., 2-Bromo-5-methoxypyridine) Suzuki, Stille, Buchwald-Hartwig CouplingBi-aryl, Aryl-amineEssential for constructing complex scaffolds by forming C-C or C-N bonds with aryl partners.[8]
Methoxypyridine Carboxylic Acids (e.g., 3-Methoxypyridine-2-carboxylic acid) Amide Coupling (as electrophile)AmideActs as the acidic partner in amide bond formation, complementing amine building blocks.[9]

This comparison highlights the orthogonal utility of different building blocks. While the title compound serves as a nucleophile, its bromo- and carboxylic acid-functionalized cousins act as electrophilic partners or coupling substrates, enabling a wider range of molecular architectures.

G cluster_0 Methoxypyridine Building Blocks cluster_1 Key Synthetic Transformations cluster_2 Resulting Molecular Scaffolds amine (6-Methoxypyridin-3-yl)methanamine (Nucleophile) reductive_amination Reductive Amination amine->reductive_amination amide_coupling Amide Coupling amine->amide_coupling bromo Bromo-methoxypyridine (Coupling Partner) suzuki_coupling Suzuki Coupling bromo->suzuki_coupling acid Methoxypyridine Carboxylic Acid (Electrophile) acid->amide_coupling final_amine Substituted Amines reductive_amination->final_amine final_amide Amides amide_coupling->final_amide final_biaryl Bi-aryl Structures suzuki_coupling->final_biaryl

Caption: Comparative reaction pathways for different methoxypyridine building blocks.

Experimental Protocols: Harnessing the Reactivity of (6-Methoxypyridin-3-yl)methanamine

To ensure trustworthiness and practical utility, we provide detailed protocols for two of the most common and powerful transformations involving primary amines: amide coupling and reductive amination. These protocols are designed as self-validating systems, employing widely accepted and efficient reagents.

Protocol 1: HATU-Mediated Amide Coupling

Amide bond formation is the most frequently used reaction in medicinal chemistry.[6] The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is favored for its high efficiency, rapid reaction times, and ability to suppress side reactions.[10][11]

Objective: To couple this compound with a generic carboxylic acid (R-COOH).

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.05 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amine).

  • Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the mixture.

  • Slowly add DIPEA (3.0 eq) dropwise. The base is crucial for neutralizing the hydrochloride salt and the acidic byproducts of the coupling reaction.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

ReactionCoupling ReagentBaseSolventTypical Yield
Amide CouplingHATUDIPEADMF55-90%[10]
Reductive AminationNaBH(OAc)₃Acetic Acid (cat.)Dichloroethane (DCE)80-96%[12]
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination is a highly versatile method for forming C-N bonds, providing an alternative to direct alkylation which can suffer from over-alkylation.[13] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that can reduce the in-situ formed imine or iminium ion in the presence of the starting carbonyl compound.[12]

Objective: To synthesize a secondary amine from (6-Methoxypyridin-3-yl)methanamine and a generic aldehyde or ketone (R'R''C=O).

Materials:

  • (6-Methoxypyridin-3-yl)methanamine (as free base, 1.0 eq)

  • Aldehyde or Ketone (1.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic amount to facilitate imine formation)

Procedure:

  • To a round-bottom flask, add (6-Methoxypyridin-3-yl)methanamine (1.0 eq) and the aldehyde or ketone (1.0 eq).

  • Dissolve the components in DCE or THF (approx. 0.1-0.2 M).

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • In a single portion, add Sodium Triacetoxyborohydride (1.5 eq). Note: The addition may cause some effervescence.

  • Stir the reaction at room temperature for 3-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with an organic solvent (e.g., DCM, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography or by an acidic workup to isolate the amine salt.

Caption: Step-by-step workflow for a typical HATU-mediated amide coupling reaction.

Conclusion

This compound is a versatile and strategically valuable building block in synthetic and medicinal chemistry. Its balanced profile of steric accessibility and predictable electronic properties makes it a reliable choice for constructing amide and amine linkages, which are fundamental components of countless drug candidates.

While positional isomers like the ortho-substituted (6-methoxypyridin-2-yl)methanamine offer alternative conformational possibilities, they may introduce steric challenges. Furthermore, functional group variants such as bromo-methoxypyridines and methoxypyridine carboxylic acids provide access to different, yet complementary, synthetic pathways like cross-coupling and esterification. The ultimate selection of a building block is therefore a nuanced decision, guided by the specific goals of the synthetic route and the desired physicochemical properties of the final target molecule. By understanding the comparative advantages and applications outlined in this guide, researchers can make more informed and strategic decisions in their pursuit of novel chemical entities.

References

  • An In-depth Technical Guide to the Isomers of Methoxyfuro[2,3-c]pyridine and Their Properties. Benchchem.
  • A Comparative Analysis for Researchers: 3- Methoxypyridine-2-carboxylic Acid vs. 3 - Benchchem. Benchchem.
  • Comparative Guide to Novel Compounds Synthesized from 2-Bromo-5-methoxypyridine. Benchchem.
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ScienceDirect.
  • This compound | CAS:262295-96-5. Huateng Pharma.
  • Advancing Organic Synthesis with 2-Methoxypyridine N-Oxide: A Key Building Block. NINGBO INNO PHARMCHEM CO.,LTD.
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH.
  • Design and synthesis of fused pyridine building blocks for automated library generation. Wiley Online Library.
  • Amide coupling reaction in medicinal chemistry. HepatoChem.
  • (6-Methoxypyridin-3-yl)methanamine | C7H10N2O. PubChem.
  • (6-Methoxypyridin-2-yl)methanamine. Sigma-Aldrich.
  • Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Benchchem.
  • Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. ResearchGate.
  • Reductive Amination. Myers Group, Harvard University.
  • Amide Synthesis. Fisher Scientific.
  • Application Note – Reductive Amination. Sigma-Aldrich.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • (6-Methoxypyridin-3-yl)methanamine | 262295-96-5. Sigma-Aldrich.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of (6-Methoxypyridin-3-yl)methanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising lead compound to a clinically successful therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A molecule that potently engages its intended biological target is a triumph of design, but its true value is diminished if it promiscuously interacts with a host of unintended "off-targets," leading to potential toxicity and unforeseen side effects. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of derivatives based on the (6-Methoxypyridin-3-yl)methanamine scaffold, a privileged structure in modern medicinal chemistry.

The pyridine ring is a cornerstone in the design of bioactive molecules, with a significant number of FDA-approved drugs incorporating this versatile heterocycle.[1][2] Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it a frequent choice for targeting a wide range of proteins.[1] However, this same versatility can be a double-edged sword, predisposing pyridine-containing compounds to off-target interactions. Understanding and mitigating this cross-reactivity is paramount for developing safe and effective medicines.

This guide will delve into the cross-reactivity profiles of two distinct classes of (6-Methoxypyridin-3-yl)methanamine derivatives, focusing on their interactions with protein kinases and G-protein coupled receptors (GPCRs). We will explore the subtle structural modifications that dictate their selectivity and provide detailed experimental protocols for assessing these crucial parameters. Through a comparative analysis of experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complex landscape of compound selectivity.

The Critical Role of Cross-Reactivity Studies

Cross-reactivity, in the context of drug development, refers to the ability of a compound to bind to and modulate the activity of proteins other than its intended therapeutic target.[3] These off-target interactions can lead to a range of adverse drug reactions (ADRs).[4] Therefore, comprehensive cross-reactivity profiling early in the drug discovery process is not just a regulatory requirement but a fundamental aspect of risk mitigation.[5][6][7] By identifying potential liabilities early, researchers can make more informed decisions about which lead candidates to advance, ultimately saving time and resources.[8]

Tissue cross-reactivity studies, often conducted using immunohistochemistry (IHC) on a panel of human and animal tissues, are a crucial component of the preclinical safety assessment for biologics.[5][6] For small molecules, in vitro screening against large panels of recombinant proteins, such as kinases, GPCRs, ion channels, and enzymes, provides a detailed picture of their selectivity profile.[8]

Comparative Analysis of Derivative Selectivity

To illustrate the impact of structural modifications on selectivity, we will compare two hypothetical derivatives of (6-Methoxypyridin-3-yl)methanamine: Derivative A , a substituted aminopyridine designed as a kinase inhibitor, and Derivative B , a cyclized analog with a distinct three-dimensional shape, leading to activity at a G-protein coupled receptor.

Derivative A: A Case Study in Kinase Inhibitor Selectivity

The aminopyridine scaffold is a well-established pharmacophore for protein kinase inhibitors.[5] Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[7] Achieving selectivity among the more than 500 kinases in the human kinome is a significant challenge due to the high degree of conservation in the ATP-binding site.[7]

Table 1: Kinase Selectivity Profile of Derivative A

Kinase TargetIC50 (nM)% Inhibition at 1 µMSelectivity Score (S10)
VRK1 (Primary Target) 150 95% \multirow{2}{*}{0.04}
VRK2 (Primary Target) 400 85%
CDK2>10,000<10%
p38α>10,000<15%
SRC>10,000<5%
VEGFR2>10,000<10%
...and 42 other kinases>10,000<20%

Data is hypothetical and based on findings for similar aminopyridine kinase inhibitors.[5] Selectivity Score (S10) is the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested.

The data in Table 1 demonstrates that Derivative A is a potent inhibitor of its primary targets, VRK1 and VRK2, with a favorable selectivity profile against a broad panel of other kinases.[5] This level of selectivity is often achieved by designing compounds that exploit subtle differences in the amino acid residues surrounding the ATP-binding pocket or by targeting less conserved allosteric sites.[7]

Derivative B: Targeting a G-Protein Coupled Receptor

In contrast to the relatively planar structure of many kinase inhibitors, compounds targeting GPCRs often possess more complex three-dimensional shapes to fit into the transmembrane-spanning binding pockets. Derivative B, a hypothetical cyclized analog of (6-Methoxypyridin-3-yl)methanamine, exhibits such characteristics.

Table 2: GPCR and Off-Target Profile of Derivative B

TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)
Dopamine D2 Receptor (Primary Target) 25 50 (Antagonist)
Serotonin 5-HT2A Receptor500>1000
Adrenergic α2A Receptor1200>1000
hERG Ion Channel>10,000>10,000
...and a panel of other GPCRs and ion channels>1000>1000

Data is hypothetical and for illustrative purposes.

Derivative B demonstrates high affinity and functional antagonism for the Dopamine D2 receptor, with significantly weaker interactions at other tested GPCRs and no activity at the hERG ion channel, a critical anti-target due to its association with cardiac arrhythmias. This selectivity is likely driven by the specific stereochemistry and conformational rigidity imposed by the cyclization, allowing for optimal interactions within the D2 receptor binding pocket.

Experimental Protocols for Assessing Cross-Reactivity

The generation of reliable and reproducible cross-reactivity data is underpinned by robust experimental design. Below are detailed, step-by-step methodologies for the key assays used to characterize the selectivity of compounds like Derivatives A and B.

In Vitro Kinase Inhibition and Selectivity Profiling

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of protein kinases to assess its potency and selectivity.

Methodology: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a series of dilutions in a suitable buffer (e.g., 1% DMSO final concentration) to generate a 10-point dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP (the concentration is typically at or near the Km for each specific kinase to provide a more accurate measure of intrinsic affinity).[5]

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and therefore, the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a no-compound control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: Kinase Selectivity Profiling Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Dilution Series reaction_setup Combine in 384-well Plate compound_prep->reaction_setup kinase_prep Kinase & Substrate Mix kinase_prep->reaction_setup atp_prep ATP Solution atp_prep->reaction_setup incubation Incubate @ RT for 60 min reaction_setup->incubation adp_glo Add ADP-Glo™ Reagent (Deplete ATP) incubation->adp_glo kinase_detection Add Kinase Detection Reagent (Generate Luminescence) adp_glo->kinase_detection read_plate Measure Luminescence kinase_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates Derivative_B Derivative B (Antagonist) Derivative_B->D2R Binds & Blocks

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Conclusion and Future Directions

The comparative analysis of Derivatives A and B underscores a fundamental principle in medicinal chemistry: subtle changes in molecular architecture can dramatically alter a compound's biological activity and selectivity profile. The aminopyridine scaffold of Derivative A is well-suited for the relatively flat ATP-binding pocket of kinases, while the rigid, three-dimensional structure of Derivative B is tailored for the more intricate binding site of a GPCR.

This guide highlights the indispensable role of comprehensive cross-reactivity profiling in modern drug discovery. The detailed experimental protocols provided herein serve as a foundation for researchers to design and execute robust studies to characterize the selectivity of their own compounds. By integrating these practices early in the discovery pipeline, the scientific community can more effectively identify and advance drug candidates with the highest potential for safety and efficacy.

Future efforts in this field will likely focus on the development of more predictive in silico models for off-target profiling and the use of high-throughput cellular assays that can provide a more physiologically relevant assessment of compound selectivity. As our understanding of the complex interplay between drugs and the proteome deepens, so too will our ability to design the next generation of highly selective and safe therapeutics.

References

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. [Link]

  • Tissue Cross-Reactivity Study and its Applications. AnaPath Services. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. [Link]

  • Cross-reactivity. Wikipedia. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. International Journal of Molecular Sciences. [Link]

  • Molecular basis for high affinity agonist binding in GPCRs. Proceedings of the National Academy of Sciences. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. Briefings in Bioinformatics. [Link]

Sources

From Hypothesis to Validation: A Benchmarking Guide for (6-Methoxypyridin-3-yl)methanamine hydrochloride, a Novel DPP-4 Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of therapeutic development for type 2 diabetes, the enzyme Dipeptidyl Peptidase-4 (DPP-4) remains a target of high interest. DPP-4 is a serine exopeptidase responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, the bioavailability of these incretins is extended, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, which collectively helps to maintain glucose homeostasis.[4][5]

This guide introduces a novel small molecule, (6-Methoxypyridin-3-yl)methanamine hydrochloride (hereafter designated as "Compound X"), a compound whose structural motifs suggest a potential interaction with the catalytic site of DPP-4. To validate this hypothesis and characterize its inhibitory potential, a rigorous benchmarking study is essential. Here, we present a comprehensive framework for comparing Compound X against a panel of well-established, clinically approved DPP-4 inhibitors: Sitagliptin, Saxagliptin, and Linagliptin.

Our approach is grounded in field-proven methodologies, explaining not just the "how" but the "why" behind each experimental choice. We will detail the protocols for determining inhibitor potency (IC₅₀), characterizing the mechanism of inhibition through enzyme kinetics, and validating target engagement in a cellular context.

Part 1: Foundational In Vitro Potency Assessment

The initial and most critical step in characterizing a novel inhibitor is to determine its potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Causality Behind Experimental Design

To ensure data robustness, we employ a fluorescence-based in vitro enzymatic assay. This method is highly sensitive, reproducible, and suitable for high-throughput screening.[6] The assay relies on a synthetic substrate, Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the fluorescent AMC molecule.[1][2] The rate of fluorescence increase is directly proportional to enzyme activity. By measuring this rate in the presence of varying concentrations of our inhibitors, we can generate dose-response curves and calculate precise IC₅₀ values. Sitagliptin is included not only as a benchmark but also as a positive control, as it is a well-characterized, potent DPP-4 inhibitor.[7][8]

Experimental Workflow: IC₅₀ Determination

The workflow for determining the IC₅₀ values of Compound X and the benchmark inhibitors is systematic and designed to minimize variability.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition & Analysis p1 Prepare serial dilutions of Compound X, Sitagliptin, Saxagliptin, Linagliptin a1 Add inhibitors and enzyme to wells p1->a1 p2 Dilute recombinant human DPP-4 enzyme in assay buffer p2->a1 p3 Prepare Gly-Pro-AMC substrate solution a3 Initiate reaction by adding substrate solution p3->a3 a2 Incubate for 10 min at 37°C (Pre-incubation) a1->a2 a2->a3 a4 Incubate for 30 min at 37°C a3->a4 d1 Read fluorescence (Ex: 360nm, Em: 460nm) in kinetic mode a4->d1 d2 Calculate rate of reaction (ΔFLU/min) d1->d2 d3 Plot % Inhibition vs. [Inhibitor] d2->d3 d4 Calculate IC₅₀ using non-linear regression d3->d4

Caption: Workflow for DPP-4 IC₅₀ determination.

Detailed Protocol: IC₅₀ Determination Assay

Reference Protocol adapted from commercial kits and literature.[1][9]

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[1]

    • Inhibitors: Prepare 10 mM stock solutions of Compound X, Sitagliptin, Saxagliptin, and Linagliptin in DMSO. Perform an 11-point serial dilution in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 pM).

    • DPP-4 Enzyme: Dilute recombinant human DPP-4 in cold Assay Buffer to a working concentration of ~1.7 mU/mL.[9]

    • Substrate: Dilute the Gly-Pro-AMC stock to a working concentration of 200 µM in Assay Buffer.[9]

  • Assay Plate Setup (96-well black, clear bottom):

    • Sample Wells: Add 10 µL of each inhibitor dilution.

    • Positive Control: Add 10 µL of a known concentration of Sitagliptin (e.g., 100 µM).[1]

    • 100% Activity Control: Add 10 µL of Assay Buffer (with DMSO at a concentration matching the inhibitor wells).

    • Background Control: Add 20 µL of Assay Buffer (no enzyme).

  • Enzyme Addition & Pre-incubation:

    • Add 10 µL of diluted DPP-4 enzyme to all wells except the Background Control.

    • Mix gently and incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Add 80 µL of the substrate solution to all wells to initiate the reaction (final volume = 100 µL).

    • Immediately place the plate in a fluorescence microplate reader set to 37°C.

    • Measure fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) every minute for 30 minutes.[1][9]

  • Data Analysis:

    • Calculate the reaction rate (V) as the slope of the linear portion of the fluorescence vs. time plot.

    • Subtract the background rate from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_100%_activity)) * 100.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Benchmarking Data

The following table summarizes the expected outcomes of the IC₅₀ determination, positioning Compound X relative to established drugs.

CompoundTargetIC₅₀ (nM)Notes
Compound X DPP-425.3 Hypothetical result for novel compound
Sitagliptin DPP-419[7][10]FDA-approved benchmark. Competitive inhibitor.
Saxagliptin DPP-450[10]FDA-approved benchmark. Forms a covalent adduct.[11]
Linagliptin DPP-41[10][12]FDA-approved benchmark. High potency, non-renal excretion.[4]

Part 2: Elucidating the Mechanism of Inhibition

While the IC₅₀ value defines potency, it does not describe how the inhibitor interacts with the enzyme. Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for drug development as it provides insights into how the inhibitor's efficacy might be affected by substrate concentrations in a physiological setting.

Causality Behind Experimental Design

Enzyme kinetic studies are the gold standard for determining the mechanism of inhibition. By measuring the initial reaction rates at various substrate and inhibitor concentrations, we can analyze the data using double-reciprocal plots (Lineweaver-Burk plots). The pattern of changes in the apparent Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) in the presence of the inhibitor reveals its binding mechanism. For instance, a competitive inhibitor will increase the apparent Kₘ but leave Vₘₐₓ unchanged, as it competes directly with the substrate for the active site.[7]

Mechanism of Action (MOA) Workflow

G k1 Select fixed concentrations of Compound X (e.g., 0, 0.5x, 1x, 2x IC₅₀) k3 Run enzymatic assay for each [I] and [S] combination k1->k3 k2 Prepare serial dilutions of Gly-Pro-AMC substrate (spanning below and above Kₘ) k2->k3 k4 Measure initial reaction velocities (V₀) k3->k4 k5 Generate Michaelis-Menten plots (V₀ vs. [S]) k4->k5 k6 Create Lineweaver-Burk plots (1/V₀ vs. 1/[S]) k5->k6 k7 Analyze plot patterns to determine Kₘ and Vₘₐₓ changes and identify inhibition type k6->k7 G c1 Seed Caco-2 cells in a 96-well plate and grow to confluence c2 Wash cells with PBS c1->c2 c3 Add serial dilutions of Compound X and benchmarks to the cells c2->c3 c4 Incubate for 1 hour at 37°C c3->c4 c5 Add Gly-Pro-AMC substrate to all wells c4->c5 c6 Measure fluorescence over time with a plate reader c5->c6 c7 Calculate cellular IC₅₀ values c6->c7

Caption: Workflow for cell-based DPP-4 inhibition assay.

Detailed Protocol: Caco-2 Cell-Based Assay

Reference Protocol adapted from published literature. [13][14]

  • Cell Culture: Culture Caco-2 cells in appropriate media until they form a confluent monolayer in a 96-well plate.

  • Assay Preparation: Gently wash the cell monolayer twice with phosphate-buffered saline (PBS).

  • Inhibitor Treatment: Add 50 µL of PBS containing serial dilutions of Compound X and benchmark inhibitors to the wells. Incubate at 37°C for 1 hour.

  • Substrate Addition: Add 50 µL of PBS containing 200 µM Gly-Pro-AMC substrate to each well.

  • Measurement: Immediately begin kinetic fluorescence readings as described for the biochemical assay.

  • Analysis: Calculate the rate of fluorescence increase and determine the cellular IC₅₀ values using the same method as the in vitro assay.

Hypothetical Cellular Potency Data

A successful compound will exhibit potent inhibition in the cellular assay, though the IC₅₀ value may be higher than in the biochemical assay due to factors like cell permeability.

CompoundCellular IC₅₀ (nM)Notes
Compound X 89.5 Hypothetical result. Demonstrates cell permeability and target engagement.
Sitagliptin ~75Expected result based on known cell activity.
Linagliptin ~10Expected result reflecting high membrane affinity.

Conclusion and Future Directions

This guide outlines a systematic, three-tiered approach to characterizing a novel DPP-4 inhibitor candidate, this compound (Compound X). The hypothetical data presented demonstrate that Compound X is a potent, competitive inhibitor of DPP-4 with an IC₅₀ of 25.3 nM, comparable to the established drug Sitagliptin. Crucially, its activity was confirmed in a cell-based model, validating its ability to engage the native enzyme in a physiological context.

These findings establish Compound X as a promising lead candidate. The logical next steps in its preclinical evaluation would include:

  • Selectivity Profiling: Assessing the inhibitory activity of Compound X against other related proteases, such as DPP-8 and DPP-9, to ensure a clean safety profile. [10][15]* Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

  • In Vivo Efficacy: Testing the ability of Compound X to improve glucose tolerance in animal models of type 2 diabetes.

By following this structured benchmarking protocol, researchers can efficiently and rigorously evaluate novel inhibitor candidates, generating the robust data package required for progression into further stages of drug development.

References

  • Fisman, E. Z., & Tenenbaum, A. (2015). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. Cardiovascular Diabetology, 14(1), 129. [Link]

  • Li, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9. [Link]

  • de Freitas, R. F., et al. (2022). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. Biochimie, 194, 43-50. [Link]

  • Al-masri, I. M. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Kirby, M., et al. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacology, 12(1), 2. [Link]

  • Potency, selectivity and prolonged binding of saxagliptin to DPP4: Maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Zhang, X., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Journal of Analytical Methods in Chemistry, 2022, 5834812. [Link]

  • Ohnuma, K., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 8(19). [Link]

  • Gallwitz, B. (2011). Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 4, 363–373. [Link]

  • Potency, selectivity and prolonged binding of saxagliptin to DPP4: Maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Nongonierma, A. B., & FitzGerald, R. J. (2021). In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. Nutrients, 13(5), 1699. [Link]

  • Salentin, S., et al. (2015). Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part I): Virtual Screening and Activity Assays. PLOS ONE, 10(9), e0138283. [Link]

  • Salentin, S., et al. (2015). Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part I): Virtual Screening and Activity Assays. PLOS ONE. Retrieved January 19, 2026, from [Link]

  • Zhang, X., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Tassan, M., et al. (2023). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. Frontiers in Nutrition, 10. [Link]

  • Ong, S. E., & He, Y. L. (2010). Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Clinical Drug Investigation, 30(9), 573–586. [Link]

  • Linagliptin: A New DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]

  • What is Linagliptin (DPP-4 inhibitor)? (2024). Dr.Oracle. Retrieved January 19, 2026, from [Link]

  • Patni, H. A. (2014). Linagliptin: dpp-4 inhibition in the treatment of type 2 diabetes mellitus. MedCrave Online Journal of Biology and Medicine, 1(1). [Link]

  • Metzler, W. J., et al. (2008). Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. Protein Science, 17(12), 2140–2149. [Link]

  • (6-Methoxypyridin-3-yl)methanamine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • amine hydrochloride 1g. (n.d.). Dana Bioscience. Retrieved January 19, 2026, from [Link]

  • (6-Methoxy-3-pyridinyl)-pyridin-3-ylmethanamine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to (6-Methoxypyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6-Methoxypyridin-3-yl)methanamine hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active compounds. Its structural motif, a methoxypyridine core linked to an aminomethyl group, is present in numerous drug candidates targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in drug discovery and development.

This guide provides an in-depth, head-to-head comparison of two prevalent synthetic routes to this compound: the reductive amination of 6-methoxy-3-pyridinecarboxaldehyde and the reduction of 6-methoxynicotinonitrile. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and overall efficiency.

Route 1: Reductive Amination of 6-Methoxy-3-pyridinecarboxaldehyde

Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its versatility and operational simplicity.[1] This two-step, one-pot process involves the initial formation of an imine from an aldehyde or ketone and an amine, followed by the in-situ reduction of the imine to the corresponding amine.[1]

Synthetic Workflow

The synthesis of (6-Methoxypyridin-3-yl)methanamine via reductive amination commences with the reaction of 6-methoxy-3-pyridinecarboxaldehyde with an ammonia source, typically ammonium acetate or ammonia in an alcoholic solvent, to form the transient imine intermediate. This intermediate is then reduced without isolation using a suitable reducing agent. Catalytic hydrogenation over Raney® Nickel is a robust and scalable method for this transformation.[1]

G cluster_0 Route 1: Reductive Amination A 6-Methoxy-3-pyridinecarboxaldehyde C Imine Intermediate (in situ) A->C Imine Formation B Ammonia (e.g., NH4OAc or NH3 in MeOH) B->C E (6-Methoxypyridin-3-yl)methanamine C->E Reduction D H2 / Raney® Nickel D->E G (6-Methoxypyridin-3-yl)methanamine Hydrochloride E->G Salt Formation F HCl F->G

Caption: Workflow for the synthesis of this compound via reductive amination.

Experimental Protocol

Materials:

  • 6-Methoxy-3-pyridinecarboxaldehyde[2][3][4][5]

  • Methanol (anhydrous)

  • Ammonia (saturated solution in methanol)

  • Raney® Nickel (50% slurry in water)

  • Hydrogen gas

  • Diatomaceous earth (Celite®)

  • Hydrochloric acid (ethanolic solution)

  • Diethyl ether

Procedure:

  • To a solution of 6-methoxy-3-pyridinecarboxaldehyde (1.0 eq.) in methanol, add a saturated solution of ammonia in methanol (≥ 5.0 eq.).

  • Add Raney® Nickel catalyst (approx. 20% by weight of the aldehyde).

  • The reaction mixture is then subjected to hydrogenation in an autoclave under a hydrogen atmosphere (typically at a pressure of 100 atm) at a temperature of 90°C.[1]

  • Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is cooled, and the catalyst is carefully filtered off through a pad of diatomaceous earth.

  • The filtrate is concentrated under reduced pressure to yield the crude (6-Methoxypyridin-3-yl)methanamine.

  • The crude amine is dissolved in diethyl ether, and a solution of hydrochloric acid in ethanol is added dropwise with stirring to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford this compound.

Discussion

The primary advantage of this route is its directness, converting the aldehyde to the amine in a single operational step. The use of Raney® Nickel as a catalyst is cost-effective and highly efficient for this type of transformation.[1] However, a significant excess of ammonia is required to drive the equilibrium towards imine formation and to minimize the formation of secondary amine byproducts.[1] The handling of high-pressure hydrogenation requires specialized equipment.

Route 2: Reduction of 6-Methoxynicotinonitrile

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This route offers an alternative pathway to (6-Methoxypyridin-3-yl)methanamine, starting from the corresponding nitrile, 6-methoxynicotinonitrile.

Synthetic Workflow

This synthetic approach involves the reduction of the nitrile functionality of 6-methoxynicotinonitrile to the primary amine. A particularly mild and efficient method for this transformation is the use of Raney® Nickel in the presence of a hydride source like potassium borohydride.[6]

G cluster_1 Route 2: Nitrile Reduction H 6-Methoxynicotinonitrile J (6-Methoxypyridin-3-yl)methanamine H->J Reduction I Raney® Nickel / KBH4 I->J L (6-Methoxypyridin-3-yl)methanamine Hydrochloride J->L Salt Formation K HCl K->L

Caption: Workflow for the synthesis of this compound via nitrile reduction.

Experimental Protocol

Materials:

  • 6-Methoxynicotinonitrile

  • Ethanol (anhydrous)

  • Potassium borohydride (KBH₄)

  • Raney® Nickel (50% slurry in water)

  • Diatomaceous earth (Celite®)

  • Hydrochloric acid (ethanolic solution)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, suspend Raney® Nickel (approx. 1.0 eq., moist weight) and potassium borohydride (4.0 eq.) in anhydrous ethanol.[6]

  • To this stirred suspension, add a solution of 6-methoxynicotinonitrile (1.0 eq.) in ethanol.

  • The reaction is typically stirred at room temperature for aliphatic nitriles or gently heated (e.g., 50°C) for aromatic nitriles until completion (monitored by TLC or GC-MS).[6]

  • Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to give the crude (6-Methoxypyridin-3-yl)methanamine.

  • The crude amine is dissolved in diethyl ether, and a solution of hydrochloric acid in ethanol is added dropwise with stirring to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford this compound.

Discussion

This route offers a milder alternative to the high-pressure hydrogenation required in Route 1. The combination of Raney® Nickel and potassium borohydride is a highly effective system for the reduction of nitriles to primary amines, often providing high yields and minimizing the formation of secondary and tertiary amine byproducts.[6] The reaction conditions are generally mild, and the procedure is straightforward to perform in a standard laboratory setting.

Head-to-Head Comparison

FeatureRoute 1: Reductive AminationRoute 2: Nitrile Reduction
Starting Material 6-Methoxy-3-pyridinecarboxaldehyde6-Methoxynicotinonitrile
Key Transformation Imine formation and reductionNitrile reduction
Reducing Agent H₂ / Raney® NickelRaney® Nickel / KBH₄
Reaction Conditions High pressure (100 atm), elevated temperature (90°C)Atmospheric pressure, room temperature to 50°C
Key Advantages Direct one-pot conversionMild reaction conditions, high selectivity for primary amine
Potential Disadvantages Requires specialized high-pressure equipment, large excess of ammonia neededPotential for over-reduction if not controlled
Expected Yield Good to excellentHigh to excellent[6]
Scalability Scalable with appropriate equipmentReadily scalable

Synthesis of Starting Materials

A comprehensive comparison requires consideration of the accessibility of the starting materials.

  • 6-Methoxy-3-pyridinecarboxaldehyde: This aldehyde can be prepared from the readily available 5-bromo-2-methoxypyridine via a lithium-halogen exchange followed by formylation with N,N-dimethylformamide (DMF).[2]

  • 6-Methoxynicotinonitrile: This nitrile can be synthesized from 6-chloronicotinonitrile by nucleophilic aromatic substitution with sodium methoxide.[7] 6-Chloronicotinonitrile itself can be prepared from nicotinamide or nicotinic acid through various multi-step sequences.

Conclusion

Both the reductive amination of 6-methoxy-3-pyridinecarboxaldehyde and the reduction of 6-methoxynicotinonitrile represent viable and effective strategies for the synthesis of this compound.

Route 1 (Reductive Amination) is a direct and efficient one-pot process, particularly well-suited for large-scale production where investment in high-pressure hydrogenation equipment is justified.

Route 2 (Nitrile Reduction) offers a more accessible and milder alternative, ideal for laboratory-scale synthesis and for researchers without access to specialized high-pressure reactors. The high selectivity and yields reported for the Raney® Nickel/KBH₄ system make it a particularly attractive option.

The ultimate choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of synthesis, available equipment, and cost considerations for the starting materials.

References

  • Beilstein Journal of Organic Chemistry. Search Results. [Link]

  • Google Patents. WO2022136206A1 - A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide.
  • Wu, B., et al. (2007). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2007(15), 94-101.
  • Alonso, F., Riente, P., & Yus, M. (2008). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Synlett, 2008(09), 1289-1292.
  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Erowid. Reductive Amination Review. [Link]

  • The Hive. Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link]

  • Google Patents. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
  • National Institutes of Health. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. [Link]

Sources

A Senior Application Scientist's Guide to Comparative In Silico Docking of (6-Methoxypyridin-3-yl)methanamine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics is a meticulous process of design, synthesis, and testing. Within this pipeline, computational methods have emerged as indispensable tools for accelerating discovery and optimizing resources. This guide provides an in-depth, experimentally grounded protocol for conducting comparative in silico molecular docking studies, using (6-Methoxypyridin-3-yl)methanamine hydrochloride analogs as a case study. Our objective is to move beyond a simple list of steps and delve into the causality behind experimental choices, ensuring a robust and self-validating computational workflow.

The (6-methoxypyridin-3-yl)methanamine scaffold is a privileged structure in medicinal chemistry, frequently appearing in antagonists for G protein-coupled receptors (GPCRs). For this guide, we will focus on a therapeutically relevant target for this scaffold: the Human Histamine H3 Receptor (H3R) , a key regulator of neurotransmitter release in the central nervous system. By systematically evaluating structural modifications to the parent compound, we can predict their impact on binding affinity and inform the synthesis of more potent and selective drug candidates.[1]

Section 1: The In Silico Experimental Workflow

Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[2] A successful docking study hinges on a logical and rigorous workflow, from meticulous preparation of both ligand and protein to the critical analysis of the resulting poses. Each step is designed to maximize the accuracy of the simulation and the reliability of its predictions.

Below is a diagrammatic representation of the complete workflow. The causality flows from left to right, beginning with data acquisition and preparation, moving to the core simulation, and ending with analysis and validation.

In_Silico_Docking_Workflow cluster_0 1. Preparation Phase cluster_1 2. Simulation Phase cluster_2 3. Analysis Phase LigandPrep Ligand Preparation (2D Draw -> 3D Convert -> Energy Minimize) GridGen Grid Box Generation (Define Binding Site) LigandPrep->GridGen ProteinPrep Protein Preparation (PDB Download -> Clean -> Add Hydrogens) ProteinPrep->GridGen Docking Molecular Docking (Run AutoDock Vina) GridGen->Docking Analysis Pose & Energy Analysis (Rank by Binding Affinity) Docking->Analysis Validation Protocol Validation (Re-dock Native Ligand) Analysis->Validation

Caption: Overall workflow for a comparative in silico docking study.

Section 2: Detailed Methodologies & Scientific Rationale

Here, we detail the step-by-step protocols for each phase of the workflow. The rationale behind each choice is explained to ensure scientific integrity.

Ligand Preparation: From 2D Structure to 3D Conformity

The goal of ligand preparation is to generate a low-energy, three-dimensional structure with correct atom types and charges, which is essential for an accurate docking simulation.[3]

Protocol:

  • 2D Structure Generation: Draw the parent compound, (6-Methoxypyridin-3-yl)methanamine, and its analogs using chemical drawing software like ChemDraw or the open-source MarvinSketch.

  • Conversion to 3D: Use a program like Open Babel to convert the 2D structures into initial 3D coordinates.[4] Open Babel is a versatile chemical toolbox that can read, write, and convert over 110 chemical file formats.[5]

    • Scientist's Note: This initial 3D structure is often not energetically favorable. It's a crucial starting point, but requires further refinement.

  • Energy Minimization: Subject the 3D structures to energy minimization using a force field (e.g., MMFF94). This step optimizes the geometry to find a stable, low-energy conformation. Tools like Avogadro or the command-line interface of Open Babel can perform this.[6]

  • Final File Preparation: Convert the energy-minimized ligand files into the .pdbqt format required by AutoDock Vina. This format includes atomic coordinates, partial charges (Gasteiger charges are commonly used for ligands), and information on rotatable bonds.[7] This can be accomplished using AutoDock Tools or other specialized software.[8]

Target Protein Preparation: Refining the Crystal Structure

Preparing the receptor is a critical step to ensure the binding site is correctly represented. We will use the crystal structure of the Human Histamine H3 Receptor. A suitable entry from the Protein Data Bank (PDB) is 7F61 .[9]

Protocol:

  • Download PDB Structure: Obtain the 7F61.pdb file from the RCSB PDB database.

  • Clean the Structure: Open the PDB file in a molecular visualization program like PyMOL or UCSF Chimera.[10][11]

    • Remove all water molecules. Rationale: Crystallographic waters in the active site can interfere with docking unless they are known to be critical for ligand binding.[12]

    • Remove any co-crystallized ligands, ions, or cofactors that are not part of the study.

    • If the biological unit is a monomer, delete any additional protein chains.

  • Add Hydrogens and Assign Charges:

    • Add polar hydrogen atoms to the protein. Rationale: PDB files from X-ray crystallography typically do not include hydrogens, which are essential for defining hydrogen bonds and proper electrostatics.[13]

    • Assign partial charges to the protein atoms (e.g., Kollman charges).

  • Generate PDBQT File: Save the prepared protein structure as a .pdbqt file using AutoDock Tools. This finalizes the receptor for docking.

The Docking Simulation: Predicting the Interaction

This phase involves defining the search space and running the docking algorithm using AutoDock Vina , a widely cited and effective open-source docking program.[14]

Protocol:

  • Define the Binding Site (Grid Box):

    • The binding site is defined by a "grid box," a three-dimensional cube that encompasses the active site.

    • Trustworthiness Check: The most reliable way to define this box is to center it on the location of the co-crystallized ligand in the original PDB file. This ensures the search space is biologically relevant.[15]

    • The size of the box should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time. A typical size is 20x20x20 Ångströms.

  • Configure Vina: Create a configuration text file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box center, and its dimensions.[16]

  • Run the Simulation: Execute AutoDock Vina from the command line, referencing your configuration file. Vina will perform the docking, generating several possible binding poses for the ligand, each with a corresponding binding affinity score.

Section 3: Comparative Analysis of Hypothetical Analogs

The output of a docking simulation is a set of binding poses and their predicted binding affinities, typically in kcal/mol.[17] The more negative the value, the stronger the predicted binding.[18][19] This data allows for a quantitative comparison of different analogs, forming a Structure-Activity Relationship (SAR).[20][21] SAR analysis is a cornerstone of medicinal chemistry, enabling the determination of which chemical groups contribute to biological activity.[22][23][24]

Quantitative Data Summary

The table below presents hypothetical docking results for the parent compound and three analogs against the H3 receptor. The modifications in the analogs are designed to probe different types of interactions within the binding pocket.

Compound IDAnalog StructureModification from ParentPredicted Binding Affinity (kcal/mol)Predicted Ki (µM)Key Interacting Residues
Parent (6-Methoxypyridin-3-yl)methanamine--8.20.45Asp114, Tyr115, Glu206
Analog 1 4-Fluoro-(6-Methoxypyridin-3-yl)methanamineAddition of Fluoro group-8.90.18Asp114, Trp118 , Glu206
Analog 2 (6-Ethoxypyridin-3-yl)methanamineMethoxy to Ethoxy-8.50.31Asp114, Tyr115, Phe210
Analog 3 (6-Methoxypyridin-3-yl)ethanamineMethylene to Ethylene linker-7.51.52Asp114, Tyr115
Interpretation and SAR Insights
  • Parent Compound: The parent molecule shows a strong binding affinity of -8.2 kcal/mol. Analysis of its binding pose reveals critical hydrogen bond interactions with Asp114 and Glu206 , and a potential pi-stacking interaction with Tyr115 . This is consistent with pharmacophore models for H3 antagonists.[1]

  • Analog 1: The addition of a fluorine atom at the 4-position of the pyridine ring results in the most significant improvement in binding affinity (-8.9 kcal/mol). This suggests a favorable interaction, possibly a halogen bond or hydrophobic interaction with Trp118 in a lipophilic pocket of the receptor.

  • Analog 2: Replacing the methoxy group with a slightly larger ethoxy group leads to a modest improvement in affinity (-8.5 kcal/mol). This indicates that the pocket accommodating this group can tolerate additional bulk, likely forming enhanced hydrophobic contacts with residues like Phe210 .

  • Analog 3: Increasing the linker length between the pyridine ring and the amine group is detrimental to binding (-7.5 kcal/mol). This suggests that the specific distance and geometry between the amine (interacting with Asp114) and the pyridine ring are optimal in the parent compound for simultaneously engaging key residues. The longer linker may disrupt the crucial interaction with Glu206.

Visualizing Key Interactions

To understand these interactions structurally, we can visualize the binding mode. The diagram below illustrates the key predicted interactions for the parent compound within the H3R active site.

Caption: Predicted binding mode of the parent compound in the H3R active site.

Section 4: Protocol Validation and Trustworthiness

A critical step in any docking study is to validate the protocol. This is achieved by performing a re-docking experiment.

  • Procedure: Take the co-crystallized ligand that was removed during protein preparation, prepare it as described in Section 2.1, and dock it back into its own crystal structure.

  • Success Criterion: A docking protocol is considered reliable if it can reproduce the original binding pose of the co-crystallized ligand with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. Achieving this provides confidence that the chosen parameters and methods are appropriate for the system under study.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative in silico analysis of this compound analogs. By grounding our protocol in established software and explaining the rationale behind each step, we provide a self-validating framework for researchers. The hypothetical SAR analysis demonstrates how docking results can be translated into actionable insights for lead optimization. It is crucial to remember that in silico docking is a predictive tool; its findings provide strong hypotheses that must ultimately be confirmed through experimental synthesis and in vitro biological assays.[23]

References

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. CDD Vault. [Link]

  • Wikipedia. (2023). Structure–activity relationship. [Link]

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. [Link]

  • Zamann Pharma Support GmbH. Structure-Activity Relationship (SAR) Analysis. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Scripps Research. AutoDock. [Link]

  • The Vina Docking Tutorial. AutoDock Vina. [Link]

  • RCSB PDB. 7F61: Crystal structure of human histamine receptor H3R in complex with antagonist PF03654746. [Link]

  • Open Babel Development Team. Open Babel User Guide. [Link]

  • DeLano, W. L. (2002). The PyMOL User's Manual. DeLano Scientific LLC.
  • ResearchGate. Interpretation of Molecular docking results?[Link]

  • Eagon, S. Vina Docking Tutorial. Cal Poly. [Link]

  • Shin, W. H., et al. (2006). Three-dimensional models of histamine H3 receptor antagonist complexes and their pharmacophore. Journal of medicinal chemistry, 49(12), 3545–3555.

Sources

Safety Operating Guide

Navigating the Disposal of (6-Methoxypyridin-3-yl)methanamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of (6-Methoxypyridin-3-yl)methanamine hydrochloride (CAS No. 262295-96-5). In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the known hazards of its structural components—methoxypyridine and aminopyridine derivatives—and established protocols for amine hydrochlorides. This approach ensures a cautious and robust methodology for safe handling and disposal.

Core Safety Directives: Immediate Actions and Hazard Assessment

This compound should be handled as a hazardous substance. Structurally similar compounds, such as aminopyridines and other pyridine derivatives, are known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, all personnel must adhere to stringent safety protocols.

Essential Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a full-face shield are required to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential to prevent skin contact.

  • Body Protection: A laboratory coat must be worn to protect against contamination of personal clothing.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.[4]

Hazard Assessment Summary

The following table summarizes the anticipated hazards based on data from structurally related compounds. These should be treated as conservative estimates.

Hazard ProfileAnticipated Effects & PrecautionsRelevant Regulations & Guidelines
Acute Toxicity (Oral) Harmful if swallowed.[1] Do not eat, drink, or smoke when handling.[5]OSHA Hazard Communication Standard (29 CFR 1910.1200)
Skin Corrosion/Irritation Causes skin irritation.[1] Avoid prolonged or repeated contact.OSHA 29 CFR 1910.132, 1910.138
Eye Damage/Irritation Causes serious eye irritation.[1] Wear appropriate eye protection.OSHA 29 CFR 1910.133
Respiratory Irritation May cause respiratory tract irritation.[1] Handle in a fume hood.NIOSH/OSHA Respirator Selection Logic
Environmental Hazards Pyridine and its derivatives can be toxic to aquatic life.[6] Prevent release to the environment.EPA Resource Conservation and Recovery Act (RCRA)

Disposal Workflow: A Step-by-Step Protocol

The primary recommended disposal method for this compound is to treat it as hazardous chemical waste, to be collected by a licensed environmental management company.

Workflow for Waste Management

DisposalWorkflow cluster_assessment Initial Assessment cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated Materials) B Segregate from Incompatible Wastes A->B Categorize C Collect in a Designated, Compatible, and Labeled Hazardous Waste Container B->C Package D Store in a Secure, Ventilated, Secondary Containment Area C->D Store E Arrange for Pickup by a Licensed Hazardous Waste Contractor D->E Dispose

Caption: Decision workflow for the disposal of this compound.

Experimental Protocol: Waste Collection and Storage

Objective: To safely collect and store waste containing this compound for professional disposal.

Materials:

  • Waste this compound (solid or in solution)

  • Designated hazardous waste container (High-Density Polyethylene - HDPE is recommended)

  • Hazardous waste labels

  • Personal Protective Equipment (as specified above)

  • Spill kit with inert absorbent material (e.g., vermiculite, sand)

Procedure:

  • Waste Segregation: Keep waste containing this compound separate from other chemical waste streams to prevent unintended reactions.

  • Solid Waste Collection: Carefully transfer any solid waste, including contaminated weigh paper or spatulas, into the designated hazardous waste container. Avoid generating dust.

  • Liquid Waste Collection: For solutions containing the compound, pour the waste into a designated liquid hazardous waste container.

  • Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent pads used for cleanup, must also be placed in the solid hazardous waste container.

  • Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name, "this compound," and an estimate of the quantity. Include the date of accumulation.

  • Storage: Securely close the container and store it in a designated satellite accumulation area that is well-ventilated and has secondary containment.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is critical.

Spill Cleanup Protocol

For Small Spills (manageable by trained personnel):

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated. If possible, perform the cleanup within a chemical fume hood.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[7]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate Immediately: Evacuate the laboratory and alert your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.

  • Isolate the Area: Close the doors to the affected area to contain any vapors.

  • Do Not Attempt to Clean: Await the arrival of trained emergency responders.

Decontamination and Neutralization

For decontaminating surfaces and equipment, a thorough wash with soap and water is generally effective after the bulk of the material has been removed.

In some instances, neutralization of the amine hydrochloride waste may be considered to render it less hazardous. This should only be performed by trained personnel.

Neutralization Protocol (for dilute aqueous solutions):

  • Work in a Fume Hood: Perform the neutralization in a chemical fume hood with appropriate PPE.

  • Dilution: If the solution is concentrated, slowly add it to a larger volume of cold water to dilute it.

  • Slow Addition of Base: While stirring, slowly add a weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in small portions.[8] Be aware that this may generate gas (CO₂).

  • Monitor pH: Use pH paper to monitor the neutralization process. The target pH should be between 6 and 8.

  • Disposal of Neutralized Solution: Even after neutralization, the resulting solution may still contain the organic pyridine derivative and should be collected as hazardous aqueous waste. Do not pour down the drain unless permitted by your local regulations and EHS office.

Regulatory Framework and Compliance

The disposal of this compound is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) lists pyridine and its derivatives as hazardous wastes under the Resource Conservation and Recovery Act (RCRA). Specifically, pyridine-containing waste may fall under the F005 hazardous waste code for spent non-halogenated solvents.[9][10] Always consult with your institution's EHS department to ensure full compliance with all applicable regulations.

References

  • Public Health England. (2019). Pyridine: incident management. GOV.UK. Retrieved from [Link]

  • Jubilant Ingrevia. (2024, February 22).
  • University of Georgia Office of Research. (n.d.).
  • PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde. Retrieved from [Link]

  • Sigma-Aldrich. (2025, August 5).
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Cornell University. (n.d.). 40 CFR § 721.8675 - Halogenated pyridines.
  • U.S. Environmental Protection Agency. (n.d.). Pyridine - Substance Details. System of Registries.
  • Sigma-Aldrich. (2025, November 6).
  • Occupational Safety and Health Administr
  • BLD Pharm. (n.d.). (6-Methoxypyridin-3-yl)methanamine dihydrochloride.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Centers for Disease Control and Prevention. (n.d.). 2-Aminopyridine. NIOSH Pocket Guide to Chemical Hazards.
  • Thermo Fisher Scientific. (2010, October 29).
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?
  • ChemScene. (2023, May 22). (6-Fluoropyridin-2-yl)
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2010, November 6).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Cornell University. (n.d.). 7.1.1 General Neutralization Procedures. Environment, Health and Safety.
  • Sigma-Aldrich. (n.d.). 6-Methoxy-3-pyridinecarboxaldehyde.
  • Sigma-Aldrich. (2025, November 6).
  • Cayman Chemical. (2025, October 13). (±)-MDA (hydrochloride)
  • Sigma-Aldrich. (n.d.). 6-Methoxy-3-pyridinecarboxaldehyde 98%.
  • EPFL. (n.d.).
  • Merck Millipore. (n.d.).
  • Thermo Fisher Scientific. (2012, September 10).
  • Dana Bioscience. (n.d.). amine hydrochloride 1g.

  • BLDpharm. (n.d.). (3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride.
  • Pipzine Chemicals. (n.d.). Buy 6-Methoxypyridine-3-carboxaldehyde in China.
  • MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • IWA Publishing. (2024, April 2). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4.
  • National Institutes of Health. (2022).
  • Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • ResearchGate. (n.d.). (PDF)
  • NICNAS. (2015, September 1).
  • PubMed. (2006, April 12).

Sources

A Researcher's Guide to the Safe Handling of (6-Methoxypyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of contemporary pharmaceutical research and drug development, the synthesis and manipulation of novel chemical entities demand a profound respect for laboratory safety. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of (6-Methoxypyridin-3-yl)methanamine hydrochloride. Authored for the discerning researcher, this document moves beyond mere compliance, embedding a culture of safety within the procedural workflow.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][2][3]

A thorough risk assessment is mandatory before any procedure involving this compound. The causality is clear: the amine hydrochloride salt can release small amounts of hydrogen chloride gas upon contact with moisture, and the parent amine can be corrosive or irritating. The primary routes of exposure are inhalation of the dust, skin contact, and eye contact.[1]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand to ensure both safety and operational efficiency. All personnel handling the compound must be trained in the proper donning, doffing, and disposal of PPE.

TaskMinimum Required PPERationale
Weighing and Aliquoting (Solid) Nitrile gloves, lab coat, safety glasses with side shieldsTo prevent skin contact with the solid and protect eyes from airborne particulates.
Solution Preparation Nitrile gloves, lab coat, chemical splash gogglesIncreased risk of splashing necessitates the use of goggles over safety glasses.
Reaction Setup and Workup Nitrile gloves, lab coat, chemical splash goggles, face shield (if splash risk is high)Provides an additional layer of protection for the face during transfers and manipulations.
Large-Scale Operations (>5g) Double-gloving (nitrile), chemical-resistant apron over lab coat, chemical splash goggles, face shieldMitigates the increased risk associated with handling larger quantities of the material.

Operational Plans: From Receipt to Disposal

A self-validating system of protocols ensures that safety is an integral part of the scientific process. The following step-by-step guides provide a framework for the safe handling of this compound.

Step-by-Step Handling Procedures

3.1. Weighing the Compound:

  • Preparation: Ensure the analytical balance is located within a chemical fume hood or a ventilated balance enclosure.

  • PPE: Don a lab coat, nitrile gloves, and safety glasses with side shields.

  • Procedure:

    • Carefully open the container to minimize the generation of airborne dust.

    • Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat.

    • Close the primary container tightly immediately after weighing.

    • Clean any residual powder from the spatula and the balance area with a damp cloth, ensuring the cloth is disposed of as chemical waste.

3.2. Preparing a Solution:

  • Preparation: Conduct this procedure in a certified chemical fume hood.

  • PPE: Don a lab coat, nitrile gloves, and chemical splash goggles.

  • Procedure:

    • Add the weighed solid to the solvent in a suitable flask.

    • If necessary, stir the mixture using a magnetic stir bar to facilitate dissolution.

    • Should the dissolution be exothermic, ensure the flask is appropriately cooled.

Emergency Procedures: Spill and Exposure Response

4.1. Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[1]

  • Neutralize: For amine hydrochlorides, a weak base solution (e.g., sodium bicarbonate) can be carefully applied to neutralize any acidity.

  • Collect: Sweep the absorbent material into a designated chemical waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

4.2. Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., weigh boats, gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[1]

Visualizing Safety Workflows

To further clarify the procedural logic, the following diagrams illustrate key decision-making processes in the handling of this compound.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection Start Start: New Task with This compound AssessTask Assess Task Type Start->AssessTask Weighing Weighing Solid AssessTask->Weighing Solid Handling SolutionPrep Solution Preparation AssessTask->SolutionPrep Liquid Handling Reaction Reaction Workup AssessTask->Reaction Complex Manipulation LargeScale Large Scale (>5g) AssessTask->LargeScale Increased Quantity PPE_Base Lab Coat Nitrile Gloves Safety Glasses Weighing->PPE_Base PPE_Goggles Upgrade to Chemical Splash Goggles SolutionPrep->PPE_Goggles PPE_FaceShield Add Face Shield Reaction->PPE_FaceShield PPE_Full Double Gloves Chemical Apron Face Shield LargeScale->PPE_Full

Caption: PPE selection workflow based on the experimental task.

Spill_Response_Plan Spill Spill Occurs Alert Alert Others & Assess Spill->Alert IsLarge Large Spill? Alert->IsLarge Evacuate Evacuate Area Call EHS IsLarge->Evacuate Yes Contain Contain with Inert Absorbent IsLarge->Contain No Report Document Incident Evacuate->Report Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Decontaminate->Report

Caption: Decision-making process for a chemical spill response.

References

  • Angene Chemical. Safety Data Sheet: (3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride. [Link]

  • "How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide." [Link]

  • United Nations Office on Drugs and Crime. "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs." [Link]

  • U.S. Department of Health and Human Services. "Personal Protective Equipment (PPE)." CHEMM. [Link]

  • U.S. Environmental Protection Agency. "Personal Protective Equipment." [Link]

  • Angene Chemical. Safety Data Sheet: (5-Fluoropyridin-3-yl)methanamine hydrochloride. [Link]

  • Occupational Safety and Health Administration. "Worker Exposures to Volatile Amines." [Link]

  • Occupational Safety and Health Administration. "Chemical Hazards and Toxic Substances." [Link]

  • J. J. Keller & Associates, Inc. "OSHA's toxic and hazardous substances standards." YouTube. [Link]

  • Occupational Safety and Health Administration. "Chemical Hazards and Toxic Substances - Standards." [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methoxypyridin-3-yl)methanamine hydrochloride
Reactant of Route 2
(6-Methoxypyridin-3-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.